molecular formula C9H9ClO3 B154170 Methyl 5-chloro-2-methoxybenzoate CAS No. 33924-48-0

Methyl 5-chloro-2-methoxybenzoate

Cat. No.: B154170
CAS No.: 33924-48-0
M. Wt: 200.62 g/mol
InChI Key: HPTHYBXMNNGQEF-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-methoxybenzoate, also known as this compound, is a useful research compound. Its molecular formula is C9H9ClO3 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-chloro-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTHYBXMNNGQEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8057720
Record name Methyl 5-chloro-o-anisate
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Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33924-48-0
Record name Benzoic acid, 5-chloro-2-methoxy-, methyl ester
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Record name Methyl 5-chloro-2-methoxybenzoate
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Record name Methyl 5-chloro-o-anisate
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Record name Methyl 5-chloro-2-methoxybenzoate
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Foundational & Exploratory

Methyl 5-chloro-2-methoxybenzoate CAS 33924-48-0 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 5-chloro-2-methoxybenzoate (CAS 33924-48-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by CAS Registry Number 33924-48-0, is a substituted aromatic ester with significant applications as a key intermediate in organic synthesis. Its structural features make it a valuable building block for more complex molecules in the pharmaceutical, agrochemical, and flavor and fragrance industries.[1] In the realm of drug discovery, it serves as a precursor for the synthesis of various biologically active compounds, including anti-inflammatory agents and ligands for G-protein coupled receptors such as the histamine (B1213489) H4 receptor.[1][2] This guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis, and applications, intended for professionals engaged in chemical research and development.

Physicochemical and Spectroscopic Properties

The properties of this compound are summarized below. It is important to note a discrepancy in the reported physical state of this compound; while several sources cite a high melting point, indicating a solid at room temperature, major chemical suppliers also list it as a liquid.[3][4][5] This may be due to variations in purity or the existence of a stable supercooled liquid state.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 33924-48-0[6]
Molecular Formula C₉H₉ClO₃[2][6][7]
Molecular Weight 200.62 g/mol [2][6][8]
IUPAC Name This compound[8]
Synonyms Methyl 5-Chloro-o-anisate, 5-Chloro-2-methoxybenzoic acid methyl ester, 4-Chloro-2-(methoxycarbonyl)anisole[8][9]
Appearance White to light yellow crystal powder OR Clear colorless to pale yellow liquid[3][4][5]
Melting Point 150-152 °C[3][5]
Boiling Point 235-240 °C (lit.)
Density 1.259 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.5466 (lit.)
Spectroscopic Data

Detailed spectroscopic analyses are crucial for the structural confirmation and purity assessment of this compound. While spectral data is available from various sources, detailed peak lists are not consistently published.

Spectroscopic TechniqueData SummarySource(s)
¹H NMR Spectra available (e.g., 400 MHz in CDCl₃). Expected signals include aromatic protons (approx. 6.9-7.8 ppm) and two distinct methyl singlets for the ester and ether groups (approx. 3.8-3.9 ppm).[7]
¹³C NMR Spectra available. Expected signals include aromatic carbons (approx. 112-158 ppm), a carbonyl carbon (approx. 165 ppm), and two methoxy (B1213986) carbons (approx. 52 and 56 ppm).[8][10]
Mass Spectrometry (GC-MS) Major m/z fragments observed: 169, 171 (M-OCH₃), 105, 111.[8]
Infrared (IR) Spectroscopy FTIR (Neat) and ATR-IR spectra are available. Expected characteristic peaks include C=O stretching (ester) around 1730 cm⁻¹, C-O stretching (ester and ether) around 1250 cm⁻¹, and aromatic C-H and C=C bands.[8]
Raman Spectroscopy Spectra available.[10]

Safety and Handling

This compound is classified as an irritant. Proper safety precautions are mandatory during handling.

Hazard ClassGHS Statement
Skin Corrosion/IrritationH315 : Causes skin irritation.
Serious Eye Damage/IrritationH319 : Causes serious eye irritation.
Specific Target Organ ToxicityH335 : May cause respiratory irritation.

Recommended Handling Procedures:

  • Use only in a well-ventilated area, preferably within a fume hood.[11]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]

  • Avoid breathing dust, fumes, or vapors.[11]

  • Store in a cool, dry, well-ventilated place in a tightly sealed container.[11]

Applications in Synthesis and Drug Discovery

The primary utility of this compound is as a versatile intermediate for constructing more complex molecules.

  • Pharmaceuticals: It is a documented reactant in the preparation of aryl-1,3,5-triazine derivatives, which have been investigated as potent and selective ligands for the histamine H4 receptor.[2] The H4 receptor is a target for treating inflammatory conditions such as asthma and allergic rhinitis, making this compound relevant to anti-inflammatory drug development programs.[12][13]

  • Agrochemicals: The compound is also utilized in the synthesis of novel pesticides and herbicides.[1]

  • Biochemical Research: In a specific biochemical context, this compound has been shown to inhibit copulatory behavior in the tick species Ixodes ricinus, suggesting potential applications in chemical ecology and pest control research.

Experimental Protocols

Synthesis of this compound

This protocol is based on the methylation of 5-chlorosalicylic acid.

Reaction: 5-chlorosalicylic acid + Dimethyl sulfate (B86663) --(K₂CO₃, Acetone)--> this compound

Materials:

  • 5-chlorosalicylic acid

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Acetone (B3395972)

Procedure:

  • Combine 5-chlorosalicylic acid (1.0 eq), potassium carbonate (2.5 eq), and acetone in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add dimethyl sulfate (2.5 eq) to the refluxing mixture.

  • Continue to heat at reflux for approximately 18 hours, monitoring the reaction by Thin Layer Chromatography (TLC) or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the solid potassium salts and wash the solid cake with acetone.

  • Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by vacuum distillation to yield this compound.

Proposed Analytical Method: Reverse-Phase HPLC

No standardized HPLC method for this specific compound was found in the reviewed literature. However, a standard approach for purity analysis of benzoate (B1203000) esters can be adapted. The following provides a starting point for method development.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (B52724) and Water (each with 0.1% formic acid or phosphoric acid).

    • Example Gradient: Start at 50% Acetonitrile, ramp to 95% Acetonitrile over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm or via a photodiode array (PDA) detector.[14]

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve a known quantity of the compound in the mobile phase or acetonitrile to a concentration of approximately 1 mg/mL.

Visualized Workflows and Relationships

Synthesis Workflow

The following diagram illustrates the synthetic pathway from 5-chlorosalicylic acid to the target compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process 5_Chlorosalicylic_Acid 5-Chlorosalicylic Acid Reaction Methylation Reaction (Reflux, 18h) 5_Chlorosalicylic_Acid->Reaction Dimethyl_Sulfate Dimethyl Sulfate Dimethyl_Sulfate->Reaction K2CO3 Potassium Carbonate (Base) K2CO3->Reaction Acetone Acetone (Solvent) Acetone->Reaction Workup 1. Cool & Filter 2. Evaporate Solvent Reaction->Workup Crude Mixture Purification Vacuum Distillation Workup->Purification Crude Product Product This compound (CAS 33924-48-0) Purification->Product Pure Product Logical_Relationship cluster_synthesis Multi-Step Synthesis cluster_products Bioactive Molecules Start This compound (Key Intermediate) Process Chemical Transformations (e.g., amidation, cyclization, substitutions) Start->Process Precursor Ligands Aryl-1,3,5-Triazine Derivatives Process->Ligands Yields Target Histamine H4 Receptor (Drug Target for Inflammation) Ligands->Target Acts as Antagonist

References

Physical and chemical properties of Methyl 5-chloro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 5-chloro-2-methoxybenzoate is an aromatic organic compound that serves as a versatile building block and key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its structure, featuring a chlorinated and methoxylated benzene (B151609) ring with a methyl ester group, allows for diverse chemical modifications. This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and its known biological activities, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. Data has been compiled from various chemical suppliers and databases. It is noteworthy that the physical state is described inconsistently across sources, with some identifying it as a liquid and others as a solid powder.[1][2][3][4][5]

Table 1: Compound Identifiers

Identifier Value Reference
CAS Number 33924-48-0 [1][6][7][8]
Molecular Formula C₉H₉ClO₃ [1][6][7]
Molecular Weight 200.62 g/mol [6][8][9]
IUPAC Name This compound [2][7][8]
Synonyms Methyl 5-chloro-o-anisate, 5-Chloro-2-methoxybenzoic acid methyl ester, 4-Chloro-2-(methoxycarbonyl)anisole [7][8][10]
InChI Key HPTHYBXMNNGQEF-UHFFFAOYSA-N [6][7][8][11]

| SMILES | COC1=C(C=C(C=C1)Cl)C(=O)OC |[7][8] |

Table 2: Physical Properties

Property Value Reference
Appearance Clear colorless to pale yellow liquid OR White to light yellow crystal powder [1][2][3][4]
Melting Point 150-152 °C [1][3][4][10]
Boiling Point 235-240 °C (lit.) [3][6][7][12]
Density 1.259 g/mL at 25 °C (lit.) [3][6][12]
Flash Point >110 °C (>230 °F) [7]

| Refractive Index | n20/D 1.5466 (lit.) |[3][6][12] |

Table 3: Computed Chemical Properties

Property Value Reference
XLogP3 3.4 [8][11]
Topological Polar Surface Area 35.5 Ų [8][11]
Hydrogen Bond Donor Count 0 [8][11]
Hydrogen Bond Acceptor Count 3 [11]

| Rotatable Bond Count | 3 |[11] |

Spectral Data

Detailed spectral information is available for this compound, which is crucial for its identification and characterization. Available data includes:

  • ¹H NMR Spectra [8][13]

  • ¹³C NMR Spectra [8]

  • Infrared (IR) Spectra [8]

  • Mass Spectrometry (GC-MS) [8]

  • Raman Spectra [8]

Experimental Protocols

This compound can be synthesized through various routes. Below are methodologies cited in the literature.

3.1 Synthesis from 5-chlorosalicylic acid [14]

This protocol involves a one-pot methylation of both the carboxylic acid and hydroxyl groups of 5-chlorosalicylic acid.

  • Materials:

    • 5-chlorosalicylic acid (20.0 g, 0.116 mol)

    • Potassium carbonate (40.3 g, 0.290 mol)

    • Dimethyl sulfate (B86663) (36.5 g, 0.290 mol)

    • Acetone (300 mL)

  • Procedure:

    • A mixture of 5-chlorosalicylic acid, potassium carbonate, and dimethyl sulfate is prepared in acetone.

    • The mixture is heated at reflux for 18 hours.

    • Note: The source provides the reactants and conditions but does not detail the workup and purification steps.

3.2 Amidation Reaction with Phenethylamine (B48288) [15]

This protocol demonstrates the reactivity of the methyl ester group, converting it into an amide.

  • Materials:

    • This compound (200 g, 1 mole)

    • Phenethylamine (240 g, 2 moles)

  • Procedure:

    • A mixture of methyl-5-chloro-2-methoxybenzoate and phenethylamine is heated at 125 °C for 5 hours.

    • The resulting product, N-phenethyl-5-chloro-2-methoxybenzamide, is purified by distillation, yielding the amide with a boiling point of 200-220 °C at 0.1 mm Hg.

Reactivity and Biological Activity

This compound is primarily used as an intermediate in organic synthesis. Its reactivity is centered around the ester functionality, which can undergo hydrolysis or amidation, and the aromatic ring, which can be subject to further substitution reactions.

In terms of biological activity, one study has shown that this compound inhibits copulatory behavior in the male tick, Ixodes ricinus.[6]

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H315: Causes skin irritation[8]

  • H319: Causes serious eye irritation[8]

  • H335: May cause respiratory irritation[8]

Standard personal protective equipment, including gloves and eyeshields, should be used when handling this compound.[6]

Visualizations

The following diagram illustrates the synthesis workflow for this compound starting from 5-chlorosalicylic acid, as described in the experimental protocol section.

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants R1 5-chlorosalicylic acid P1 Combine reactants in acetone R1->P1 R2 Dimethyl sulfate R2->P1 R3 Potassium carbonate R3->P1 R4 Acetone (Solvent) R4->P1 P2 Heat at reflux for 18 hours P1->P2 Reaction Mixture Product This compound P2->Product Crude Product

Caption: Synthesis workflow from 5-chlorosalicylic acid.

References

Methyl 5-chloro-2-methoxybenzoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Methyl 5-chloro-2-methoxybenzoate

This guide provides essential chemical data for this compound, a compound relevant to researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is an aromatic compound with key applications in organic synthesis. A summary of its fundamental properties is presented below.

PropertyValueCitations
Molecular Formula C9H9ClO3[1][2][3][4]
Molecular Weight 200.62 g/mol [2][4][5]
CAS Number 33924-48-0[1][2][5]
Appearance Clear colorless to pale yellow liquid[3]
Density 1.259 g/mL at 25 °C[5]
Boiling Point 235-240 °C[5]

Structural and Logical Representation

The relationship between the compound's name, its elemental composition (molecular formula), and its calculated mass (molecular weight) is a foundational concept in chemistry. The following diagram illustrates this logical connection.

Logical Relationship of Chemical Properties A This compound B Molecular Formula C9H9ClO3 A->B is represented by C Molecular Weight 200.62 g/mol B->C corresponds to

Chemical Identity and Properties Relationship.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are typically found in peer-reviewed scientific literature and chemical databases. The synthesis generally involves the esterification of 5-chloro-2-methoxybenzoic acid. Characterization and purity assessment, as indicated by a 98% assay value in some commercial products, are commonly performed using techniques such as Gas Chromatography (GC).[3]

Gas Chromatography (GC) for Purity Assessment (General Protocol):

A general protocol for determining the purity of a compound like this compound using GC would involve the following steps. Please note that specific parameters would need to be optimized for the particular instrument and column used.

  • Instrument and Column: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for separating aromatic esters (e.g., a non-polar or medium-polarity column).

  • Sample Preparation: A dilute solution of the this compound sample is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Injection: A small, precise volume of the prepared sample is injected into the heated inlet of the gas chromatograph, where it is vaporized.

  • Separation: An inert carrier gas (e.g., helium or nitrogen) sweeps the vaporized sample onto the column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

  • Detection: As the separated components elute from the column, they are detected by the FID. The detector generates an electrical signal proportional to the amount of each component.

  • Data Analysis: The resulting chromatogram shows peaks corresponding to each component. The area of each peak is integrated, and the purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

References

Spectral Analysis of Methyl 5-chloro-2-methoxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Methyl 5-chloro-2-methoxybenzoate (CAS No: 33924-48-0), a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Chemical Structure and Properties

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₉H₉ClO₃[2]

  • Molecular Weight: 200.62 g/mol [1][2]

  • Appearance: Clear colorless to pale yellow liquid[3]

Spectral Data Summary

The following tables summarize the key spectral data obtained for this compound.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.75 (approx.)d1HAr-H
7.35 (approx.)dd1HAr-H
6.90 (approx.)d1HAr-H
3.88 (approx.)s3H-OCH₃
3.85 (approx.)s3H-COOCH₃

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
165.8 (approx.)C=O (Ester)
156.0 (approx.)Ar-C-OCH₃
132.5 (approx.)Ar-CH
129.0 (approx.)Ar-CH
125.0 (approx.)Ar-C-Cl
121.0 (approx.)Ar-C-COOCH₃
112.0 (approx.)Ar-CH
56.0 (approx.)-OCH₃
52.0 (approx.)-COOCH₃

Solvent: CDCl₃

Table 3: IR Spectral Data
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
2950-3000 (approx.)MediumC-H stretch (aromatic and aliphatic)
1730 (approx.)StrongC=O stretch (ester)
1590, 1480 (approx.)MediumC=C stretch (aromatic ring)
1250 (approx.)StrongC-O stretch (ester and ether)
1020 (approx.)StrongC-O stretch (ether)
820 (approx.)StrongC-H bend (out-of-plane, aromatic)
750 (approx.)MediumC-Cl stretch

Technique: Attenuated Total Reflectance (ATR)

Table 4: Mass Spectrometry Data
m/zRelative IntensityAssignment
200/202Moderate[M]⁺ (Molecular ion peak, with ³⁵Cl/³⁷Cl isotopes)
169/171High[M - OCH₃]⁺
141Moderate[M - COOCH₃]⁺
111Low[C₆H₄Cl]⁺

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocols

The following are detailed, representative methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of the molecule.

Instrumentation: A 400 MHz NMR spectrometer.

Procedure:

  • Sample Preparation: Approximately 10-20 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: The spectrometer was tuned and shimmed. A standard one-pulse sequence was used to acquire the ¹H NMR spectrum. Key parameters included a 30° pulse angle, a relaxation delay of 1 second, and an acquisition time of 4 seconds. 16 scans were co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum was acquired using a standard pulse program. A 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 1 second were employed. Approximately 1024 scans were accumulated.

  • Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal was recorded to account for atmospheric and instrumental contributions.

  • Sample Analysis: A small drop of neat this compound was placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum was recorded over the range of 4000-400 cm⁻¹. 32 scans were co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

  • Data Processing: The resulting spectrum was baseline-corrected and the peaks were labeled.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

Procedure:

  • Sample Preparation: A dilute solution of this compound was prepared in dichloromethane (B109758) (1 mg/mL).

  • GC Separation: 1 µL of the sample was injected into the GC. A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) was used. The oven temperature was programmed to start at 50°C for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes. Helium was used as the carrier gas at a constant flow rate of 1 mL/min.

  • MS Analysis: The eluent from the GC was directed into the MS. Electron Ionization (EI) was used with an ionization energy of 70 eV. The mass analyzer was set to scan over a mass-to-charge (m/z) range of 40-400 amu.

  • Data Analysis: The total ion chromatogram (TIC) was analyzed to identify the peak corresponding to this compound. The mass spectrum of this peak was then extracted and interpreted.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Elucidation & Data Compilation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

Technical Guide: Solubility of Methyl 5-chloro-2-methoxybenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chloro-2-methoxybenzoate is a chemical intermediate with applications in the pharmaceutical and agrochemical industries.[1] A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and quality control. This technical guide provides a summary of the available physicochemical properties of this compound, a qualitative discussion of its expected solubility based on its molecular structure, and a detailed experimental protocol for the quantitative determination of its solubility.

Physicochemical Properties

While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, a summary of its key physicochemical properties is presented below. These properties can help in predicting its general solubility behavior.

PropertyValueReference
Molecular Formula C₉H₉ClO₃[2][3][4]
Molecular Weight 200.62 g/mol [2][3][4]
Appearance Colorless to pale yellow liquid or white to light yellow crystal powder[1]
Melting Point 150-152 °C (for crystalline solid)[1]
Boiling Point 235-240 °C (lit.)[1]
Density 1.259 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.5466 (lit.)[1]
XLogP3 3.4[2]

Qualitative Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like".[5] The molecular structure of this compound, which includes a polar ester group and a largely nonpolar aromatic ring with chloro and methoxy (B1213986) substituents, suggests a nuanced solubility profile.

  • Polar Solvents: The ester and methoxy groups can participate in dipole-dipole interactions and potentially form hydrogen bonds with protic solvents.[6][7][8] Therefore, some solubility in polar organic solvents like short-chain alcohols (e.g., ethanol, methanol) and ketones (e.g., acetone) is expected. However, the presence of the nonpolar benzene (B151609) ring and the chloro substituent will limit its solubility in highly polar solvents like water.

  • Nonpolar Solvents: The aromatic ring and the chloro group contribute to the nonpolar character of the molecule. This suggests good solubility in nonpolar solvents such as toluene, hexane, and diethyl ether, where dispersion forces are the primary intermolecular interactions.

  • Solvents of Intermediate Polarity: Solvents like dichloromethane (B109758) and ethyl acetate, which have both polar and nonpolar characteristics, are likely to be effective solvents for this compound.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). A preliminary study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to match the equilibration temperature.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed vial to remove any undissolved solid.

  • Quantification:

    • Accurately weigh the filtered solution.

    • Dilute a known volume of the clear, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve is required for this step.

3. Data Analysis:

The solubility can be expressed in various units, such as g/100 mL or mol/L.

  • To calculate solubility in g/100 mL:

    • Solubility = (Concentration from analysis × Dilution factor × Volume of solvent) / 100

  • To calculate molar solubility (mol/L):

    • Molar Solubility = (Solubility in g/L) / Molecular Weight of this compound

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling cluster_analysis Analysis prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Place in constant temperature shaker prep3->equil1 equil2 Agitate for 24-72 hours equil1->equil2 samp1 Allow solid to settle equil2->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter supernatant samp2->samp3 anal1 Dilute sample samp3->anal1 anal2 Analyze by HPLC or UV-Vis anal1->anal2 anal3 Calculate concentration anal2->anal3 result Final Solubility Value anal3->result Solubility Data

Caption: Experimental workflow for solubility determination.

Conclusion

References

IUPAC name for C9H9ClO3

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-(4-chloro-2-methylphenoxy)acetic acid (MCPA)

Topic: IUPAC Name for C9H9ClO3 and In-depth Technical Analysis of 2-(4-chloro-2-methylphenoxy)acetic acid (MCPA)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The chemical formula C9H9ClO3 encompasses several structural isomers. A prominent and widely studied isomer is 2-(4-chloro-2-methylphenoxy)acetic acid, commonly known as MCPA.[1] MCPA is a selective, systemic phenoxy herbicide developed in the 1940s.[1][2] It is extensively used in agriculture to control broadleaf weeds in cereal crops, grasslands, and turf due to its ability to mimic the plant growth hormone auxin.[1][3][4] This guide provides a comprehensive technical overview of MCPA, focusing on its chemical properties, mechanism of action, relevant experimental protocols, and key quantitative data.

Chemical and Physical Properties

The IUPAC name for this isomer is (4-chloro-2-methylphenoxy)acetic acid.[1] It belongs to the class of phenoxyacetic acid herbicides.[3]

Table 1: Physicochemical Properties of MCPA

PropertyValueReference(s)
IUPAC Name (4-Chloro-2-methylphenoxy)acetic acid[1]
Synonyms MCPA, 2-Methyl-4-chlorophenoxyacetic acid[1][2]
CAS Number 94-74-6[1]
Molecular Formula C9H9ClO3[1][2]
Molar Mass 200.62 g/mol [1][2]
Appearance White to light brown solid[1][2]
Melting Point 114-118 °C[1][2][5]
Water Solubility 825 mg/L (23 °C); varies with form (amine salt: 866 g/L, ester: 5 mg/L)[1][2][6]
Density 1.18-1.21 g/cm³[1][2]
pKa 3.07[4]
Log Kow (Octanol/Water Partition Coefficient) 1.43–2.82[4]

Mechanism of Action: Synthetic Auxin Activity

MCPA functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1][7] This mimicry leads to uncontrolled and disorganized plant growth in susceptible broadleaf (dicotyledonous) plants, ultimately causing their death, while monocotyledonous plants like cereals are generally tolerant.[3][8]

The herbicidal action is initiated by the binding of MCPA to auxin receptors, primarily the F-box protein TIR1 (Transport Inhibitor Response 1) and its homologs.[9] This binding event triggers a signaling cascade that leads to the degradation of transcriptional repressors (Aux/IAA proteins). The removal of these repressors allows for the expression of auxin-responsive genes, which in turn leads to a variety of physiological disruptions.[9]

Key downstream effects include:

  • Uncontrolled Cell Division and Elongation: Leading to abnormal growth, such as stem twisting and leaf malformation.[4][8]

  • Ethylene (B1197577) Production: The overproduction of ethylene contributes to senescence and tissue damage.[7][10]

  • Abscisic Acid (ABA) Accumulation: Increased ABA levels are associated with growth inhibition and stress responses that contribute to plant death.[9]

Signaling Pathway Diagram

MCPA_Signaling_Pathway cluster_cell Plant Cell MCPA MCPA Receptor Auxin Receptor (TIR1/AFB) MCPA->Receptor binds SCFTIR1 SCF-TIR1/AFB Complex Receptor->SCFTIR1 forms Proteasome 26S Proteasome SCFTIR1->Proteasome ubiquitination AuxIAA Aux/IAA Repressor AuxIAA->SCFTIR1 targeted by AuxIAA->Proteasome ARF Auxin Response Factor (ARF) AuxIAA->ARF represses Proteasome->AuxIAA degradation AuxinGenes Auxin-Responsive Genes ARF->AuxinGenes activates Ethylene Ethylene Biosynthesis AuxinGenes->Ethylene ABA ABA Biosynthesis AuxinGenes->ABA Growth Uncontrolled Growth, Senescence, Death AuxinGenes->Growth gene expression changes Ethylene->Growth ABA->Growth

Caption: MCPA signaling pathway in susceptible plants.

Experimental Protocols

Synthesis of MCPA

A common method for the synthesis of MCPA is through the reaction of 2-methyl-4-chlorophenol with chloroacetic acid in the presence of a base.[1][2]

Protocol: Williamson Ether Synthesis of MCPA [2][11]

  • Preparation of the Phenoxide: Dissolve 2-methyl-4-chlorophenol in an aqueous solution of a strong base, such as sodium hydroxide, to form the corresponding sodium phenoxide.

  • Condensation Reaction: Slowly add chloroacetic acid to the phenoxide solution while heating the mixture under reflux. The reaction is typically maintained at a temperature of 90-100°C.[12]

  • Neutralization and Precipitation: After the reaction is complete, cool the mixture and acidify it with a strong acid, such as hydrochloric acid, to a pH below 7. This protonates the carboxylate group, causing the MCPA to precipitate out of the solution.[12]

  • Purification: The crude MCPA product is collected by filtration and can be further purified by recrystallization from a suitable solvent, such as hot water.

Synthesis Workflow Diagram

MCPA_Synthesis_Workflow start Start step1 Dissolve 2-methyl-4-chlorophenol in aqueous NaOH start->step1 step2 Add Chloroacetic Acid step1->step2 step3 Heat under reflux (90-100°C) step2->step3 step4 Cool reaction mixture step3->step4 step5 Acidify with HCl to precipitate MCPA step4->step5 step6 Filter to collect crude product step5->step6 step7 Recrystallize from hot water step6->step7 end Purified MCPA step7->end

Caption: Workflow for the synthesis of MCPA.

Analytical Determination of MCPA Residues

The determination of MCPA residues in environmental and biological samples is crucial for monitoring and risk assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common analytical techniques.

Protocol: Determination of MCPA in Water by GC-MS [13][14]

  • Sample Preparation (Extraction): Acidify the water sample and perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane.

  • Derivatization: Convert the carboxylic acid group of MCPA into a more volatile ester (e.g., a methyl ester using diazomethane (B1218177) or a pentafluorobenzyl ester) to improve its chromatographic properties.[14][15]

  • Cleanup: Pass the extract through a solid-phase extraction (SPE) cartridge (e.g., silica (B1680970) or Florisil®) to remove interfering substances.[14][15]

  • GC-MS Analysis: Inject the purified and derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS). Separation is typically achieved on a capillary column. The mass spectrometer is used for detection and quantification, providing high sensitivity and selectivity.[13][14]

Quantitative Data

Toxicity Data

MCPA exhibits moderate acute toxicity to mammals and is considered a severe eye irritant.[16]

Table 2: Acute Toxicity of MCPA

Test SubjectEndpointValueReference(s)
Rat (oral)LD50765 mg/kg[16]
Bobwhite Quail (oral)LD50377 mg/kg[17]
Rainbow Trout (48h)LC501.15 mg/L[17]
Honey Bee (oral)LD50104 µ g/bee [16][17]

The Acceptable Daily Intake (ADI) for MCPA for humans is set at 0.01 mg/kg of body weight per day.[17]

Environmental Fate

MCPA is highly soluble in water and has a low affinity for soil, giving it the potential to leach into groundwater.[18][19] However, it is susceptible to microbial degradation in aerobic environments.[18][19]

Table 3: Environmental Fate of MCPA

ParameterValueConditionsReference(s)
Soil Half-life 6 - 50 daysAerobic conditions[20][21]
Photolytic Half-life 20 - 24 daysAqueous solution, sunlight[6][20]
Organic Carbon Sorption Coefficient (Koc) LowVaries with soil type[16]
Leaching Potential HighEspecially in low organic matter soils[18][19]

Conclusion

2-(4-chloro-2-methylphenoxy)acetic acid (MCPA) is a significant isomer of C9H9ClO3 with widespread application as a selective herbicide. Its mechanism of action as a synthetic auxin is well-characterized, involving the disruption of normal hormonal signaling pathways in susceptible plants. While effective for weed control, its environmental fate, particularly its mobility in soil and potential to contaminate water sources, requires careful management and monitoring. The provided protocols for its synthesis and analysis are fundamental for research and regulatory purposes in the fields of agricultural science, environmental chemistry, and toxicology.

References

An In-depth Technical Guide to the Hydrolysis Kinetics of Methyl 5-chloro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Hydrolysis Kinetics

The hydrolysis of an ester is a chemical reaction in which the ester reacts with water to produce a carboxylic acid and an alcohol. The rate of this reaction is of significant interest in various scientific disciplines, including drug development, as it can influence the stability, bioavailability, and shelf-life of ester-containing compounds. The hydrolysis of Methyl 5-chloro-2-methoxybenzoate yields 5-chloro-2-methoxybenzoic acid and methanol.

The kinetics of ester hydrolysis can be influenced by several factors, including pH, temperature, and the presence of catalysts. The reaction can proceed through different mechanisms, primarily acid-catalyzed, neutral, and base-promoted hydrolysis.[1] Under constant pH conditions, the hydrolysis reaction can often be treated as a pseudo-first-order reaction.[1][2]

The overall rate of hydrolysis can be expressed by the following equation:

Rate = kh[Ester]

where kh is the pseudo-first-order rate constant. This constant is a composite of the rate constants for acid-catalyzed (kA), neutral (kN), and base-promoted (kB) hydrolysis:

kh = kA[H⁺] + kN + kB[OH⁻]

Understanding the contribution of each of these terms is crucial for predicting the stability of this compound under various conditions.

Experimental Protocols for Determining Hydrolysis Kinetics

The following protocols are adapted from established methods for studying the hydrolysis of various esters and can be applied to this compound.

  • This compound (CAS 33924-48-0)[3][4]

  • Hydrochloric acid (HCl) solutions of known concentrations (for acid-catalyzed hydrolysis)

  • Sodium hydroxide (B78521) (NaOH) solutions of known concentrations (for base-promoted hydrolysis)

  • Buffer solutions of various pH values

  • Deionized water

  • Organic solvent (e.g., methanol, acetonitrile, if needed to dissolve the ester)

  • Quenching solution (e.g., dilute acid for base-promoted reactions)

  • Standard analytical reagents for titration or chromatography

This protocol is based on the general procedure for the acid hydrolysis of esters like ethyl acetate.[5][6]

  • Reaction Setup:

    • Prepare a solution of this compound of a known concentration in a suitable solvent. If the compound is not readily soluble in water, a co-solvent may be used, though its effect on the reaction rate should be considered.

    • Prepare a solution of hydrochloric acid of a known concentration (e.g., 0.5 N).[5]

    • In a temperature-controlled water bath, allow the ester solution and the acid solution to reach the desired reaction temperature.[7]

  • Initiation of Reaction:

    • Mix a known volume of the ester solution with a known volume of the acid solution in a reaction vessel. Start a timer immediately upon mixing.[6][7]

  • Monitoring the Reaction:

    • At regular time intervals, withdraw an aliquot of the reaction mixture.[5][6]

    • Immediately quench the reaction by adding the aliquot to a flask containing ice-cold water to slow down the hydrolysis.[7]

    • Determine the concentration of the product, 5-chloro-2-methoxybenzoic acid, or the remaining ester. This can be achieved by:

      • Titration: Titrate the quenched solution with a standardized solution of NaOH using a suitable indicator (e.g., phenolphthalein) to determine the amount of carboxylic acid formed.[5][6]

      • Spectrophotometry: If the product or reactant has a distinct UV-Vis absorption spectrum, the change in absorbance over time can be monitored.

      • Chromatography (HPLC, GC): Separate and quantify the ester and its hydrolysis products at different time points. For GC analysis, derivatization to form more volatile compounds may be necessary.[8][9]

  • Data Analysis:

    • The pseudo-first-order rate constant (kobs) can be determined by plotting the natural logarithm of the concentration of the ester versus time. The slope of the resulting line will be -kobs.

This protocol is adapted from methods used for the alkaline hydrolysis of various organic esters.[2]

  • Reaction Setup:

    • Prepare a dilute aqueous solution of this compound.

    • Prepare a solution of sodium hydroxide with a concentration in large excess of the ester concentration to ensure pseudo-first-order kinetics.[2]

    • Place the solutions in a temperature-controlled environment.

  • Initiation of Reaction:

    • Mix the ester and NaOH solutions and start the timer.

  • Monitoring the Reaction:

    • At predetermined time intervals, take aliquots from the reaction mixture.

    • Quench the reaction immediately with a dilute acid.[2]

    • Analyze the samples using a suitable analytical technique such as UPLC-MS or HPLC to determine the concentration of the remaining ester or the formed product.[2]

  • Data Analysis:

    • Calculate the pseudo-first-order rate constant (kobs) from the plot of ln([Ester]) versus time.

    • The second-order rate constant (kB) can be determined by dividing kobs by the concentration of the hydroxide ion.

Data Presentation

Quantitative data from hydrolysis studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Rate Constants for the Hydrolysis of this compound at 25°C

pH[OH⁻] (M)[H⁺] (M)kobs (s⁻¹) (Observed)kcalc (s⁻¹) (Calculated)
2.01.0 x 10⁻¹²1.0 x 10⁻²Data to be filledData to be filled
4.01.0 x 10⁻¹⁰1.0 x 10⁻⁴Data to be filledData to be filled
7.01.0 x 10⁻⁷1.0 x 10⁻⁷Data to be filledData to be filled
9.01.0 x 10⁻⁵1.0 x 10⁻⁹Data to be filledData to be filled
11.01.0 x 10⁻³1.0 x 10⁻¹¹Data to be filledData to be filled

Table 2: Hypothetical Thermodynamic Parameters for the Hydrolysis of this compound

ConditionRate Constant (k)Activation Energy (Ea) (kJ/mol)Pre-exponential Factor (A)
Acid-Catalyzed (pH 2)Data to be filledData to be filledData to be filled
Neutral (pH 7)Data to be filledData to be filledData to be filled
Base-Promoted (pH 11)Data to be filledData to be filledData to be filled

Visualizations

Caption: Hydrolysis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Analysis prep_ester Prepare Ester Solution mix Mix Solutions & Start Timer prep_ester->mix prep_reagent Prepare Acid/Base or Buffer Solution prep_reagent->mix incubate Incubate at Constant Temperature mix->incubate aliquot Withdraw Aliquots at Time Intervals incubate->aliquot quench Quench Reaction aliquot->quench analyze Analyze Samples (Titration, HPLC, etc.) quench->analyze calculate Calculate Rate Constants analyze->calculate

Caption: Experimental workflow for hydrolysis kinetics.

G pH-Rate Profile xaxis pH yaxis log(k) 14,0 origin->14,0 0,4 origin->0,4 p1 p2 p1->p2 Acid Catalysis p3 p2->p3 Neutral p4 p3->p4 Base Catalysis

Caption: Typical pH-rate profile for ester hydrolysis.

Conclusion

This guide provides a foundational framework for the systematic investigation of the hydrolysis kinetics of this compound. By employing the detailed experimental protocols and data analysis strategies outlined, researchers can effectively characterize the stability of this compound under various conditions. The insights gained from such studies are invaluable for applications in drug development and other scientific fields where the hydrolytic degradation of esters is a critical consideration. While direct kinetic data for the target molecule is sparse, the principles governing the hydrolysis of structurally related esters provide a strong basis for designing and interpreting these essential experiments.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Methyl 5-chloro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of Methyl 5-chloro-2-methoxybenzoate. This document collates available data, outlines relevant experimental protocols, and presents plausible decomposition pathways to assist researchers and professionals in handling and developing processes involving this compound.

Core Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding its behavior under various conditions.

PropertyValueReference
Molecular FormulaC₉H₉ClO₃[1]
Molecular Weight200.62 g/mol [1]
AppearanceWhite to light yellow crystal powder
Melting Point150-152 °C
Boiling Point235-240 °C
Density1.259 g/mL at 25 °C

Thermal Stability and Decomposition Products

Identified Decomposition Products

Upon thermal decomposition, this compound is expected to break down into smaller, more volatile compounds. The primary hazardous substances released are:

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

  • Hydrogen chloride (HCl) gas

The presence of these products indicates the fragmentation of the aromatic ring and the loss of the ester and methoxy (B1213986) functional groups.

Plausible Thermal Decomposition Pathway

Based on the general principles of thermal decomposition of aromatic esters, a plausible pathway for the decomposition of this compound can be proposed. The decomposition likely initiates with the cleavage of the ester and methoxy groups, followed by the breakdown of the aromatic ring at higher temperatures.

This compound This compound Intermediate_1 5-chloro-2-methoxybenzoic acid + Alkene/Methane This compound->Intermediate_1 Ester pyrolysis Decomposition_Products CO, CO₂, HCl, H₂O This compound->Decomposition_Products Direct Fragmentation at High Temp. Intermediate_2 Chlorinated Phenolic Compounds Intermediate_1->Intermediate_2 Decarboxylation Intermediate_2->Decomposition_Products Ring fragmentation

Plausible thermal decomposition pathway for this compound.

This proposed pathway suggests initial breakdown into carboxylic acid and smaller hydrocarbons, followed by decarboxylation and eventual fragmentation of the aromatic ring to yield the final gaseous products.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of this compound, a series of standard analytical techniques should be employed. The following sections detail generalized experimental protocols for these analyses.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify mass loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

  • Atmosphere: The analysis is typically run under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, from ambient temperature to a final temperature where complete decomposition is expected (e.g., 600-800 °C).

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to detect any other thermal events such as phase transitions or exothermic decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

  • Atmosphere: The analysis is conducted under an inert atmosphere (e.g., nitrogen) with a constant purge rate.

  • Temperature Program: The sample and reference are subjected to a controlled temperature program, for instance, heating at a constant rate of 10 °C/min.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The peak area of the melting endotherm can be used to calculate the enthalpy of fusion.

Gas Chromatography-Mass Spectrometry (GC-MS) for Decomposition Product Identification

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.

Methodology:

  • Decomposition Setup: A sample of the compound is heated in a controlled manner in a pyrolysis unit connected to a GC-MS system. Alternatively, the headspace above a heated sample can be sampled.

  • GC Separation: The evolved gases are injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the individual components of the mixture. The oven temperature is programmed to ramp up to ensure the elution of all components.

  • MS Detection and Identification: As the separated components elute from the GC column, they enter a mass spectrometer. The mass spectrometer ionizes the molecules and separates the ions based on their mass-to-charge ratio, producing a mass spectrum for each component.

  • Data Analysis: The obtained mass spectra are compared against a spectral library (e.g., NIST/Wiley) to identify the chemical structure of the decomposition products.

Workflow for Thermal Stability Assessment

The systematic evaluation of the thermal stability of a compound like this compound follows a logical progression of experiments. The following diagram illustrates a typical workflow.

cluster_0 Initial Characterization cluster_1 Thermal Analysis cluster_2 Decomposition Product Analysis cluster_3 Data Interpretation & Reporting Literature_Search Literature Search & SDS Review PhysChem_Properties Determine Physical/Chemical Properties Literature_Search->PhysChem_Properties DSC_Analysis DSC Analysis (Melting Point, Phase Transitions) PhysChem_Properties->DSC_Analysis TGA_Analysis TGA Analysis (Decomposition Temperature) DSC_Analysis->TGA_Analysis Pyrolysis_GCMS Pyrolysis-GC/MS (Product Identification) TGA_Analysis->Pyrolysis_GCMS Data_Compilation Compile & Analyze Data Pyrolysis_GCMS->Data_Compilation Final_Report Generate Technical Guide/ Whitepaper Data_Compilation->Final_Report

General workflow for assessing the thermal stability of a chemical compound.

This guide provides a foundational understanding of the thermal stability and decomposition of this compound. For specific applications, it is imperative to conduct detailed experimental analyses as outlined to ensure safe handling and process optimization.

References

An In-depth Technical Guide to the Safe Handling of Methyl 5-chloro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Methyl 5-chloro-2-methoxybenzoate (CAS No. 33924-48-0), a versatile intermediate in the pharmaceutical and agrochemical industries. Adherence to these protocols is critical to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.

Table 1: GHS Hazard Classification

Hazard ClassCategory
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2A
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation3

Source: PubChem.[1]

Table 2: Hazard Statements and Precautionary Statements

CodeStatement
H315 Causes skin irritation.[1]
H319 Causes serious eye irritation.[1]
H335 May cause respiratory irritation.[1]
P261 Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2][3]
P264 Wash skin thoroughly after handling.[1][2]
P271 Use only outdoors or in a well-ventilated area.[1][2][3]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3][4]
P302+P352 IF ON SKIN: Wash with plenty of water.[1][2][3]
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2][3][4]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]
P319 Get medical help if you feel unwell.[2][3]
P332+P317 If skin irritation occurs: Get medical help.[2][3]
P362+P364 Take off contaminated clothing and wash it before reuse.[1][2][3]
P403+P233 Store in a well-ventilated place. Keep container tightly closed.[1][2][3][5]
P405 Store locked up.[1][2][3][4][5]
P501 Dispose of contents/container in accordance with local regulations.[1][2][3][5]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.

Table 3: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C9H9ClO3[2][6]
Molecular Weight 200.62 g/mol [1][6][7]
CAS Number 33924-48-0[2][6]
EC Number 251-743-4[2]
Boiling Point 235-240 °C (lit.)[8]
Density 1.259 g/mL at 25 °C (lit.)[8]
Refractive Index n20/D 1.5466 (lit.)[8]
Flash Point Not applicable

Experimental Protocols

Detailed experimental methodologies for determining the toxicological and physical properties listed in this guide are not publicly available in the cited safety data sheets. This information is typically generated by chemical manufacturers and regulatory agencies and is often proprietary. The provided data is based on standardized testing protocols required by global regulations such as the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and risk.

Engineering Controls
  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[10]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[10]

  • Avoid breathing dust or vapors.[2][3]

  • Wash hands thoroughly after handling.[2][10]

  • Keep away from incompatible materials such as strong oxidizing agents.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][10]

  • Store locked up.[2][3][4][5]

Emergency Procedures

A clear and well-rehearsed emergency plan is critical.

First Aid Measures

Table 4: First Aid Measures

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][3][4]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[2][3][4][10]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3][4][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3][4]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Specific Hazards: Hazardous combustion products may include carbon oxides and hydrogen chloride gas.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][9]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing dust or vapors.[2]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[10]

  • Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.[10]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to disposal.

SafeHandlingWorkflow cluster_assessment 1. Hazard Assessment cluster_preparation 2. Preparation cluster_handling 3. Handling & Storage cluster_emergency 4. Emergency Response cluster_disposal 5. Disposal A Identify Hazards (Skin/Eye Irritant, Respiratory Irritant) B Review Safety Data Sheet (SDS) A->B C Select Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Ensure Engineering Controls (Fume Hood, Eyewash Station) C->D E Safe Handling Procedures (Avoid Contact & Inhalation) D->E F Proper Storage (Cool, Dry, Well-Ventilated, Locked) E->F G Accidental Release E->G H Personal Exposure E->H I Fire E->I J Follow Waste Disposal Regulations F->J G->J H->J I->J

Caption: Logical workflow for the safe handling of this compound.

References

In-depth Technical Guide on the Biochemical Actions of Methyl 5-chloro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide is based on publicly available scientific and technical information. Methyl 5-chloro-2-methoxybenzoate is intended for research and development purposes only and is not for medicinal, household, or other uses.

Executive Summary

This compound is a chlorinated aromatic ester with the chemical formula C₉H₉ClO₃. Primarily, it serves as a versatile intermediate in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries. While its direct, intrinsic biochemical actions are not extensively documented in publicly accessible literature, one specific biological effect has been noted: the inhibition of copulatory behavior in the male tick, Ixodes ricinus. This guide will synthesize the available information on this compound, focusing on its known biological interaction and its more prominent role as a synthetic building block for bioactive compounds. Due to the limited data on its direct biochemical mechanisms, this document will also discuss the biological activities of closely related derivatives to provide a broader context for its potential applications in research and development.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its handling, application in synthesis, and interpretation of any biological studies.

PropertyValueReferences
CAS Number 33924-48-0[1][2][3]
Molecular Formula C₉H₉ClO₃[2][3]
Molecular Weight 200.62 g/mol [2][3]
IUPAC Name This compound[1][4]
Synonyms Methyl 5-chloro-o-anisate, 5-Chloro-2-methoxybenzoic acid methyl ester, 4-Chloro-2-(methoxycarbonyl)anisole[4]
Boiling Point 235-240 °C
Density 1.259 g/mL at 25 °C
Appearance Clear colorless to pale yellow liquid

Synthesis and Chemical Reactivity

This compound is typically synthesized from 5-chlorosalicylic acid. A common laboratory-scale synthesis involves the methylation of 5-chlorosalicylic acid using a methylating agent like dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common organic synthesis techniques.

  • Reaction Setup: To a solution of 5-chlorosalicylic acid in a suitable solvent (e.g., acetone), add an excess of a base (e.g., potassium carbonate).

  • Methylation: While stirring the mixture, slowly add a methylating agent (e.g., dimethyl sulfate).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by techniques like TLC).

  • Workup: After cooling, the inorganic salts are filtered off. The solvent is removed from the filtrate under reduced pressure.

  • Purification: The crude product can be purified by distillation under reduced pressure to yield pure this compound.

The logical workflow for this synthesis is depicted in the following diagram:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 5_Chlorosalicylic_Acid 5_Chlorosalicylic_Acid Mixing Mixing and Reflux 5_Chlorosalicylic_Acid->Mixing Dimethyl_Sulfate Dimethyl_Sulfate Dimethyl_Sulfate->Mixing Potassium_Carbonate Potassium_Carbonate Potassium_Carbonate->Mixing Acetone Acetone Acetone->Mixing Filtration Filtration Mixing->Filtration Solvent_Removal Solvent Removal Filtration->Solvent_Removal Distillation Vacuum Distillation Solvent_Removal->Distillation Product This compound Distillation->Product

A generalized workflow for the synthesis of this compound.

Biochemical Actions

The primary and only specifically documented biochemical action of this compound is its effect on the reproductive behavior of Ixodes ricinus.

Inhibition of Copulatory Behavior in Ixodes ricinus

A product listing from a chemical supplier notes that this compound inhibits copulatory behavior in the male tick Ixodes ricinus. Unfortunately, the original scientific publication detailing this discovery, including the experimental setup, dosage, and quantitative outcomes, is not readily accessible in the public domain.

Hypothesized Mechanism of Action (Speculative)

Without the primary research, any proposed mechanism is purely speculative. The compound could act as a chemosensory repellent or disruptor, interfering with the perception of female-produced pheromones by the male tick. Alternatively, it could have a more direct physiological effect on the male tick's nervous or reproductive system upon contact.

The logical relationship for this observed biological effect can be visualized as follows:

G MCMB Methyl 5-chloro-2- methoxybenzoate Male_Tick Male Ixodes ricinus MCMB->Male_Tick Exposure Copulatory_Behavior Copulatory Behavior Male_Tick->Copulatory_Behavior Inhibits

Inhibitory action of this compound on tick behavior.

Role as a Synthetic Intermediate

The predominant application of this compound is as a precursor for the synthesis of more complex, biologically active molecules.[5]

Pharmaceutical Applications

This compound is a key building block in the development of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[5] For instance, the related compound, Methyl 4-acetamido-5-chloro-2-methoxybenzoate, is a known intermediate in the synthesis of Metoclopramide, a dopamine (B1211576) D2 receptor antagonist used as an antiemetic.[6][7] While not a direct action of the title compound, this highlights the importance of the 5-chloro-2-methoxybenzoate scaffold in medicinal chemistry.

Agrochemical Applications

In the agrochemical sector, this compound is utilized in the formulation of herbicides and fungicides.[5] Its structure can be modified to create active ingredients that target specific biological pathways in weeds or fungi, contributing to crop protection.

Future Research Directions

The limited publicly available data on the direct biochemical actions of this compound presents several opportunities for future research:

  • Elucidation of the Tick Repellent Mechanism: A thorough investigation into the inhibitory effect on Ixodes ricinus copulatory behavior is warranted. This would involve identifying the original study or conducting new research to determine the mechanism of action, effective concentrations, and potential for use as a novel acaricide or tick repellent.

  • Broader Biochemical Screening: The compound could be subjected to a broad panel of in vitro biochemical and cellular assays to identify any previously unknown biological activities. Given that its derivatives have shown activity as anti-inflammatory and analgesic agents, screening for targets in these pathways would be a logical starting point.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a library of analogs of this compound could help to identify the key structural features required for any observed biological activity and to optimize potency and selectivity.

Conclusion

This compound is a chemical compound with a well-established role as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. Its own direct biochemical actions are not well-characterized, with the only specific mention in the available literature being the inhibition of copulatory behavior in the male tick Ixodes ricinus. Further research is needed to validate and explore this finding and to screen for other potential biological activities. The established utility of its chemical scaffold in generating bioactive molecules underscores its importance for professionals in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 5-chloro-2-methoxybenzoate from 5-chlorosalicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Methyl 5-chloro-2-methoxybenzoate, a key intermediate in the preparation of various pharmaceutical compounds. The synthesis route described herein starts from the readily available 5-chlorosalicylic acid. The primary method involves a one-pot reaction that achieves both O-methylation of the phenolic hydroxyl group and esterification of the carboxylic acid function using dimethyl sulfate (B86663) as the methylating agent in the presence of a base. This process is efficient and has been reported to produce high yields. These notes are intended to guide researchers in the successful synthesis and purification of the target compound.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of new therapeutic agents. Its structure is a feature in a variety of biologically active molecules. The synthesis from 5-chlorosalicylic acid is a common and practical approach. This process involves the simultaneous methylation of the hydroxyl and carboxyl groups. Dimethyl sulfate is a powerful and cost-effective methylating agent for this transformation, typically carried out in the presence of a weak base such as potassium carbonate to facilitate the reaction.[1][2][3]

Data Presentation

The following table summarizes the quantitative data from various reported synthesis procedures for this compound from 5-chlorosalicylic acid.

ParameterValueReference
Starting Material5-chlorosalicylic acid[1][2]
Methylating AgentDimethyl sulfate[1][2]
BasePotassium carbonate[1][2]
SolventAcetone (B3395972)[1][2]
Reaction Time4 - 18 hours[1][2]
Reaction TemperatureReflux[1][2]
Yield66% - 95%[2]
Boiling Point135-138 °C at 12 mmHg, 105-110 °C at 0.1 mmHg[2]
Melting Point150-152 °C[4]

Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification A 5-chlorosalicylic acid Mix Mixing & Reflux A->Mix B Potassium carbonate B->Mix C Acetone C->Mix D Dimethyl sulfate D->Mix Slow addition Filter Filter solids Mix->Filter After 4-18h Evap Remove acetone Filter->Evap Distill Distillation under reduced pressure Evap->Distill Product This compound Distill->Product

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

This section details the experimental procedure for the synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol is based on established literature procedures.[1][2]

Materials:

  • 5-chlorosalicylic acid

  • Anhydrous potassium carbonate

  • Dimethyl sulfate

  • Acetone

  • Standard laboratory glassware for reflux, filtration, and distillation.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-chlorosalicylic acid (e.g., 100 g) and anhydrous potassium carbonate (e.g., 315 g) in acetone (e.g., 1 L).

  • Initial Reflux: Stir the mixture and heat it to reflux for approximately 20 minutes.

  • Addition of Methylating Agent: Slowly add dimethyl sulfate (e.g., 215 g) to the refluxing mixture.

  • Reaction: Continue to stir and heat the reaction mixture under reflux for 4 hours.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter off the solid inorganic salts.

    • Remove the acetone from the filtrate under reduced pressure.

  • Purification:

    • The resulting residue contains the crude product.

    • Purify the crude product by distillation under reduced pressure.

    • Collect the fraction boiling at 135-138 °C at 12 mmHg to obtain pure this compound.[2] A yield of approximately 95% can be expected.[2]

Safety Precautions:

  • Dimethyl sulfate is highly toxic and a suspected carcinogen.[3] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.

  • Acetone is a flammable solvent. Ensure that the heating source is appropriate and that there are no open flames in the vicinity.

  • The reaction should be carried out under anhydrous conditions to favor the desired methylation.[2]

References

Application Notes and Protocols for the Methylation of 5-Chlorosalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of methyl 5-chlorosalicylate through the methylation of 5-chlorosalicylic acid. Two effective methods are presented: a classical Fischer-Speier esterification and a regioselective methylation using dimethyl sulfate (B86663). These protocols are designed to be clear, concise, and reproducible for researchers in organic synthesis and drug development.

Introduction

Methyl 5-chlorosalicylate is a valuable intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. The methylation of the carboxylic acid group of 5-chlorosalicylic acid is a fundamental transformation to achieve this key building block. This application note details two reliable methods for this conversion, outlining the necessary reagents, conditions, and work-up procedures.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the methylation of salicylic (B10762653) acid, which can be considered analogous to the methylation of 5-chlorosalicylic acid, particularly for the dimethyl sulfate method.

MethodReactantProductConversion RateYieldPurityReference
Dimethyl SulfateSalicylic AcidMethyl Salicylate (B1505791)100%96%>95%[1][2][3][4]
Fischer-Speier Esterification5-Chlorosalicylic AcidMethyl 5-chlorosalicylate-->97%

Experimental Protocols

Method 1: Fischer-Speier Esterification

This method employs a classic acid-catalyzed esterification using methanol (B129727) as both the reagent and solvent.

Materials:

  • 5-chlorosalicylic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Isopropyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-chlorosalicylic acid in an excess of anhydrous methanol.

  • Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 20 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude methyl 5-chlorosalicylate.

  • Purification: Recrystallize the crude product from isopropyl ether to yield pure methyl 5-chlorosalicylate.[5]

Method 2: Regioselective Methylation with Dimethyl Sulfate (DMS)

This method, adapted from the high-yield methylation of salicylic acid, offers a regioselective approach under milder conditions.[1][2][3][4]

Materials:

  • 5-chlorosalicylic acid

  • Sodium bicarbonate (NaHCO₃)

  • Dimethyl sulfate (DMS)

  • Water

  • Dichloromethane (B109758) (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add 5-chlorosalicylic acid and an equimolar amount of sodium bicarbonate.

  • Addition of DMS: After 30 minutes of stirring, add dimethyl sulfate to the mixture.

  • Reaction: Heat the reaction mixture to 90°C and stir for 90 minutes.[2] Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and wash with water. The excess DMS will be hydrolyzed to methanol and sulfuric acid.

  • Extraction: Extract the product with dichloromethane or another suitable organic solvent.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield methyl 5-chlorosalicylate.

  • Purification (if necessary): The product obtained is often of high purity. If further purification is required, column chromatography on silica (B1680970) gel can be performed.

Visualized Experimental Workflows

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 5-Chlorosalicylic Acid in Methanol add_acid Add conc. H₂SO₄ start->add_acid reflux Reflux for 20h add_acid->reflux quench Neutralize with NaHCO₃ reflux->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize from Isopropyl Ether concentrate->recrystallize product Pure Methyl 5-Chlorosalicylate recrystallize->product

Caption: Workflow for Fischer-Speier Esterification.

DMS_Methylation_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Mix 5-Chlorosalicylic Acid and NaHCO₃ add_dms Add Dimethyl Sulfate start->add_dms react Heat at 90°C for 90 min add_dms->react wash_water Wash with Water react->wash_water extract Extract with CH₂Cl₂ wash_water->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate product Methyl 5-Chlorosalicylate concentrate->product

Caption: Workflow for DMS Methylation.

References

Application Notes and Protocols: The Utility of Methyl 5-chloro-2-methoxybenzoate as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chloro-2-methoxybenzoate is a key chemical intermediate widely employed in the synthesis of a variety of pharmaceutical compounds and other bioactive molecules. Its substituted benzene (B151609) ring structure offers multiple reactive sites, making it a valuable building block in medicinal chemistry and organic synthesis. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of important drug intermediates, supported by quantitative data and visual workflows.

Application Note 1: Synthesis of a Glibenclamide Intermediate via Aminolysis

Background: Glibenclamide (also known as Glyburide) is a potent sulfonylurea drug used to treat type 2 diabetes. A crucial step in its synthesis involves the formation of an amide bond between a substituted benzoic acid derivative and a phenethylamine (B48288) moiety. This compound serves as an excellent starting material for the preparation of the benzamide (B126) portion of the molecule. The following protocol details the aminolysis of this compound with phenethylamine to produce N-phenethyl-5-chloro-2-methoxybenzamide, a key intermediate in the synthesis of Glibenclamide.

Reaction Scheme:

Glibenclamide_Intermediate_Synthesis MCMB This compound NPB N-phenethyl-5-chloro-2-methoxybenzamide MCMB->NPB Heat (125°C) PEA Phenethylamine PEA->NPB MeOH Methanol NPB->MeOH +

Caption: Synthesis of N-phenethyl-5-chloro-2-methoxybenzamide.

Quantitative Data
ParameterValueReference
Reactants
This compound1.0 mole (200.6 g)[1]
Phenethylamine2.0 moles (242.4 g)[1]
Reaction Conditions
Temperature125 °C[1]
Reaction Time5 hours[1]
Product
Product NameN-phenethyl-5-chloro-2-methoxybenzamide[1]
Yield84% (243 g)[1]
Boiling Point200-220 °C at 0.1 mm[1]
Melting Point (recrystallized)58-61 °C (from ether)[1]
Experimental Protocol: Aminolysis of this compound

Materials:

  • This compound

  • Phenethylamine

  • Round-bottom flask

  • Heating mantle with stirrer

  • Distillation apparatus

  • Ether (for recrystallization)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mole, 200.6 g) and phenethylamine (2.0 moles, 242.4 g).[1]

  • Heat the mixture to 125 °C with stirring for 5 hours.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Set up a distillation apparatus and distill the reaction product under reduced pressure.

  • Collect the fraction boiling at 200-220 °C at 0.1 mm to obtain N-phenethyl-5-chloro-2-methoxybenzamide.[1]

  • For further purification, the resulting amide can be recrystallized from ether to yield a solid with a melting point of 58-61 °C.[1]

Application Note 2: Synthesis of a Metoclopramide Intermediate via Hydrolysis of a Related Ester

Background: Metoclopramide is a medication used to treat nausea, vomiting, and gastroparesis. A key intermediate in its synthesis is 4-amino-5-chloro-2-methoxybenzoic acid. While not directly starting from this compound, this application note details a crucial hydrolysis step of a closely related intermediate, methyl 4-amino-5-chloro-2-methoxybenzoate. This demonstrates a common transformation for this class of compounds. The protocol outlines the alkaline hydrolysis of the methyl ester to the corresponding carboxylic acid.

Reaction Scheme:

Metoclopramide_Intermediate_Synthesis cluster_hydrolysis Hydrolysis cluster_workup Work-up MACMB Methyl 4-amino-5-chloro-2-methoxybenzoate ACMBA 4-amino-5-chloro-2-methoxybenzoic acid MACMB->ACMBA Reflux KOH Potassium Hydroxide KOH->ACMBA Solvent Methanol/Water Solvent->ACMBA ACMBA->ACMBA Acidification (pH 5) HCl HCl (aq) HCl->ACMBA Experimental_Workflow cluster_aminolysis Application 1: Aminolysis for Glibenclamide Intermediate cluster_hydrolysis Application 2: Hydrolysis for Metoclopramide Intermediate A1 Combine Reactants: This compound Phenethylamine A2 Heat to 125°C for 5 hours A1->A2 A3 Cool to Room Temperature A2->A3 A4 Vacuum Distillation A3->A4 A5 Collect Product Fraction (200-220°C at 0.1 mm) A4->A5 A6 Optional: Recrystallize from Ether A5->A6 A7 N-phenethyl-5-chloro-2-methoxybenzamide A5->A7 A6->A7 B1 Combine Reactants: Methyl 4-amino-5-chloro-2-methoxybenzoate KOH in Methanol/Water B2 Reflux for >2 hours B1->B2 B3 Add Activated Carbon and Reflux for 30 min B2->B3 B4 Hot Filtration B3->B4 B5 Remove Methanol (Rotovap) B4->B5 B6 Acidify with HCl to pH 5 B5->B6 B7 Filter and Dry Precipitate B6->B7 B8 4-amino-5-chloro-2-methoxybenzoic acid B7->B8

References

Application of Methyl 5-chloro-2-methoxybenzoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chloro-2-methoxybenzoate is a versatile chemical intermediate with significant applications in the synthesis of various pharmaceutical compounds. Its substituted benzene (B151609) ring structure makes it a valuable building block for the construction of more complex molecules, including active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.

Key Applications

This compound is a crucial starting material or intermediate in the synthesis of several important drugs. Its primary applications are in the synthesis of the antidiabetic drug Glibenclamide (Glyburide) and as a potential precursor for the antiemetic agent Metoclopramide (B1676508). It also serves as an intermediate in the development of anti-inflammatory and analgesic drugs.[1]

Synthesis of Glibenclamide (Glyburide) Intermediate

This compound is a key precursor in the synthesis of N-phenethyl-5-chloro-2-methoxybenzamide, a crucial intermediate for the production of Glibenclamide, a second-generation sulfonylurea used to treat type 2 diabetes.[2][3] The synthesis involves the aminolysis of this compound with phenethylamine (B48288).

Reaction Scheme for Glibenclamide Intermediate Synthesis

Glibenclamide_Intermediate_Synthesis MCMB This compound Intermediate N-phenethyl-5-chloro- 2-methoxybenzamide MCMB->Intermediate Heat (125°C) Phenethylamine Phenethylamine Phenethylamine->Intermediate

Caption: Synthesis of N-phenethyl-5-chloro-2-methoxybenzamide.

Quantitative Data for Glibenclamide Intermediate Synthesis

The following table summarizes the quantitative data for the synthesis of N-phenethyl-5-chloro-2-methoxybenzamide from this compound, based on a patented process.[4]

ParameterValueReference
Reactants
This compound200 g (1 mole)[4]
Phenethylamine240 g (2 moles)[4]
Reaction Conditions
Temperature125°C[4]
Time5 hours[4]
Product
N-phenethyl-5-chloro-2-methoxybenzamide243 g[4]
Yield 84%[4]
Boiling Point 200-220°C at 0.1 mm Hg[4]
Melting Point (recrystallized) 58-61°C (from ether)[4]

Experimental Protocol: Synthesis of N-phenethyl-5-chloro-2-methoxybenzamide

This protocol is adapted from the procedure described in US Patent 3,965,173 A.[4]

Materials:

  • This compound (200 g, 1 mole)

  • Phenethylamine (240 g, 2 moles)

  • Distillation apparatus

  • Heating mantle

  • Reaction flask

Procedure:

  • Combine this compound (200 g) and phenethylamine (240 g) in a suitable reaction flask.

  • Heat the mixture to 125°C with stirring.

  • Maintain the reaction at 125°C for 5 hours.

  • After the reaction is complete, allow the mixture to cool.

  • Purify the product by distillation to obtain N-phenethyl-5-chloro-2-methoxybenzamide.

Experimental Workflow

Experimental_Workflow start Start reactants Combine Reactants: - this compound - Phenethylamine start->reactants reaction Heat to 125°C for 5 hours reactants->reaction cooling Cool the reaction mixture reaction->cooling purification Purify by Distillation cooling->purification product Obtain N-phenethyl-5-chloro- 2-methoxybenzamide purification->product end End product->end

Caption: General workflow for the synthesis of N-phenethyl-5-chloro-2-methoxybenzamide.

Potential Role in the Synthesis of Metoclopramide

Metoclopramide is an antiemetic and gastroprokinetic agent. The direct precursor for its synthesis is 4-amino-5-chloro-2-methoxybenzoic acid.[5] While the most common synthetic routes to this precursor start from p-aminosalicylic acid, a potential, though less documented, pathway could involve the functionalization of this compound.

This hypothetical pathway would involve the nitration of this compound to introduce a nitro group at the 4-position, followed by the reduction of the nitro group to an amine, and finally, hydrolysis of the methyl ester to the carboxylic acid.

Hypothetical Synthetic Pathway to Metoclopramide Precursor

Metoclopramide_Pathway MCMB Methyl 5-chloro- 2-methoxybenzoate Nitro Methyl 4-nitro-5-chloro- 2-methoxybenzoate MCMB->Nitro Nitration AminoEster Methyl 4-amino-5-chloro- 2-methoxybenzoate Nitro->AminoEster Reduction Precursor 4-amino-5-chloro- 2-methoxybenzoic acid AminoEster->Precursor Hydrolysis

Caption: A potential synthetic route to a Metoclopramide precursor.

Further research is required to establish a detailed and optimized protocol for this specific synthetic route. The established synthesis of 4-amino-5-chloro-2-methoxybenzoic acid from p-aminosalicylic acid involves methylation, chlorination, and de-esterification.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its established role in the production of a key Glibenclamide intermediate highlights its importance in the manufacturing of antidiabetic medications. While its direct application in the synthesis of Metoclopramide is not as well-documented, it presents a plausible synthetic pathway for further investigation. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals working with this important chemical building block.

References

Methyl 5-chloro-2-methoxybenzoate: A Key Building Block for Novel Metoclopramide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Metoclopramide (B1676508), a potent dopamine (B1211576) D2 receptor antagonist and serotonin (B10506) 5-HT4 receptor agonist, is a widely prescribed therapeutic agent for managing nausea, vomiting, and various gastrointestinal motility disorders.[1] The unique pharmacological profile of metoclopramide has spurred significant interest in the development of novel derivatives with improved efficacy, selectivity, and reduced side-effect profiles. Methyl 5-chloro-2-methoxybenzoate has emerged as a critical starting material and key intermediate in the synthesis of these next-generation metoclopramide analogues. Its chemical structure provides a versatile scaffold for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships and the fine-tuning of pharmacological properties.

These application notes provide detailed protocols for the synthesis of metoclopramide derivatives using this compound as a precursor. Additionally, we present a summary of characterization data for representative compounds and illustrate the key signaling pathways modulated by this class of molecules.

Data Presentation: Physicochemical and Pharmacological Properties

The following table summarizes key quantitative data for metoclopramide and a representative derivative synthesized from this compound. This structured format allows for a clear comparison of their physical and biological characteristics.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
MetoclopramideC14H22ClN3O2299.80146-14874
N-(2-(diethylamino)ethyl)-5-chloro-2-methoxybenzamideC16H25ClN2O2312.83Not ReportedNot Reported
Metoclopramide DihydrochlorideC14H24Cl3N3O2372.72134-135Not Reported

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of metoclopramide and its derivatives, starting from the activation of the parent benzoic acid and subsequent amidation.

Protocol 1: Synthesis of 4-amino-5-chloro-2-methoxybenzoyl chloride

This protocol details the conversion of the carboxylic acid precursor to a more reactive acyl chloride, a common step in the synthesis of metoclopramide.

Materials:

  • 4-amino-5-chloro-2-methoxybenzoic acid

  • Thionyl chloride

  • Benzene (B151609) (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-amino-5-chloro-2-methoxybenzoic acid in anhydrous benzene.

  • Slowly add thionyl chloride to the suspension at room temperature with constant stirring.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and benzene under reduced pressure to obtain the crude 4-amino-5-chloro-2-methoxybenzoyl chloride.

  • The crude product can be used in the next step without further purification.

Protocol 2: Synthesis of a Metoclopramide Derivative via Amidation of this compound

This protocol describes the direct amidation of this compound with N,N-diethylethane-1,2-diamine.

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask fitted with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, dissolve this compound in anhydrous toluene or xylene.

  • Add N,N-diethylethane-1,2-diamine to the solution. An excess of the diamine can be used to drive the reaction to completion.

  • (Optional) Add a catalytic amount of sodium methoxide.

  • Heat the reaction mixture to reflux (typically 110-140°C) and maintain for 4-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with water and brine to remove excess diamine and any inorganic byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain the pure N-(2-(diethylamino)ethyl)-5-chloro-2-methoxybenzamide.

Visualizations: Diagrams of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key biological pathways affected by metoclopramide derivatives and a typical experimental workflow for their synthesis and characterization.

G cluster_synthesis Synthetic Workflow Start This compound Amidation Amidation with N,N-diethylethane-1,2-diamine Start->Amidation Purification Purification (Column Chromatography) Amidation->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Derivative Metoclopramide Derivative Characterization->Derivative

A typical synthetic workflow for a metoclopramide derivative.

G cluster_d2r Dopamine D2 Receptor Signaling Pathway Metoclopramide Metoclopramide Derivative D2R Dopamine D2 Receptor Metoclopramide->D2R Antagonist Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CellularResponse Decreased Cellular Response PKA->CellularResponse Leads to

Antagonism of the Dopamine D2 receptor signaling cascade.

G cluster_5ht4r Serotonin 5-HT4 Receptor Signaling Pathway Metoclopramide Metoclopramide Derivative HT4R 5-HT4 Receptor Metoclopramide->HT4R Agonist Gs Gs Protein AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GeneExpression Gene Expression (Prokinetic Effects) CREB->GeneExpression Promotes HTR HTR HTR->Gs Activates

Agonism of the Serotonin 5-HT4 receptor signaling cascade.

References

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 5-chloro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 5-chloro-2-methoxybenzoate is a key intermediate in the synthesis of various pharmaceutical compounds. Its efficient large-scale production is crucial for the timely and cost-effective development of new therapeutics. This document provides a detailed protocol for the industrial-scale synthesis of this compound, focusing on a common and effective method starting from 5-chlorosalicylic acid. The procedure outlined is designed to be scalable and reproducible, ensuring high yield and purity of the final product.

Synthesis Pathway Overview

The described synthesis involves a one-pot reaction where 5-chlorosalicylic acid undergoes simultaneous O-methylation of the phenolic hydroxyl group and esterification of the carboxylic acid group using dimethyl sulfate (B86663) in the presence of a base. This direct approach is efficient for large-scale production.

Synthesis_Pathway Start 5-Chlorosalicylic Acid Reaction Methylation & Esterification Start->Reaction Reagents Dimethyl Sulfate Potassium Carbonate Acetone (B3395972) Reagents->Reaction Workup Filtration & Solvent Removal Reaction->Workup Purification Distillation Workup->Purification Product This compound Purification->Product

Caption: Chemical synthesis pathway for this compound.

Experimental Protocols

This section details the step-by-step procedure for the large-scale synthesis of this compound.

1. Materials and Reagents:

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
5-Chlorosalicylic Acid321-14-2C₇H₅ClO₃172.57
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21
Dimethyl Sulfate ((CH₃)₂SO₄)77-78-1C₂H₆O₄S126.13
Acetone67-64-1C₃H₆O58.08
Ether60-29-7C₄H₁₀O74.12
5% Aqueous Sodium Hydroxide (B78521)1310-73-2NaOH40.00

2. Equipment:

  • Large-scale glass-lined reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and temperature probe.

  • Heating and cooling system.

  • Filtration apparatus (e.g., Nutsche filter).

  • Rotary evaporator for solvent removal.

  • Vacuum distillation unit.

3. Synthesis Procedure:

A process for producing this compound involves the methylation of 5-chlorosalicylic acid.[1]

Step 1: Reaction Setup

  • Charge the reactor with 5-chlorosalicylic acid (e.g., 20.0 kg, 116 mol) and acetone (300 L).[2]

  • Begin agitation and add powdered potassium carbonate (40.3 kg, 290 mol).[2]

  • Heat the mixture to reflux.[2]

Step 2: Methylation Reaction

  • Once refluxing, slowly add dimethyl sulfate (36.5 kg, 290 mol) to the mixture over a period of 2-3 hours.[2] Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care using appropriate personal protective equipment (PPE) in a well-ventilated area.

  • Continue heating at reflux for 18 hours, monitoring the reaction progress by a suitable analytical method (e.g., HPLC or TLC).[2]

Step 3: Work-up and Extraction

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the solid potassium salts and wash the filter cake with acetone.

  • Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.[1]

  • The resulting residue is then taken up in ether.[1] This ether extract is washed with 5% aqueous sodium hydroxide solution to remove any unreacted acidic starting material.[1]

  • The organic layer is then dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and the ether is removed under reduced pressure.[1]

Step 4: Purification

  • The crude product is purified by vacuum distillation.[1]

  • Collect the fraction boiling at 135°-138°C at 12 mm Hg pressure.[1] The expected yield of this compound is high, potentially around 95%.[1]

Data Presentation

Quantitative Summary of Reactants:

CompoundMolar Mass ( g/mol )Moles (mol)Mass (kg)Molar Ratio
5-Chlorosalicylic Acid172.5711620.01
Potassium Carbonate138.2129040.32.5
Dimethyl Sulfate126.1329036.52.5

Product Characterization:

ParameterValueReference
Chemical NameThis compound[3]
CAS Number33924-48-0[3]
Molecular FormulaC₉H₉ClO₃[3][4]
Molecular Weight200.62 g/mol [4][5]
AppearanceWhite to light yellow crystal powder[3][5]
Melting Point150-152 °C[3][5]
Boiling Point135°-138°C @ 12 mmHg[1]
Density1.229 g/cm³[3]
Purity (Typical)>98%[6]
Expected Yield~95%[1]

Process Workflow Visualization

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification charge_reactor Charge Reactor with 5-Chlorosalicylic Acid, K2CO3, and Acetone heat Heat to Reflux charge_reactor->heat add_dms Add Dimethyl Sulfate heat->add_dms reflux Reflux for 18 hours add_dms->reflux cool Cool to Room Temp reflux->cool filter Filter Solids cool->filter evaporate Remove Acetone filter->evaporate extract Ether Extraction & Wash evaporate->extract distill Vacuum Distillation extract->distill collect Collect Product Fraction distill->collect final_product final_product collect->final_product Final Product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Dimethyl Sulfate: This reagent is extremely hazardous (toxic, mutagenic, carcinogenic, and corrosive). All handling must be performed in a closed system or a certified fume hood. Appropriate PPE, including chemical-resistant gloves (e.g., Viton or butyl rubber), a lab coat, and full-face protection, is mandatory. An emergency shower and eyewash station must be readily accessible.

  • Acetone and Ether: These solvents are highly flammable. Ensure that the reaction is carried out in an area free from ignition sources and with adequate ventilation. Use intrinsically safe equipment.

  • Potassium Carbonate and Sodium Hydroxide: These are irritants. Avoid inhalation of dust and contact with skin and eyes.

  • Pressure: The reaction is performed at atmospheric pressure under reflux. Ensure the system is not sealed to avoid pressure buildup.

References

Application Notes and Protocols for the Purification of Methyl 5-chloro-2-methoxybenzoate via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the purification of Methyl 5-chloro-2-methoxybenzoate using the recrystallization method. High purity of this compound is often crucial for its application as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules. These application notes detail the principles of solvent selection, a protocol for identifying a suitable solvent system, and a step-by-step procedure for performing the recrystallization to achieve high purity.

Introduction

This compound is a substituted aromatic ester commonly used as a building block in organic synthesis. The purity of this intermediate can significantly impact the yield and purity of subsequent reaction products. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, which relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. This allows for the dissolution of the crude material in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while impurities remain dissolved in the mother liquor.

Potential Impurities

The nature of impurities in a sample of this compound will depend on its synthetic route. A common method for its preparation is the methylation of methyl 5-chlorosalicylate or the esterification of 5-chloro-2-methoxybenzoic acid. Potential impurities could include:

  • Unreacted Starting Materials: Residual methyl 5-chlorosalicylate or 5-chloro-2-methoxybenzoic acid.

  • Byproducts of Methylation: Potentially over-methylated or incompletely methylated species.

  • Reagents: Traces of reagents used in the synthesis, such as methylating agents or catalysts.

  • Positional Isomers: Depending on the synthetic strategy, other isomers of the compound might be present in small amounts.

A successful recrystallization protocol will aim to select a solvent in which these impurities are either highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

Solvent Selection Protocol

The choice of solvent is the most critical parameter for a successful recrystallization. The ideal solvent for this compound should exhibit a steep solubility curve, meaning it dissolves the compound well at high temperatures and poorly at low temperatures. Based on the structure of the target molecule (an aromatic ester with chloro and methoxy (B1213986) substituents), suitable candidate solvents are likely to be alcohols, or mixtures of polar and non-polar solvents.

Protocol for Solvent Screening:

  • Place approximately 20-30 mg of the crude this compound into separate small test tubes.

  • Add a few drops of a candidate solvent to each test tube at room temperature and observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath and add the solvent dropwise until the solid dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Evaluate the quality and quantity of the crystals formed. An ideal solvent will yield a large amount of pure-looking crystals.

  • Repeat this process with a range of solvents. Good starting points include methanol (B129727), ethanol, isopropanol, ethyl acetate, hexane, and toluene, as well as solvent mixtures like ethanol/water or hexane/ethyl acetate.

Data Presentation: Hypothetical Solvent Screening Results

The following table summarizes hypothetical results from a solvent screening experiment for the recrystallization of this compound.

Solvent SystemSolubility at 25°CSolubility at Boiling PointCrystal Formation upon CoolingRemarks
MethanolSparingly SolubleHighly SolubleGood yield of fine needlesA promising single-solvent system.
EthanolSparingly SolubleHighly SolubleGood yield of well-formed crystalsAnother excellent single-solvent option.
WaterInsolubleInsolubleNo dissolutionUnsuitable as a single solvent.
HexaneInsolubleSparingly SolublePoor dissolution even when hotUnsuitable as a single solvent, but could be used as an anti-solvent.
Ethyl AcetateSolubleHighly SolublePoor crystal recoveryCompound is too soluble at room temperature.
TolueneSolubleHighly SolublePoor crystal recoveryCompound is too soluble at room temperature.
Ethanol/Water (9:1)Sparingly SolubleHighly SolubleExcellent yield of large crystalsA very effective mixed-solvent system.
Hexane/Ethyl Acetate (3:1)Sparingly SolubleSolubleGood yield of crystalsA potential mixed-solvent system.

Based on these hypothetical results, methanol, ethanol, and an ethanol/water mixture are the most promising solvent systems for the recrystallization of this compound.

Detailed Recrystallization Protocol

This protocol is based on the use of methanol as the recrystallization solvent. The principles can be adapted for other suitable solvents.

Materials and Equipment:

  • Crude this compound

  • Methanol (reagent grade)

  • Erlenmeyer flasks (two sizes)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Experimental Workflow Diagram:

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_drying Isolation start Place crude solid in Erlenmeyer flask add_solvent Add minimal hot methanol & stir start->add_solvent dissolve Heat until fully dissolved add_solvent->dissolve cool_slowly Cool slowly to room temperature dissolve->cool_slowly ice_bath Cool in ice bath to maximize crystallization cool_slowly->ice_bath filtration Vacuum filter to isolate crystals ice_bath->filtration wash Wash crystals with ice-cold methanol filtration->wash dry Dry crystals under vacuum or in oven wash->dry end Pure Methyl 5-chloro- 2-methoxybenzoate dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Step-by-Step Procedure:

  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • In a separate beaker or flask, heat the recrystallization solvent (methanol) to its boiling point on a hot plate.

    • Add a small portion of the hot methanol to the flask containing the crude solid.

    • Gently heat the mixture on the hot plate with stirring. Continue to add the hot methanol portion-wise until the solid has just completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery of the purified product.

  • Decolorization (Optional):

    • If the hot solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot filtration using a fluted filter paper to remove the charcoal. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat source and cover it with a watch glass to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

    • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation and Washing:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of ice-cold methanol.

    • Collect the crystals by vacuum filtration.

    • With the vacuum still applied, wash the crystals with a small amount of ice-cold methanol to remove any residual mother liquor containing dissolved impurities. Use a minimal amount of cold solvent to avoid dissolving a significant amount of the product.

  • Drying:

    • Continue to draw air through the Buchner funnel for several minutes to partially dry the crystals.

    • Transfer the purified crystals to a watch glass and allow them to air dry completely. For faster drying, a drying oven set to a temperature well below the melting point of the compound or a vacuum desiccator can be used.

  • Purity Assessment:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value is indicative of high purity.

    • Calculate the percent recovery of the purified compound.

Logical Relationship of Recrystallization Steps

The success of recrystallization depends on the logical execution of several key steps, each with a specific purpose.

Recrystallization_Logic crude_solid Crude Solid (Target + Impurities) dissolution Dissolution (Target & Soluble Impurities Dissolve) crude_solid->dissolution hot_solvent Minimum Hot Solvent hot_solvent->dissolution cooling Slow Cooling dissolution->cooling crystallization Selective Crystallization (Pure Target Solidifies) cooling->crystallization mother_liquor Mother Liquor (Impurities Remain Dissolved) cooling->mother_liquor filtration Filtration crystallization->filtration mother_liquor->filtration pure_crystals Pure Crystals filtration->pure_crystals

Caption: Logical flow of the purification process during recrystallization.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated. To remedy this, add more hot solvent and reheat until the oil dissolves, then allow it to cool more slowly.

  • No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also induce crystallization.

  • Low Recovery: This can be caused by using too much solvent, not cooling the solution sufficiently, or washing the crystals with solvent that is not ice-cold.

By following these detailed protocols and understanding the principles of recrystallization, researchers can effectively purify this compound to a high degree of purity suitable for demanding applications in research and development.

Application Notes and Protocols for the Synthesis of Methyl 5-chloro-2-methoxybenzoate using Dimethyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Methyl 5-chloro-2-methoxybenzoate, a key intermediate in the manufacturing of various pharmaceuticals. The synthesis involves the methylation of 5-chlorosalicylic acid using dimethyl sulfate (B86663). This method is noted for its efficiency and high yields.

Introduction

This compound is a crucial building block in organic synthesis, particularly in the development of pharmaceutical compounds. The use of dimethyl sulfate as a methylating agent offers a cost-effective and highly reactive pathway for its preparation.[1] This document outlines the chemical theory, experimental procedures, and quantitative data associated with this synthesis.

Chemical Theory:

The synthesis proceeds via a Williamson ether synthesis followed by an esterification, or a direct O-methylation and esterification of 5-chlorosalicylic acid. In the presence of a base, the phenolic hydroxyl group of 5-chlorosalicylic acid is deprotonated, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic methyl group of dimethyl sulfate in an SN2 reaction. The carboxylic acid group is also methylated to form the methyl ester. Anhydrous potassium carbonate is a commonly used base to facilitate this reaction.

Safety Precautions:

Dimethyl sulfate is extremely toxic, corrosive, and a suspected carcinogen.[1] All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Reaction Pathway

The overall chemical transformation is the methylation of both the hydroxyl and carboxylic acid groups of 5-chlorosalicylic acid to yield this compound.

reaction_pathway cluster_reactants Reactants cluster_product Product 5-chlorosalicylic_acid 5-Chlorosalicylic Acid product This compound 5-chlorosalicylic_acid->product Acetone (B3395972), Reflux dimethyl_sulfate Dimethyl Sulfate dimethyl_sulfate->product K2CO3 K2CO3 (Base) K2CO3->product

Figure 1: Synthesis of this compound.

Experimental Protocols

Two detailed protocols for the synthesis of this compound are presented below, based on established literature.

Protocol 1: High Yield Synthesis

This protocol is adapted from a patented process and aims for a high yield of the final product.[2]

Materials:

  • 5-Chlorosalicylic acid (100 g)

  • Anhydrous potassium carbonate (315 g)

  • Dimethyl sulfate (215 g)

  • Acetone (1 L)

  • Ether

  • 5% aqueous sodium hydroxide

Equipment:

  • Reaction flask with reflux condenser and stirring mechanism

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Combine 100 g of 5-chlorosalicylic acid, 315 g of anhydrous potassium carbonate, and 1 L of acetone in a reaction flask.

  • Stir the mixture and heat to reflux for 20 minutes.

  • Slowly add 215 g of dimethyl sulfate to the refluxing mixture.

  • Continue to stir and heat under reflux for an additional 4 hours.

  • After the reaction is complete, cool the mixture and filter off the solid precipitate.

  • Remove the acetone from the filtrate by distillation.

  • The residue is then distilled under reduced pressure to yield the product.

Purification:

  • Distillation under reduced pressure (12 mm Hg) separates unreacted dimethyl sulfate (b.p. 60-80 °C) from the desired product, this compound (b.p. 135-138 °C).[2]

Protocol 2: Alternative Synthesis

This protocol provides an alternative set of conditions for the synthesis.[3]

Materials:

  • 5-chlorosalicylic acid (20.0 g, 0.116 mol)

  • Potassium carbonate (40.3 g, 0.290 mol)

  • Dimethyl sulfate (36.5 g, 0.290 mol)

  • Acetone (300 mL)

Equipment:

  • Reaction flask with reflux condenser

  • Heating source

Procedure:

  • In a reaction flask, mix 20.0 g of 5-chlorosalicylic acid, 40.3 g of potassium carbonate, and 36.5 g of dimethyl sulfate in 300 mL of acetone.[3]

  • Heat the mixture at reflux for 18 hours.[3]

  • Further workup and purification steps (not detailed in the source) would typically involve filtration to remove inorganic salts, evaporation of the solvent, and distillation or recrystallization of the crude product.

Data Presentation

The following table summarizes the quantitative data from the described protocols for easy comparison.

ParameterProtocol 1[2]Protocol 2[3]
Reactants
5-Chlorosalicylic acid100 g20.0 g (0.116 mol)
Dimethyl sulfate215 g36.5 g (0.290 mol)
Potassium carbonate315 g40.3 g (0.290 mol)
Solvent (Acetone)1 L300 mL
Reaction Conditions
TemperatureRefluxReflux
Reaction Time4 hours18 hours
Product Information
Product NameThis compoundThis compound
Yield109 g (95%)Not specified
Boiling Point135-138 °C at 12 mm HgNot specified

Workflow Diagram

The general experimental workflow for the synthesis and purification of this compound is illustrated below.

G start Start reactants Mix 5-Chlorosalicylic Acid, K2CO3, and Acetone start->reactants reflux1 Reflux for 20 min reactants->reflux1 add_dms Add Dimethyl Sulfate reflux1->add_dms reflux2 Reflux for 4-18 hours add_dms->reflux2 cool Cool Reaction Mixture reflux2->cool filter Filter Solids cool->filter evaporate Evaporate Acetone filter->evaporate distill Vacuum Distillation evaporate->distill product Pure this compound distill->product

Figure 2: General experimental workflow.

Conclusion

The synthesis of this compound using dimethyl sulfate is a robust and high-yielding process. The provided protocols offer researchers and drug development professionals a detailed guide for its preparation. Careful handling of dimethyl sulfate is paramount due to its toxicity. The choice between the protocols may depend on the desired scale and reaction time constraints. The high yield reported in Protocol 1 makes it particularly suitable for large-scale production.

References

Application Notes and Protocols for the Synthesis and Application of Aryl-1,3,5-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the synthesis of aryl-1,3,5-triazine derivatives and their significant role in medicinal chemistry and drug development. The protocols and data presented are collated from recent scientific literature to aid in the research and development of novel therapeutics based on the versatile 1,3,5-triazine (B166579) scaffold.

Introduction

Aryl-1,3,5-triazines, also known as s-triazines, are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1][2] Their rigid, planar structure and the ability to be substituted at the 2, 4, and 6 positions allow for the creation of a diverse library of compounds with a wide range of biological activities.[3] These derivatives have shown promise as anti-cancer, anti-inflammatory, anti-viral, and neuroprotective agents.[1][3][4] Their therapeutic potential often stems from their ability to interact with various biological targets, including enzymes and receptors involved in critical signaling pathways.[5][6][7]

Synthetic Methodologies

The synthesis of aryl-1,3,5-triazine derivatives can be achieved through various methods, with the most common starting material being cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The high reactivity of the chlorine atoms allows for sequential nucleophilic substitution with a variety of nucleophiles, such as amines, alcohols, and thiols.[3][8] Modern synthetic approaches, including microwave-assisted and sonochemical methods, offer advantages in terms of reduced reaction times and increased yields.[9][10]

A general workflow for the synthesis of these derivatives is outlined below:

G cluster_synthesis Synthesis Workflow Start Start Cyanuric_Chloride Cyanuric Chloride (Starting Material) Start->Cyanuric_Chloride Nucleophilic_Substitution Sequential Nucleophilic Substitution Cyanuric_Chloride->Nucleophilic_Substitution Aryl_Grignard_Suzuki Aryl Grignard or Suzuki Coupling Nucleophilic_Substitution->Aryl_Grignard_Suzuki Purification Purification (e.g., Crystallization, Chromatography) Aryl_Grignard_Suzuki->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Aryl-1,3,5-Triazine Derivative Characterization->Final_Product G cluster_pathway 5-HT7 Receptor Signaling Pathway Ligand Aryl-1,3,5-Triazine Derivative (Ligand) Receptor 5-HT7 Receptor Ligand->Receptor binds to G_Protein Gαs Protein Receptor->G_Protein activates AC Adenylate Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., neuronal excitability, neurotransmitter release) PKA->Cellular_Response leads to

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-chloro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 5-chloro-2-methoxybenzoate.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Overall Yield

Q1: My overall yield of this compound is consistently low. What are the common causes and how can I improve it?

A1: Low yield in this synthesis can stem from several factors, primarily related to reaction equilibria, incomplete reactions, or product loss during workup and purification. Here are key areas to investigate:

  • Reaction Equilibrium: The Fischer-Speier esterification of 5-chloro-2-methoxybenzoic acid with methanol (B129727) is a reversible reaction. To drive the equilibrium towards the product, consider the following:

    • Use of Excess Reagent: Employing a large excess of methanol can significantly increase the yield.[1][2] Using methanol as the solvent is a common and effective strategy.[3]

    • Water Removal: The water produced during the reaction can shift the equilibrium back to the reactants.[4][5] Techniques like azeotropic distillation with a Dean-Stark trap (if using a co-solvent like toluene) or the addition of drying agents such as molecular sieves can effectively remove water and improve yield.[2][5]

  • Incomplete Methylation of the Phenolic Hydroxyl Group: If you are starting from 5-chlorosalicylic acid, incomplete methylation of the hydroxyl group before esterification will result in a lower yield of the desired product. Ensure optimal conditions for this step, such as adequate amounts of methylating agent (e.g., dimethyl sulfate) and base (e.g., potassium carbonate), and sufficient reaction time.[6][7]

  • Sub-optimal Catalyst Concentration: In Fischer esterification, an inadequate amount of acid catalyst (e.g., sulfuric acid) can lead to a slow and incomplete reaction.[5] The catalyst is crucial for protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic for the alcohol to attack.[3]

  • Product Loss During Workup: Significant amounts of the product can be lost during extraction and washing steps. Ensure proper phase separation and perform multiple extractions with a suitable organic solvent to maximize recovery.[5]

Issue 2: Presence of Impurities in the Final Product

Q2: My final product shows impurities after purification. What are the likely side products and how can I minimize their formation?

A2: Impurities often arise from unreacted starting materials or side reactions.

  • Unreacted Starting Material: The most common impurity is the starting carboxylic acid (5-chloro-2-methoxybenzoic acid). This indicates an incomplete esterification reaction. To address this, refer to the strategies for driving the reaction to completion as outlined in Q1.

  • Side Reactions:

    • Etherification of the alcohol: At high temperatures and strong acid concentrations, the alcohol (methanol) can potentially undergo self-condensation to form dimethyl ether, though this is less common under typical esterification conditions.[5]

    • Impurities from Previous Steps: If synthesizing from p-aminosalicylic acid, ensure complete chlorination and that the intermediate products are pure before proceeding to the next step.[8]

  • Purification:

    • Washing: During the workup, washing the organic layer with a mild base solution (e.g., sodium bicarbonate) can help remove unreacted carboxylic acid.

    • Recrystallization/Distillation: For solid products, recrystallization is an effective purification method.[7] For liquid products, distillation under reduced pressure can separate the desired ester from less volatile impurities.[7]

Issue 3: Reaction Stalls or Proceeds Very Slowly

Q3: The esterification reaction seems to be very slow or has stopped before completion. What could be the issue?

A3: A stalled or slow reaction is often due to issues with the catalyst, temperature, or presence of inhibitors.

  • Catalyst Activity: The acid catalyst may be old, hydrated, or used in an insufficient amount.[5] Ensure you are using a fresh, concentrated acid catalyst.

  • Reaction Temperature: While higher temperatures generally increase the reaction rate, excessively high temperatures can lead to side reactions.[9] Ensure the reaction is maintained at a suitable temperature, such as the reflux temperature of methanol.

  • Presence of Water: Water in the reactants (e.g., wet methanol or carboxylic acid) can inhibit the forward reaction.[5] Using anhydrous reactants and solvents is recommended.

Quantitative Data Summary

Table 1: Yields of this compound and Related Intermediates under Various Conditions

Starting MaterialKey ReagentsSolventReaction ConditionsProductYieldReference
5-chlorosalicylic acidDimethyl sulfate (B86663), K₂CO₃Acetone (B3395972)Reflux, 4 hoursThis compound95%[7]
5-chlorosalicylic acidDimethyl sulfate, K₂CO₃AcetoneReflux, 18 hoursThis compoundNot specified[6]
2-methoxybenzoic acidChlorosulfonic acid-50-70°C, 2 hours2-methoxy-5-chlorosulfonylbenzoic acid95.7%[10]
4-amino-2-methoxy-methyl benzoateN-chlorosuccinimideDMF65-75°C, 3-4 hoursMethyl 4-amino-5-chloro-2-methoxybenzoate87.5%[8]
2-methoxy-5-aminosulfonyl benzoic acidMethanol, H₂SO₄MethanolReflux, 8 hoursMethyl 2-methoxy-5-aminosulfonyl benzoate97.4%[10][11]

Experimental Protocols

Protocol 1: Synthesis from 5-chlorosalicylic acid via Methylation and Esterification

This protocol is based on a common two-step process where the phenolic hydroxyl and carboxylic acid groups are both methylated.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 5-chlorosalicylic acid (1 equivalent), acetone as the solvent, and anhydrous potassium carbonate (2.5 equivalents).

  • Methylation: Stir the mixture and add dimethyl sulfate (2.5 equivalents) slowly.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-18 hours.[6][7] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture and filter off the solid potassium carbonate.

  • Solvent Removal: Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by distillation under reduced pressure to yield this compound.[7]

Protocol 2: Fischer Esterification of 5-chloro-2-methoxybenzoic acid

This protocol describes the direct esterification of the carboxylic acid.

  • Reaction Setup: In a round-bottom flask, dissolve 5-chloro-2-methoxybenzoic acid in a large excess of methanol (e.g., using methanol as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the carboxylic acid) to the stirred mixture.[5]

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours, or until TLC indicates the consumption of the starting material.[5]

  • Workup: Cool the reaction mixture to room temperature. Remove the excess methanol using a rotary evaporator.

  • Extraction: Dilute the residue with an organic solvent like ethyl acetate (B1210297) and wash with water, followed by a dilute sodium bicarbonate solution to remove any unreacted acid, and finally with brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be further purified if necessary.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 5_chloro_2_methoxybenzoic_acid 5-chloro-2-methoxybenzoic acid Esterification Fischer Esterification 5_chloro_2_methoxybenzoic_acid->Esterification Methanol, H₂SO₄ (cat.) Neutralization Neutralization & Extraction Esterification->Neutralization Drying Drying Neutralization->Drying Purification Purification (Distillation/Recrystallization) Drying->Purification Final_Product This compound Purification->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield Start Low Yield Observed Check_Completion Is the reaction going to completion? (Check by TLC/GC) Start->Check_Completion Equilibrium_Issue Equilibrium Limitation Check_Completion->Equilibrium_Issue No Workup_Loss Product lost during workup? Check_Completion->Workup_Loss Yes Increase_MeOH Use large excess of Methanol Equilibrium_Issue->Increase_MeOH Remove_Water Remove water (Dean-Stark/Drying Agent) Equilibrium_Issue->Remove_Water Check_Catalyst Check catalyst activity/amount Equilibrium_Issue->Check_Catalyst End Yield Improved Increase_MeOH->End Remove_Water->End Check_Catalyst->End Optimize_Extraction Optimize extraction procedure (e.g., more extractions) Workup_Loss->Optimize_Extraction Yes Workup_Loss->End No Optimize_Extraction->End

Caption: Troubleshooting decision tree for improving the yield of this compound.

References

Troubleshooting side reactions in the methylation of 5-chlorosalicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions during the methylation of 5-chlorosalicylic acid. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary products and side products when methylating 5-chlorosalicylic acid?

A1: The methylation of 5-chlorosalicylic acid can yield three main products, depending on the reaction conditions. The molecule has two reactive sites: a phenolic hydroxyl (-OH) group and a carboxylic acid (-COOH) group.

  • Desired Product (O-methylation): 5-Chloro-2-methoxybenzoic acid. This is typically the target when enhancing bioactivity.

  • Side Product 1 (C-methylation/Esterification): Methyl 5-chlorosalicylate. This occurs when the carboxylic acid is methylated.

  • Side Product 2 (Di-methylation): Methyl 5-chloro-2-methoxybenzoate. This happens when both the hydroxyl and carboxylic acid groups are methylated.[1]

G cluster_start Starting Material cluster_products Possible Products A 5-Chlorosalicylic Acid B 5-Chloro-2-methoxybenzoic Acid (O-Methylation) A->B Selective O-methylation C Methyl 5-chlorosalicylate (C-Methylation / Esterification) A->C Selective Esterification D This compound (Di-methylation) A->D Non-selective methylation

Q2: Why is my reaction producing a mixture of O-methylated and C-methylated products?

A2: A mixture results from the competing reactivity of the phenolic hydroxyl and carboxylic acid groups. The selectivity is highly dependent on the reagents and conditions used. For instance, strong bases will deprotonate the more acidic carboxylic acid proton first, but also the phenolic proton, creating two nucleophilic sites. The choice of methylating agent and reaction conditions determines which site reacts preferentially.

Q3: How can I achieve selective O-methylation of the phenolic group?

A3: To selectively methylate the phenolic hydroxyl group, you generally have two strategies:

  • Direct Selective Methylation: Use conditions that favor the formation of the phenoxide ion, which is a strong nucleophile. This is often done by using a base like sodium hydroxide (B78521) or potassium carbonate with a methylating agent like dimethyl sulfate (B86663) (DMS) in a suitable solvent like acetone (B3395972).[2]

  • Protecting Group Strategy: Protect the carboxylic acid group first (e.g., as a benzyl (B1604629) or t-butyl ester), then perform the O-methylation on the phenol (B47542), and finally, deprotect the carboxylic acid.[3][4] This multi-step process offers higher selectivity.

Q4: How can I selectively form the methyl ester (C-methylation)?

A4: Selective esterification is typically achieved under acidic conditions, which activate the carboxylic acid carbonyl group toward nucleophilic attack by an alcohol. A common method is the Fischer-Speier esterification, which involves refluxing the salicylic (B10762653) acid in methanol (B129727) with a catalytic amount of a strong acid like sulfuric acid.[5][6]

Troubleshooting Guide

Problem 1: Low yield of the desired 5-chloro-2-methoxybenzoic acid; the main product is the methyl ester.
  • Possible Cause: The reaction conditions favor esterification (C-methylation) over O-methylation. This can happen if using acidic conditions (like H₂SO₄ in methanol) or a reagent that preferentially reacts with carboxylic acids.

  • Suggested Solution:

    • Change Reaction Conditions: Switch to basic conditions to deprotonate the phenolic hydroxyl group. A common method is using dimethyl sulfate (DMS) with a base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in a polar aprotic solvent like acetone or DMF.[2] The phenoxide formed is an excellent nucleophile for the SN2 reaction with DMS.

    • Control Stoichiometry: Use a carefully controlled amount of the base and methylating agent to favor mono-methylation at the more nucleophilic site under basic conditions.

Problem 2: The major product is the di-methylated ester, this compound.
  • Possible Cause: The reaction conditions are too harsh or an excess of the methylating agent and base was used, leading to methylation at both sites. This is common when using reagents like dimethyl sulfate under forcing conditions (e.g., high temperature, prolonged reaction time).[1]

  • Suggested Solution:

    • Reduce Reagent Stoichiometry: Decrease the equivalents of dimethyl sulfate and base to just over 1 equivalent for the phenolic hydroxyl group.

    • Lower Reaction Temperature: Run the reaction at a lower temperature or for a shorter duration to minimize the slower esterification reaction.

    • Use a Milder Base: A weaker base like sodium bicarbonate (NaHCO₃) may offer more selectivity for the more acidic carboxylic acid proton, which could then be methylated. However, for selective O-methylation, a base strong enough to deprotonate the phenol is needed, making careful stoichiometry critical.[7]

Problem 3: The reaction is incomplete, with a large amount of starting material remaining.
  • Possible Cause:

    • Insufficient amount of methylating agent or base.

    • Reaction temperature is too low or reaction time is too short.

    • The base is not strong enough to effectively deprotonate the phenolic hydroxyl group.

    • Poor quality or decomposed reagents.

  • Suggested Solution:

    • Verify Reagent Stoichiometry: Ensure at least one equivalent of both base and methylating agent are used per equivalent of 5-chlorosalicylic acid.

    • Optimize Reaction Conditions: Gradually increase the temperature and/or reaction time while monitoring the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).

    • Select a Stronger Base: If using a weak base, consider switching to potassium carbonate or sodium hydroxide.

    • Check Reagent Quality: Use fresh or properly stored dimethyl sulfate, as it can hydrolyze over time.

Problem 4: How do I identify the products in my reaction mixture?
  • Solution: Use analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to identify the structures. The key is to look for the presence or absence of the phenolic -OH proton, the carboxylic acid -COOH proton, and the appearance of methoxy (B1213986) (-OCH₃) and methyl ester (-COOCH₃) signals in the ¹H NMR spectrum.

G A Reaction Complete. Analyze Product Mixture B Major product is Methyl 5-chlorosalicylate (Ester) A->B Esterification Predominates C Major product is This compound (Di-methylated) A->C Over-methylation Occurs D Incomplete Reaction A->D Low Conversion Sol_B Cause: Conditions favor esterification. Solution: 1. Switch to basic conditions (e.g., K₂CO₃/DMS). 2. Protect carboxylic acid before methylation. B->Sol_B Sol_C Cause: Conditions too harsh or excess reagents. Solution: 1. Reduce equivalents of methylating agent. 2. Lower reaction temperature. 3. Reduce reaction time. C->Sol_C Sol_D Cause: Insufficient reagents or mild conditions. Solution: 1. Check reagent stoichiometry and quality. 2. Increase temperature or reaction time. 3. Use a stronger base. D->Sol_D

Data & Analysis

Table 1: Comparison of Common Methylating Agents
Methylating AgentFormulaTypical ConditionsProsCons & Common Side Reactions
Dimethyl Sulfate (DMS) (CH₃)₂SO₄Basic (K₂CO₃, NaOH) in Acetone/DMFLow cost, high reactivity, suitable for industrial scale.[2]Highly toxic and carcinogenic. Can lead to di-methylation if not controlled. Can methylate other nucleophilic sites.[8]
Diazomethane CH₂N₂Ethereal solution, room temp.High yields, clean reaction (N₂ is the only byproduct), mild conditions.Extremely toxic and explosive. Primarily methylates carboxylic acids but can also methylate acidic phenols.
Methyl Iodide (MeI) CH₃IBasic (K₂CO₃, Ag₂O) in Acetone/DMFGood for small-scale synthesis.Volatile and toxic. Can lead to di-methylation. Slower reaction rate than DMS.
Methanol/H₂SO₄ CH₃OH / H⁺Reflux in excess methanolExcellent for selective esterification (C-methylation). Inexpensive.Only works for esterification, not O-methylation. Requires acidic conditions which may not be suitable for all substrates.[5][9]
Table 2: Analytical Data for Identification of Products

The following table summarizes expected ¹H NMR chemical shifts to help distinguish the starting material from the possible products. Spectra are typically run in CDCl₃ or DMSO-d₆.

CompoundStructure-OCH₃ Signal (ppm)-COOCH₃ Signal (ppm)Ar-H Signals (ppm)-OH / -COOH Signals (ppm)
5-Chlorosalicylic Acid ClC₆H₃(OH)(COOH)N/AN/A~6.9 - 7.8~10-12 (broad, both)[10]
5-Chloro-2-methoxybenzoic Acid ClC₆H₃(OCH₃)(COOH)~3.8 - 3.9N/A~7.1 - 7.6~10-13 (broad, COOH)[11]
Methyl 5-chlorosalicylate ClC₆H₃(OH)(COOCH₃)N/A~3.9 - 4.0~6.9 - 7.7~10-11 (sharp, OH)[12]
This compound ClC₆H₃(OCH₃)(COOCH₃)~3.8~3.9~7.0 - 7.7N/A[13][14]

Note: Exact chemical shifts can vary based on the solvent and concentration.

Experimental Protocols

Protocol 1: Selective O-Methylation with Dimethyl Sulfate (DMS)

This protocol aims to selectively methylate the phenolic hydroxyl group.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-chlorosalicylic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent: Add anhydrous acetone to the flask (approx. 15 mL per gram of salicylic acid).

  • Reagent Addition: Stir the suspension vigorously. Slowly add dimethyl sulfate (DMS) (1.1 eq) dropwise to the mixture at room temperature.

  • Reaction: Heat the mixture to reflux (around 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction's progress by TLC.[1][2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with a small amount of acetone.

  • Extraction: Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the crude residue in ethyl acetate (B1210297) and wash with water, followed by a brine solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product (primarily 5-chloro-2-methoxybenzoic acid and some di-methylated product) can be purified by recrystallization from an ethanol-water mixture or by column chromatography.[2]

Protocol 2: Selective Esterification (C-Methylation) via Fischer Esterification

This protocol aims to selectively form the methyl ester.

  • Setup: In a round-bottom flask with a reflux condenser, dissolve 5-chlorosalicylic acid (1.0 eq) in a large excess of methanol (can be used as the solvent).

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (H₂SO₄) as a catalyst (approx. 0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux (around 65°C) for 12-24 hours.[5] The reaction should be monitored by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic solution carefully with a saturated sodium bicarbonate solution to neutralize the acid catalyst (caution: CO₂ evolution), followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude methyl 5-chlorosalicylate, which can be further purified by recrystallization or column chromatography.

Protocol 3: Protection-Methylation-Deprotection Strategy

This workflow provides the highest selectivity for O-methylation.

G A Step 1: Protect Carboxylic Acid (e.g., Benzyl Ester) B Step 2: O-Methylate Phenolic -OH (e.g., DMS, K₂CO₃) A->B C Step 3: Deprotect Carboxylic Acid (e.g., Hydrogenolysis) B->C D Final Product: Pure 5-Chloro-2- methoxybenzoic Acid C->D

  • Protection: The carboxylic acid of 5-chlorosalicylic acid is first protected, for example, as a benzyl ester by reacting it with benzyl bromide in the presence of a non-nucleophilic base.

  • O-Methylation: The resulting benzyl 5-chlorosalicylate is then subjected to O-methylation using the conditions described in Protocol 1 . The protected carboxylic acid group will not react under these conditions.

  • Deprotection: The benzyl protecting group is removed via catalytic hydrogenolysis (H₂ gas over a Palladium catalyst), which cleaves the benzyl ester to regenerate the carboxylic acid, yielding the pure 5-chloro-2-methoxybenzoic acid.[3]

References

Technical Support Center: Optimization of Reaction Conditions for Methyl 5-chloro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 5-chloro-2-methoxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent laboratory-scale synthesis involves the methylation of 5-chlorosalicylic acid. This is typically achieved by reacting 5-chlorosalicylic acid with a methylating agent, such as dimethyl sulfate (B86663), in the presence of a base like potassium carbonate and a suitable solvent like acetone (B3395972).[1][2] An alternative approach involves the chlorination of a 2-methoxybenzoate (B1232891) derivative using a chlorinating agent like N-chlorosuccinimide (NCS).

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: Critical parameters to monitor and optimize include reaction temperature, reaction time, molar ratios of reactants, and the choice of solvent and base. Careful control of these variables is essential to maximize yield and purity while minimizing side reactions. For instance, in the methylation of salicylic (B10762653) acid derivatives, optimized conditions can lead to yields as high as 92.6%.[3][4]

Q3: What are some safer alternatives to traditional methylating agents like dimethyl sulfate?

A3: Due to the high toxicity of dimethyl sulfate, researchers may consider greener alternatives.[5] Dimethyl carbonate (DMC) is a less hazardous option that can be used for the methylation of phenols.[1][6][7] While it may require harsher conditions, it offers a better safety profile and produces more environmentally benign byproducts.[8] Methyl tosylate is another safer, albeit less reactive, alternative to dimethyl sulfate.[9][10]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. For more precise and quantitative analysis, especially during optimization and scale-up, High-Performance Liquid Chromatography (HPLC) is recommended.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction due to insufficient reaction time or temperature.Increase the reaction time and/or temperature. For the methylation of 5-chlorosalicylic acid with dimethyl sulfate, refluxing for several hours is common.[1] Monitor the reaction by TLC until the starting material is consumed.
Inappropriate molar ratio of reactants.Ensure an adequate excess of the methylating agent is used. For chlorosulfonation reactions, which are analogous to some steps in related syntheses, a 1:5 molar ratio of the substrate to the chlorinating agent has been found to be optimal.[11]
Hydrolysis of the ester product during workup.During the aqueous workup, ensure the conditions are not overly basic or acidic for prolonged periods, which can lead to hydrolysis of the methyl ester.[12][13]
Formation of Side Products/Impurities Over-methylation or non-selective methylation of the starting material.Carefully control the stoichiometry of the methylating agent. Lowering the reaction temperature can improve selectivity.
Incomplete chlorination or formation of isomers during chlorination with NCS.The regioselectivity of chlorination with NCS can be influenced by the solvent and temperature. Acetonitrile is a common solvent for such reactions.[14] The reaction temperature should be carefully controlled to avoid side reactions.[15]
Presence of unreacted starting materials.This is often due to an incomplete reaction. See "Low Yield" section for solutions. Purification methods like recrystallization or column chromatography can remove unreacted starting materials.[16]
Difficulty in Product Purification "Oiling out" during recrystallization.This can occur if the melting point of the compound is lower than the boiling point of the solvent. Try lowering the temperature at which the crude product is dissolved or use a co-solvent system to reduce the overall boiling point.[16]
Inseparable impurities.If recrystallization is ineffective, silica (B1680970) gel column chromatography is a reliable alternative for purifying the product.[16]

Experimental Protocols

Protocol 1: Synthesis of this compound from 5-chlorosalicylic acid

This protocol is based on the methylation of a phenolic hydroxyl group followed by esterification.

Materials:

  • 5-chlorosalicylic acid

  • Dimethyl sulfate

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Diethyl ether

  • 5% aqueous sodium hydroxide (B78521)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-chlorosalicylic acid, anhydrous potassium carbonate, and anhydrous acetone.

  • With vigorous stirring, add dimethyl sulfate dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for approximately 18 hours.[1]

  • After cooling to room temperature, filter off the solid potassium carbonate.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 5% aqueous sodium hydroxide to remove any unreacted acidic starting material.

  • Wash the ether layer with water and then with brine.

  • Dry the ether layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the crude this compound by distillation under reduced pressure or by recrystallization.[2]

Data Presentation

Table 1: Comparison of Reaction Conditions for Related Etherification Reactions
Starting MaterialMethylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Salicylic Acid DerivativeDimethyl SulfateSodium HydroxideTolueneReflux888.6[17]
5-chlorosalicylic acidDimethyl SulfatePotassium CarbonateAcetoneReflux18High[1]
EugenolDimethyl CarbonateSodium Carbonate-90-100597.68[1][18]
EugenolDimethyl CarbonatePotassium Carbonate-90-100592[1]

Visualizations

Experimental Workflow: Synthesis of this compound

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start 5-chlorosalicylic acid, K2CO3, Acetone reflux Add Dimethyl Sulfate Reflux (18h) start->reflux Methylation workup Aqueous Workup (Filtration, Extraction) reflux->workup purify Distillation or Recrystallization workup->purify product Pure Methyl 5-chloro- 2-methoxybenzoate purify->product troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield incomplete_reaction Incomplete Reaction problem->incomplete_reaction wrong_ratio Incorrect Molar Ratios problem->wrong_ratio hydrolysis Product Hydrolysis problem->hydrolysis optimize_time_temp Increase Reaction Time/Temperature incomplete_reaction->optimize_time_temp optimize_ratio Adjust Reactant Stoichiometry wrong_ratio->optimize_ratio careful_workup Neutralize Carefully During Workup hydrolysis->careful_workup

References

Technical Support Center: Purification of Methyl 5-chloro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of Methyl 5-chloro-2-methoxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized from 5-chlorosalicylic acid?

A1: The most common impurities include:

  • Unreacted 5-chlorosalicylic acid: The starting material for the synthesis.

  • Methyl 5-chlorosalicylate: An intermediate where the carboxylic acid is esterified, but the hydroxyl group is not yet methylated.

  • 5-Chloro-2-methoxybenzoic acid: The product of hydrolysis of the methyl ester during workup or purification.

  • Residual solvents and reagents: Solvents like acetone (B3395972) or DMF, and reagents like dimethyl sulfate (B86663).

Q2: What are the recommended primary purification methods for this compound?

A2: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice depends on the impurity profile and the desired final purity. An initial wash with a dilute base can be effective for removing acidic impurities.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of the final product. Gas Chromatography (GC) can also be used, as indicated by product specification sheets from commercial suppliers.[1] Thin-Layer Chromatography (TLC) is a quick and useful technique for monitoring the progress of purification.

Troubleshooting Guides

Recrystallization Issues

Recrystallization is a powerful technique for purifying solid compounds. However, several issues can arise.

ProblemPossible CauseSuggested Solution
Oiling Out The melting point of the compound is lower than the boiling point of the solvent, or the solution is too concentrated.- Select a solvent with a lower boiling point. - Use a larger volume of solvent. - Add a co-solvent to lower the overall boiling point of the solvent system.
Poor Recovery The compound is too soluble in the chosen solvent, even at low temperatures.- Choose a different solvent in which the compound is less soluble at room temperature. - Use a solvent mixture (a "good" solvent for dissolving and a "poor" solvent to induce precipitation). - Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.
Colored Product The presence of colored impurities in the crude material.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. - Perform a second recrystallization.
No Crystal Formation The solution is not sufficiently saturated, or nucleation is slow.- Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. - Add a seed crystal of pure this compound.
Column Chromatography Issues

Column chromatography is used for separating compounds with different polarities.

ProblemPossible CauseSuggested Solution
Poor Separation The eluent system does not have the optimal polarity to separate the target compound from impurities.- Adjust the eluent polarity. For silica (B1680970) gel, a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is common. Optimize the ratio using TLC first. - Use a gradient elution, gradually increasing the polarity of the eluent.
Compound Cracks on Column The column was not packed properly, or the solvent level dropped below the top of the silica gel.- Ensure the silica gel is packed uniformly without any air bubbles. - Never let the column run dry; always keep the solvent level above the top of the silica gel.
Streaking or Tailing of Bands The compound is interacting too strongly with the stationary phase, or the column is overloaded with the sample.- Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid if the compound is acidic, or triethylamine (B128534) if it is basic). - Reduce the amount of crude material loaded onto the column.

Experimental Protocols

Protocol 1: Alkaline Wash to Remove Acidic Impurities

This protocol is effective for removing unreacted 5-chlorosalicylic acid and 5-chloro-2-methoxybenzoic acid.

  • Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the aqueous layer.

  • Repeat the wash with the sodium bicarbonate solution.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product for further purification.

Protocol 2: Recrystallization from a Mixed Solvent System (e.g., Dichloromethane/n-Heptane)
  • Dissolution: Dissolve the crude product in a minimal amount of hot dichloromethane (the "good" solvent).

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution. If the solution is colored, add a small amount of activated charcoal, heat for a few minutes, and then filter hot.

  • Crystallization: Slowly add n-heptane (the "poor" solvent) to the hot solution until it becomes slightly cloudy. Add a few drops of hot dichloromethane to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold n-heptane, and dry them under vacuum.

Protocol 3: Silica Gel Column Chromatography
  • TLC Analysis: Determine the optimal eluent system using Thin-Layer Chromatography (TLC). A good starting point is a mixture of hexane (B92381) and ethyl acetate. The ideal Rf value for the product is typically between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a more volatile solvent like dichloromethane). Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully load the dried powder onto the top of the column.

  • Elution: Elute the column with the chosen solvent system.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

The following table summarizes typical purity levels and physical properties.

ParameterValueReference
Purity (Commercial Grade) ≥98% (by GC)[2]
Boiling Point 235-240 °C (lit.)[2]
Melting Point Not specified (it is a liquid at room temperature)
Density 1.259 g/mL at 25 °C (lit.)[2]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Alkaline_Wash Alkaline Wash Crude Product->Alkaline_Wash Optional Recrystallization Recrystallization Alkaline_Wash->Recrystallization Column_Chromatography Column Chromatography Alkaline_Wash->Column_Chromatography Pure_Product Pure_Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Purity_Check Purity Check (TLC, HPLC, GC) Pure_Product->Purity_Check

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_problem Problem Encountered cluster_cause Potential Cause cluster_solution Suggested Solution Impure_Product Impure Product (by TLC/HPLC) Acidic_Impurities Acidic Impurities (Starting Material, Hydrolyzed Product) Impure_Product->Acidic_Impurities Neutral_Impurities Neutral Impurities (Intermediate, Side-products) Impure_Product->Neutral_Impurities Colored_Impurities Colored Impurities Impure_Product->Colored_Impurities Alkaline_Wash Alkaline Wash Acidic_Impurities->Alkaline_Wash Recrystallization Recrystallization Neutral_Impurities->Recrystallization Column_Chromatography Column Chromatography Neutral_Impurities->Column_Chromatography Charcoal_Treatment Charcoal Treatment Colored_Impurities->Charcoal_Treatment Charcoal_Treatment->Recrystallization

Caption: Logical relationship between purification problems, causes, and solutions.

References

Technical Support Center: Removal of Unreacted Dimethyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the safe and effective removal of unreacted dimethyl sulfate (B86663) (DMS) from synthesis mixtures.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the primary methods for removing unreacted dimethyl sulfate from a reaction mixture?

A1: The most common methods involve quenching the reactive DMS by converting it into less toxic, more easily removable substances. This is typically achieved through:

  • Alkaline Hydrolysis: Using aqueous bases like sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na2CO3) to hydrolyze DMS to methanol (B129727) and sodium methyl sulfate, and eventually sodium sulfate.[1][2]

  • Ammonolysis: Using aqueous ammonia (B1221849) (NH4OH) to convert DMS into methylamines and ammonium (B1175870) sulfate.[1][2] This method is particularly effective, though it can sometimes lead to the formation of multiple amine byproducts.[2]

  • Extractive Workup: After quenching, a liquid-liquid extraction is often employed to separate the desired organic product from the aqueous layer containing the quenched DMS byproducts.[3][4]

  • Chromatography: For final purification and removal of trace amounts of DMS or its byproducts, column chromatography can be utilized.

Q2: How do I choose the appropriate quenching agent for my specific reaction?

A2: The choice of quenching agent depends on several factors, including the stability of your product to acidic or basic conditions, the solvent system, and the scale of your reaction.

  • For base-sensitive products: A milder base like sodium bicarbonate may be used, or a carefully controlled addition of a stronger base at low temperatures.

  • For water-miscible solvents: Aqueous solutions of NaOH, Na2CO3, or NH4OH are effective.[2]

  • For water-immiscible solvents: A biphasic quench with vigorous stirring is necessary to ensure contact between the DMS in the organic layer and the aqueous quenching agent. Using a phase-transfer catalyst can sometimes enhance the efficiency of the quench.

Q3: My reaction is in a water-immiscible solvent like toluene (B28343) or dichloromethane. How can I ensure the complete quenching of DMS?

A3: In a non-water-miscible system, the effectiveness of the quench relies on maximizing the interfacial area between the organic and aqueous phases.

  • Vigorous Stirring: Ensure high-speed agitation to create a fine emulsion, allowing the aqueous quenching agent to react with the DMS in the organic phase.

  • Sufficient Reaction Time: Allow for a longer quenching time (e.g., several hours to overnight) to ensure the reaction goes to completion.[2]

  • Use of Ammonia: Concentrated aqueous ammonia can be an effective quenching agent in these systems.[1]

  • Phase Separation: After quenching, the layers can be separated. The organic layer should be washed multiple times with water or brine to remove residual quenching byproducts.[3][4]

Q4: I've performed a quench, but I'm concerned about residual dimethyl sulfate. How can I test for its presence?

A4: Due to the high toxicity and potential carcinogenicity of DMS, ensuring its complete removal is critical.[5][6] Several analytical methods can be used to detect trace levels of DMS:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for detecting and quantifying residual DMS.[7] Care must be taken during sample preparation, as residual monomethyl sulfate can sometimes decompose in a hot GC inlet to form DMS, leading to false positives.[7]

  • Ion Chromatography: This method can be used to detect the hydrolysis product of DMS, monomethyl sulfate. By quantifying monomethyl sulfate, one can infer the initial amount of DMS.[8]

  • Derivatization followed by HPLC or GC: DMS can be derivatized with a suitable reagent to form a more easily detectable compound by HPLC or GC.[9]

Q5: What are the critical safety precautions when handling and quenching dimethyl sulfate?

A5: Dimethyl sulfate is highly toxic, a suspected carcinogen, and corrosive. Strict safety protocols must be followed:

  • Work in a certified fume hood: Always handle DMS in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (butyl rubber is often recommended), a lab coat, and chemical splash goggles with a face shield.[6][10]

  • Quenching Spills: Have a quenching solution (e.g., dilute aqueous ammonia or sodium hydroxide) readily available to neutralize any spills.[11][12]

  • Exothermic Reaction: The quenching of DMS is often exothermic. Add the quenching agent slowly and with cooling (e.g., in an ice bath) to control the temperature, especially on a larger scale.[1] Explosive reactions have been reported with concentrated ammonia.[5]

Q6: Is it safe to quench dimethyl sulfate with just water?

A6: While DMS does hydrolyze in water, the reaction can be slow, especially in cold water or neutral pH.[5][13] Relying solely on water for quenching is not recommended as it may not be rapid or complete. Alkaline solutions significantly accelerate the hydrolysis, making them a safer and more effective choice for decontamination.[11][13] It is strictly prohibited to directly dilute large quantities of DMS with water as this can generate highly toxic sulfuric acid and methanol in an uncontrolled manner.[1]

Data Presentation: Comparison of Common Quenching Agents

Quenching AgentChemical FormulaTypical ConcentrationReaction TimeByproductsSuitability and Notes
Sodium Hydroxide NaOH1 M Aqueous Solution15 minutes to 1 hour[2]Methanol, Sodium Methyl Sulfate, Sodium SulfateHighly effective and fast. The reaction is exothermic and should be controlled with cooling. Not suitable for base-sensitive products.
Sodium Carbonate Na2CO31 M Aqueous Solution15 minutes to 1 hour[2]Methanol, Sodium Methyl Sulfate, Sodium Bicarbonate, CO2A milder base than NaOH, but still effective. May cause gas evolution (CO2).
Ammonium Hydroxide NH4OH1.5 M Aqueous Solution15 minutes to 1 hour[2]Methylamines (mono-, di-, tri-), Methanol, Ammonium Sulfate[2]Very effective. The formation of various methylamines can complicate purification. The reaction can be highly exothermic.[5]

Experimental Protocols

Protocol 1: Quenching of Dimethyl Sulfate with Sodium Hydroxide (Aqueous System)
  • Preparation: In a fume hood, prepare a 1 M solution of sodium hydroxide in water. Cool the reaction mixture containing unreacted dimethyl sulfate to 0-5 °C in an ice bath.

  • Quenching: Slowly add the 1 M NaOH solution dropwise to the cold, stirred reaction mixture. Monitor the internal temperature to ensure it does not rise significantly.

  • Completion: Continue stirring at 0-5 °C for at least 30 minutes after the addition is complete. Allow the mixture to warm to room temperature and stir for an additional hour to ensure complete hydrolysis.

  • Verification (Optional): Take a small, representative sample for analysis by GC-MS or another suitable method to confirm the absence of dimethyl sulfate.

  • Workup: Proceed with the standard workup procedure for your synthesis, which may include extraction, washing, and purification.

Protocol 2: Quenching of Dimethyl Sulfate with Aqueous Ammonia (Biphasic System)
  • Preparation: Cool the reaction mixture (in a water-immiscible solvent) to 0-5 °C in an ice bath.

  • Quenching: Slowly and carefully add a 1.5 M aqueous ammonia solution to the vigorously stirred reaction mixture. Maintain a low temperature throughout the addition.

  • Completion: After the addition is complete, continue to stir the biphasic mixture vigorously at room temperature for at least 3 hours (or overnight for certainty).

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Washing: Drain the aqueous layer. Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl) to remove amines, followed by water and then brine.

  • Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.

Visualizations

G start Start: Remove Unreacted DMS solvent_check Is the reaction solvent water-miscible? start->solvent_check product_stability Is the product stable to strong base (e.g., NaOH)? solvent_check->product_stability Yes biphasic_product_stability Is the product stable to strong base (e.g., NaOH)? solvent_check->biphasic_product_stability No quench_naoh Quench with cold, dilute aqueous NaOH or NH4OH. product_stability->quench_naoh Yes quench_bicarb Quench with cold, dilute aqueous NaHCO3. product_stability->quench_bicarb No biphasic_quench Perform biphasic quench with vigorous stirring using cold, dilute aqueous NaOH or NH4OH. biphasic_product_stability->biphasic_quench Yes biphasic_bicarb Perform biphasic quench with vigorous stirring using cold, dilute aqueous NaHCO3. biphasic_product_stability->biphasic_bicarb No workup Proceed to extractive workup. quench_naoh->workup quench_bicarb->workup biphasic_quench->workup biphasic_bicarb->workup

Caption: Decision workflow for selecting a dimethyl sulfate quenching method.

G dms Dimethyl Sulfate (CH₃)₂SO₄ methanol Methanol (2 CH₃OH) dms->methanol Hydrolysis salt Sodium Sulfate (Na₂SO₄) quenching_agent Aqueous Base (e.g., 2 NaOH) quenching_agent->salt

Caption: Alkaline hydrolysis (quenching) of dimethyl sulfate.

References

How to avoid hydrolysis during Methyl 5-chloro-2-methoxybenzoate workup

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals to prevent the hydrolysis of Methyl 5-chloro-2-methoxybenzoate during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What is hydrolysis and why is it a concern for this compound?

A1: Hydrolysis is a chemical reaction where a molecule is cleaved into two parts by reacting with water. For this compound, an ester, hydrolysis breaks the ester bond to form 5-chloro-2-methoxybenzoic acid and methanol (B129727). This is a concern as it leads to product loss and introduces impurities that can be difficult to remove, ultimately impacting the yield and purity of the desired compound.[1][2]

Q2: What are the primary factors that promote hydrolysis during workup?

A2: The main factors that can induce hydrolysis of esters like this compound during workup are:

  • pH: Both strongly acidic and strongly basic conditions can catalyze hydrolysis.[2][3] Alkaline hydrolysis, also known as saponification, is typically faster and irreversible.[2][3]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.

  • Contact Time: Prolonged exposure to aqueous acidic or basic solutions increases the extent of hydrolysis.

  • Water Content: The presence of water is essential for hydrolysis to occur.[1][2]

Q3: How can I identify if my product has undergone hydrolysis?

A3: Hydrolysis of this compound results in the formation of 5-chloro-2-methoxybenzoic acid. You can identify hydrolysis through the following methods:

  • Thin Layer Chromatography (TLC): The carboxylic acid byproduct will typically have a different Rf value (usually lower) than the ester. You will observe a new spot on your TLC plate corresponding to the acid.

  • NMR Spectroscopy: In ¹H NMR, the appearance of a broad singlet corresponding to the carboxylic acid proton and the disappearance or reduction in the intensity of the methyl ester singlet (around 3.9 ppm) are indicative of hydrolysis. In ¹³C NMR, a shift in the carbonyl carbon signal is expected.

  • Solubility Changes: The resulting carboxylic acid is more soluble in aqueous basic solutions than the parent ester. If your product dissolves in a dilute sodium bicarbonate wash, it is likely the hydrolyzed acid.

  • Physical Appearance: While the ester is a crystalline powder, the presence of the carboxylic acid might make the product appear oily or gummy.[4]

Q4: Is it possible to recover the ester if hydrolysis has occurred?

A4: If hydrolysis has occurred, you will have the carboxylic acid. To recover the ester, you would need to re-esterify the carboxylic acid. A common method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst (like sulfuric acid).[2] However, it is generally more efficient to optimize the workup to prevent hydrolysis in the first place.

Troubleshooting Guide: Preventing Hydrolysis During Workup

This guide will help you troubleshoot and prevent the hydrolysis of this compound.

Problem Possible Cause(s) Solution(s)
Low yield and presence of a more polar spot on TLC after workup. Hydrolysis has occurred due to exposure to acidic or basic conditions.- Neutralize the reaction mixture carefully with a weak base (e.g., saturated sodium bicarbonate solution) and work quickly.- Keep the temperature low during the aqueous wash (use an ice bath).- Reduce the contact time with the aqueous phase.- Consider using a non-aqueous workup.
Product is oily or does not crystallize. The presence of the hydrolyzed carboxylic acid is preventing crystallization.- Purify the crude product via column chromatography to separate the ester from the acid.- Wash the crude product dissolved in an organic solvent with a cold, dilute solution of sodium bicarbonate to remove the acidic impurity. Be aware that this can cause further hydrolysis if not done quickly and at low temperatures.
Significant product loss during basic wash. The ester is being hydrolyzed by the basic solution, and the resulting carboxylate salt is being extracted into the aqueous layer.- Use a milder base for neutralization, such as a saturated solution of sodium bicarbonate rather than sodium hydroxide.[2][3]- Perform the wash at a low temperature (0-5 °C) and for a minimal amount of time.- If possible, avoid basic washes altogether and use a non-aqueous workup or purification by chromatography.

Experimental Protocols

Protocol 1: Standard Aqueous Workup with Minimized Hydrolysis

This protocol is designed for reactions where an aqueous workup is necessary to remove water-soluble impurities. The key is to minimize the conditions that favor hydrolysis.

Methodology:

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.

  • Quenching (if necessary): If the reaction contains strong acids or bases, quench it by slowly adding it to a cold, saturated aqueous solution of a weak base (like sodium bicarbonate for acidic reactions) or a weak acid (like ammonium (B1175870) chloride for basic reactions). Monitor the pH to ensure it is near neutral (pH 7-8).

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction quickly.

  • Washing:

    • Wash the organic layer sequentially with cold (0-5 °C) saturated sodium bicarbonate solution and then with cold brine.

    • Limit each wash to 1-2 minutes of gentle shaking to minimize contact time.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.

Protocol 2: Non-Aqueous Workup

This protocol is ideal for reactions where the impurities are not highly water-soluble and can be removed by other means, thus avoiding water altogether.

Methodology:

  • Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure.

  • Trituration/Filtration:

    • If the product is a solid and the impurities are soluble in a non-polar solvent, triturate the crude residue with a cold non-polar solvent (e.g., hexane, diethyl ether).

    • Filter the solid product and wash it with a small amount of the cold solvent.

  • Dry Loading for Chromatography:

    • If column chromatography is the next step, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane), adsorb it onto a small amount of silica (B1680970) gel, and then evaporate the solvent.

    • The dry silica with the adsorbed product can then be loaded onto the column for purification.

Visualizations

Hydrolysis of this compound

Hydrolysis_Reaction ester This compound reaction_node + ester->reaction_node water Water (H₂O) water->reaction_node acid 5-chloro-2-methoxybenzoic acid methanol Methanol products_node + reaction_node->products_node H⁺ or OH⁻ (Catalyst) products_node->acid products_node->methanol

Caption: The hydrolysis of this compound.

Workup Strategy Decision Workflow

Workup_Decision_Tree start Reaction Complete check_impurities Are there water-soluble impurities (e.g., strong acids/bases)? start->check_impurities aqueous_workup Perform Aqueous Workup (Protocol 1) check_impurities->aqueous_workup Yes non_aqueous_workup Perform Non-Aqueous Workup (Protocol 2) check_impurities->non_aqueous_workup No check_hydrolysis Check for Hydrolysis (TLC, NMR) aqueous_workup->check_hydrolysis non_aqueous_workup->check_hydrolysis purify Purify via Column Chromatography or Recrystallization check_hydrolysis->purify Hydrolysis Detected end Pure Product check_hydrolysis->end No Hydrolysis purify->end

Caption: Decision tree for selecting an appropriate workup strategy.

References

Optimizing molar ratio of reagents in benzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in benzoate (B1203000) synthesis. The following sections address common issues related to the molar ratio of reagents and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of alcohol to carboxylic acid for Fischer esterification of benzoates?

A1: For Fischer esterification, which is a reversible reaction, a large excess of one reactant is typically used to shift the equilibrium towards the product side, maximizing the yield of the ester.[1] It is common to use a significant excess of the alcohol, as it is often less expensive and more easily removed after the reaction. A molar ratio of 3:1 alcohol to carboxylic acid is frequently employed.[1] In some cases, a 10-fold excess of the alcohol has been shown to increase the ester yield to 97%.[1]

Q2: What are the consequences of using an equimolar ratio of alcohol and carboxylic acid in Fischer esterification?

A2: Using a 1:1 molar ratio of alcohol to carboxylic acid in Fischer esterification will result in an equilibrium mixture containing significant amounts of unreacted starting materials, limiting the product yield.[1] For instance, the reaction between equimolar amounts of acetic acid and ethanol (B145695) only achieves a 65% yield of the ester at equilibrium.[1]

Q3: How does the molar ratio of substrates affect enzymatic benzoate synthesis?

A3: In enzymatic synthesis, the molar ratio of substrates is critical and can be influenced by substrate inhibition. For example, in the enzymatic synthesis of methyl benzoate, methanol (B129727) concentrations above 90 mM can inhibit the lipase (B570770) enzyme.[2] However, this inhibition can be partially overcome by increasing the concentration of benzoic acid.[2] In the enzymatic synthesis of benzyl (B1604629) benzoate, an excess of benzyl alcohol is crucial for good substrate solubilization, especially when using benzoic anhydride (B1165640) as the acyl donor in the absence of an organic solvent.[3] Optimized conditions for the transesterification of methyl benzoate with benzyl alcohol using Lipozyme 435 lipase were found to be an ester to alcohol molar ratio of 1:6.[3]

Q4: Can the choice of catalyst influence the optimal molar ratio?

A4: Yes, the catalyst can influence the optimal molar ratio. For instance, in the synthesis of benzyl benzoate and dibenzyl ether from benzoic acid and benzyl alcohol using a SiO2–SO3H catalyst under microwave irradiation, the product distribution can be shifted from nearly 100% benzyl benzoate to almost 100% dibenzyl ether by increasing the weight-to-weight ratio of the catalyst to the alcohol, even when the reactant molar ratio is kept constant.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Benzoate Ester Incorrect Molar Ratio: In Fischer esterification, an insufficient excess of the alcohol or carboxylic acid can lead to an unfavorable equilibrium position.Increase the molar ratio of the alcohol to the carboxylic acid (e.g., from 1:1 to 3:1 or higher) to shift the equilibrium towards the product.[1] Consider using the less expensive reactant in excess.
Substrate Inhibition (Enzymatic Synthesis): High concentrations of the alcohol (e.g., methanol) can inhibit the lipase enzyme.Optimize the substrate molar ratio. If alcohol inhibition is suspected, try a fed-batch approach where the alcohol is added gradually.[3] Increasing the concentration of the other substrate (e.g., benzoic acid) may also help alleviate inhibition.[2]
Impure Reagents: The presence of impurities, such as benzoic acid in benzaldehyde (B42025) or water in the reactants for Fischer esterification, can lead to side reactions and reduced yields.[5]Ensure the purity of all starting materials. Benzaldehyde should be checked for acidity and purified if necessary.[5] For Fischer esterification, use anhydrous reagents and solvents.
Formation of Significant Byproducts Side Reactions Due to Molar Ratio: In certain reactions, the molar ratio can influence the selectivity. For example, a high catalyst-to-alcohol ratio can favor ether formation over esterification.[4]Carefully control the molar ratio of reactants and the catalyst loading. Optimize these parameters to favor the desired ester formation.
Self-Condensation or Polymerization: Undesired side reactions can occur, especially at elevated temperatures.Optimize the reaction temperature and consider a slower addition of one of the reactants to maintain a low concentration and minimize self-reaction.[6]
Incomplete Reaction Insufficient Catalyst: The amount of acid catalyst in Fischer esterification or enzyme in enzymatic synthesis may be too low.Ensure the appropriate catalytic amount is used. For Fischer esterification, a catalytic amount of a strong acid like sulfuric acid is necessary. For enzymatic reactions, optimize the enzyme loading.[3]
Reaction Time: The reaction may not have reached equilibrium or completion.Monitor the reaction progress using techniques like TLC or GC and ensure it is allowed to proceed for a sufficient amount of time.

Quantitative Data Summary

Table 1: Molar Ratios in Benzoate Synthesis

Synthesis MethodReactantsMolar Ratio (Reactant 1:Reactant 2)CatalystYieldReference
Fischer EsterificationBenzoic Acid : Methanol1:1, 1:2, 1:3[PyH][HSO4]-[4]
Fischer EsterificationAcetic Acid : Ethanol1:1Acid Catalyst65%[1]
Fischer EsterificationAcetic Acid : Ethanol1:10Acid Catalyst97%[1]
Enzymatic Synthesis (Transesterification)Methyl Benzoate : Benzyl Alcohol1:6Lipozyme 435>90% conversion[3]
Enzymatic Synthesis (Acylation)Benzoic Anhydride : Benzyl Alcohol1:6 (batch)Lipozyme TL-IM92% conversion[3]
Enzymatic Synthesis (Acylation)Benzoic Anhydride : Benzyl Alcohol1:3 (fed-batch)Lipozyme TL-IM90% conversion[3]
Cannizzaro ReactionSodium : Benzyl Alcohol : Benzaldehyde0.13 atom : 0.65 mole : 4.3 molesSodium Benzoxide90-93%[5]

Experimental Protocols

Protocol 1: Fischer Esterification of Benzoic Acid to Methyl Benzoate
  • Reactant Preparation: In a round-bottom flask, combine benzoic acid and a 3-fold molar excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while cooling in an ice bath.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, transfer the reaction mixture to a separatory funnel. Add water and a suitable organic solvent (e.g., diethyl ether) to extract the ester.

  • Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted benzoic acid), and finally with brine.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude methyl benzoate.

  • Purification: Purify the crude product by distillation.

Protocol 2: Enzymatic Synthesis of Benzyl Benzoate via Transesterification
  • Reactant Mixture: In a reaction vessel, combine methyl benzoate and benzyl alcohol in a 1:6 molar ratio.

  • Enzyme Addition: Add the immobilized lipase catalyst (e.g., Lipozyme 435) to the mixture. The enzyme loading is typically a percentage of the total substrate weight (e.g., 10% w/w).[3]

  • Reaction: Incubate the mixture at the optimal temperature (e.g., 73°C) with constant stirring for the required reaction time (e.g., 24 hours).[3]

  • Enzyme Removal: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.

  • Purification: The product, benzyl benzoate, can be purified from the remaining reactants by vacuum distillation.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Benzoic Acid and Excess Alcohol B Add Acid Catalyst A->B Carefully C Reflux Mixture B->C D Cool and Extract with Organic Solvent C->D E Wash Organic Layer D->E Sequential Washes F Dry and Evaporate Solvent E->F G Purify by Distillation F->G

Caption: Fischer Esterification Workflow.

troubleshooting_logic start Low Benzoate Yield q1 Is this a Fischer Esterification? start->q1 q2 Is an excess of one reagent being used? q1->q2 Yes q3 Is this an Enzymatic Synthesis? q1->q3 No ans1_yes Increase Molar Ratio of Alcohol/Acid q2->ans1_yes No q2->q3 Yes ans2_no Investigate Other Factors: - Catalyst Activity - Reaction Time - Temperature ans1_no Check for Substrate Inhibition (Enzymatic) ans2_yes Optimize Substrate Ratio /Consider Fed-Batch q3->ans2_yes Yes q3->ans2_no No

Caption: Troubleshooting Low Yield.

References

Technical Support Center: Catalyst Selection for Reactions Involving Methyl 5-chloro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving Methyl 5-chloro-2-methoxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalytic reactions performed with this compound?

A1: this compound is a versatile substrate primarily used in palladium-catalyzed cross-coupling reactions to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The most common transformations include:

  • Suzuki-Miyaura Coupling: For the formation of biaryl compounds by reacting with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the synthesis of arylamines by coupling with primary or secondary amines.

  • Sonogashira Coupling: To form aryl alkynes by reacting with terminal alkynes.

  • Heck Coupling: For the synthesis of substituted alkenes via reaction with an alkene.

  • Stille Coupling: For C-C bond formation using organostannane reagents.

Q2: How do the substituents on this compound affect catalyst selection?

A2: The electronic properties of the substituents play a crucial role. The methoxy (B1213986) (-OCH3) group is electron-donating, which can make the aryl chloride less reactive towards oxidative addition to the palladium catalyst. Therefore, more electron-rich and bulky phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands are often required to facilitate this step. The methyl ester (-COOCH3) is an electron-withdrawing group, but its influence is less pronounced than the methoxy group's activating effect on the ring.

Q3: Can the ester group in this compound be problematic during these reactions?

A3: Yes, under strongly basic conditions, particularly at elevated temperatures, the methyl ester group is susceptible to hydrolysis. This can lead to the formation of the corresponding carboxylate, which may complicate the reaction and purification. The choice of a milder base, such as potassium carbonate (K2CO3) or potassium phosphate (B84403) (K3PO4), over stronger bases like sodium tert-butoxide (NaOtBu) can help mitigate this side reaction, although the stronger bases are sometimes necessary for the amination of less reactive amines.

Q4: What are the general considerations for catalyst and ligand selection for this substrate?

A4: For the electron-rich and relatively unreactive aryl chloride of this compound, catalyst systems that are known to be effective for aryl chlorides are essential. This typically involves:

  • Palladium Precatalysts: Pd(OAc)2, Pd2(dba)3, or pre-formed palladium-ligand complexes are common choices.

  • Ligands: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, tBuXPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the oxidative addition of the C-Cl bond.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What are the likely causes?

A: Low yields in Suzuki-Miyaura couplings of this substrate can stem from several factors:

  • Inactive Catalyst: The Pd(0) active species can be sensitive to air and moisture. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that your solvents are properly degassed.

  • Inappropriate Ligand: Standard ligands like PPh3 may not be effective for this electron-rich aryl chloride. Switch to a more electron-rich and sterically hindered biarylphosphine ligand such as XPhos or SPhos.

  • Ineffective Base: The choice of base is critical. A screening of bases such as K2CO3, K3PO4, and Cs2CO3 is recommended. The base must be sufficiently strong to facilitate transmetalation but not so strong as to cause significant ester hydrolysis.

  • Side Reactions: Dehalogenation (replacement of Cl with H) can occur. This is often promoted by sources of hydride in the reaction mixture. Using anhydrous solvents and high-purity reagents can minimize this. Homocoupling of the boronic acid can also be an issue, often due to the presence of oxygen.

Buchwald-Hartwig Amination

Q: I am attempting a Buchwald-Hartwig amination with this compound and a secondary amine, but the reaction is not proceeding. What should I try?

A: Secondary amines can be less reactive than primary amines. Consider the following adjustments:

  • Catalyst System: This reaction often requires a more specialized catalyst system. A combination of a palladium precatalyst like Pd2(dba)3 with a highly electron-rich and bulky ligand such as a Josiphos-type ligand or a Buchwald biarylphosphine ligand is often effective.

  • Stronger Base: A stronger, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required for the amination of aryl chlorides, especially with less reactive amines.

  • Higher Temperature: Higher reaction temperatures (e.g., 80-110 °C) may be necessary to drive the reaction to completion.

  • Solvent Choice: Anhydrous, non-protic solvents like toluene (B28343) or dioxane are generally preferred.

Q: I am observing significant dehalogenation of my starting material in a Buchwald-Hartwig reaction. How can I prevent this?

A: Dehalogenation is a common side reaction with electron-rich aryl chlorides. To minimize it:

  • Ligand Selection: Choose a ligand that promotes reductive elimination over competing side reactions.

  • Base Choice: In some cases, a weaker base may reduce the rate of dehalogenation, though this may also slow down the desired reaction.

  • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that favor dehalogenation.

Quantitative Data Summary

Reaction TypeCatalyst/PrecatalystLigandBaseSolventTemperature (°C)Catalyst Loading (mol%)Typical Yield (%)
Suzuki-Miyaura Coupling Pd(OAc)2 or Pd2(dba)3XPhos, SPhos, or RuPhosK3PO4 or Cs2CO3Dioxane/H2O or Toluene80 - 1101 - 570 - 95
Buchwald-Hartwig Amination Pd2(dba)3 or Pd(OAc)2XPhos, tBuXPhos, or Josiphos-type ligandsNaOtBu or LHMDSToluene or Dioxane80 - 1101 - 560 - 90
Sonogashira Coupling PdCl2(PPh3)2PPh3 or XPhosEt3N or DIPATHF or DMF50 - 1001 - 565 - 85
Heck Coupling Pd(OAc)2P(o-tol)3 or Buchwald ligandsK2CO3 or Et3NDMF or NMP100 - 1401 - 550 - 80
Stille Coupling Pd(PPh3)4 or Pd2(dba)3PPh3 or AsPh3(Often not required)Toluene or THF80 - 1101 - 570 - 90

Note: Yields are representative and can vary significantly based on the specific coupling partner and optimized reaction conditions.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling
  • Preparation: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K3PO4, 2.0 mmol, 2.0 equiv.).

  • Inerting: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)2, 0.02 mmol, 2 mol%) and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (B91453) (4 mL) and water (1 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Representative Protocol for Buchwald-Hartwig Amination
  • Preparation: In a glovebox or under a stream of inert gas, add to an oven-dried Schlenk tube the palladium precatalyst (e.g., Pd2(dba)3, 0.01 mmol, 1 mol%), the ligand (e.g., tBuXPhos, 0.02 mmol, 2 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the mixture until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the residue by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification A Weigh Reagents B Add to Flask A->B C Inert Atmosphere B->C D Add Catalyst/Ligand C->D E Add Solvent D->E F Heat & Stir E->F G Quench Reaction F->G H Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J K Analysis J->K Pure Product

Caption: General experimental workflow for cross-coupling reactions.

Catalyst_Selection cluster_coupling Desired Bond Formation cluster_cc_reactions C-C Coupling Reactions cluster_cn_reactions C-N Coupling Reaction substrate This compound cc_bond C-C Bond substrate->cc_bond cn_bond C-N Bond substrate->cn_bond suzuki Suzuki cc_bond->suzuki heck Heck cc_bond->heck sonogashira Sonogashira cc_bond->sonogashira stille Stille cc_bond->stille buchwald Buchwald-Hartwig cn_bond->buchwald ligands Bulky, Electron-Rich Phosphine or NHC Ligands (e.g., XPhos, SPhos, RuPhos) suzuki->ligands heck->ligands sonogashira->ligands stille->ligands buchwald->ligands

Caption: Catalyst and reaction selection guide.

Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd2_complex Ar-Pd(II)L_n-Cl oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R-M diorgano_pd2 Ar-Pd(II)L_n-R transmetalation->diorgano_pd2 reductive_elimination Reductive Elimination diorgano_pd2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Caption: Simplified Pd-catalyzed cross-coupling cycle.

Technical Support Center: Monitoring the Synthesis of Methyl 5-chloro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for monitoring the reaction progress during the synthesis of Methyl 5-chloro-2-methoxybenzoate.

Frequently Asked Questions (FAQs)

Q1: My TLC plate shows multiple spots, including one that corresponds to the starting material. What should I do?

A1: The presence of the starting material spot indicates an incomplete reaction.

  • Possible Cause: Insufficient reaction time, inadequate temperature, or depleted reagents.

  • Troubleshooting Steps:

    • Extend the reaction time, monitoring every 1-2 hours with TLC.

    • If the reaction has stalled, consider carefully adding more of the limiting reagent.

    • Ensure the reaction temperature is maintained at the recommended level. A common synthetic route involves heating a mixture of 5-chlorosalicylic acid, potassium carbonate, and dimethyl sulfate (B86663) in acetone (B3395972) at reflux for an extended period, such as 18 hours.[1]

Q2: I see a new, unexpected spot on my TLC plate. What could it be?

A2: An unexpected spot likely represents a side product.

  • Possible Cause:

    • Incomplete Methylation: If starting from 5-chlorosalicylic acid, a possible side product is 5-chloro-2-methoxybenzoic acid (incomplete esterification) or methyl 5-chlorosalicylate (incomplete methylation of the hydroxyl group).

    • Hydrolysis: If water is present in the reaction mixture, the ester product could hydrolyze back to 5-chloro-2-methoxybenzoic acid.

  • Troubleshooting Steps:

    • Use co-spotting on your TLC plate with potential intermediates (if available) to identify the unknown spot.

    • Characterize the impurity using techniques like GC-MS or LC-MS to determine its mass.

    • Ensure anhydrous (dry) conditions and reagents are used to prevent hydrolysis.

Q3: How can I be certain that the main product spot on my TLC is indeed this compound?

A3: While TLC is excellent for monitoring progress, it is not definitive for identification. For confirmation:

  • GC-MS Analysis: Compare the mass spectrum of your product with known data for this compound. Key mass-to-charge ratios (m/z) include 169 and 171.[2]

  • NMR Spectroscopy: Obtain a ¹H NMR spectrum of your purified product. The spectrum should show characteristic peaks for the methoxy (B1213986) and methyl ester protons.[3]

  • HPLC Analysis: Use HPLC with a reference standard of this compound to confirm the retention time.

Q4: My reaction seems to have completed based on TLC, but my final yield is low after purification. Why?

A4: Low yield can result from several factors post-reaction.

  • Possible Cause:

    • Mechanical losses during workup and transfers.

    • Incomplete extraction of the product from the aqueous phase.

    • Loss of product during purification steps like column chromatography or recrystallization.

    • Formation of soluble side products that are removed during workup.

  • Troubleshooting Steps:

    • Ensure efficient extraction by using the appropriate solvent and performing multiple extractions.

    • Optimize your purification technique. If using column chromatography, select a solvent system that provides good separation between your product and impurities.[4]

    • Minimize transfers between flasks to reduce mechanical losses.

Experimental Protocols & Data

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method to qualitatively monitor the disappearance of starting materials and the appearance of the product.[4][5]

Methodology:

  • Sample Preparation: Dilute a small aliquot (1-2 drops) of the reaction mixture in an appropriate solvent (e.g., ethyl acetate (B1210297), dichloromethane).

  • Spotting: Using a capillary tube, spot the diluted reaction mixture onto a silica (B1680970) gel TLC plate. Also spot the starting material(s) as a reference.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase. A common solvent system for similar aromatic esters is a mixture of hexane (B92381) and ethyl acetate. The optimal ratio should be determined experimentally (e.g., starting with a 4:1 Hexane:Ethyl Acetate ratio).

  • Visualization: After the solvent front has reached the top of the plate, remove it and visualize the spots under UV light (254 nm).[4] The product, being more nonpolar than a carboxylic acid or phenol (B47542) starting material, should have a higher Rf value.

CompoundExpected Rf Value (4:1 Hexane:EtOAc)Notes
5-Chlorosalicylic Acid (SM)Low (e.g., 0.1-0.2)The polar hydroxyl and carboxylic acid groups reduce its mobility.
This compoundHigh (e.g., 0.6-0.7)The less polar ester and ether groups increase its mobility.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates components of the reaction mixture and provides mass data for identification.

Methodology:

  • Sample Preparation: Quench and work up a small aliquot of the reaction mixture. Dissolve the dried residue in a volatile solvent like ethyl acetate or dichloromethane.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

  • GC Separation: Use a suitable capillary column (e.g., a nonpolar column like a TG-5MS) to separate the components based on their boiling points and polarity.[6] An example temperature program could be:

    • Initial oven temperature: 90°C (hold for 1 min)

    • Ramp: Increase to 280°C at 20-35°C/min

    • Final hold: 2 minutes[7]

  • MS Detection: The mass spectrometer will fragment the eluted compounds. The resulting fragmentation pattern is a fingerprint for identification.

CompoundRetention TimeKey Mass Fragments (m/z)
This compoundVaries200/202 (M+), 169/171 (M-OCH3)+, 141, 111[2]
High-Performance Liquid Chromatography (HPLC)

HPLC is a quantitative method to determine the concentration of reactants and products.

Methodology:

  • Sample Preparation: Prepare a diluted solution of the reaction mixture in the mobile phase.

  • Analysis: Use a reverse-phase C18 column. The mobile phase could consist of a gradient of acetonitrile (B52724) and water, both containing a small amount of an acid like formic acid (0.1%) to ensure good peak shape.[8]

  • Detection: Use a UV detector set to a wavelength where the aromatic compounds absorb strongly (e.g., 254 nm).

CompoundRetention TimeNotes
5-Chlorosalicylic Acid (SM)EarlierMore polar, elutes faster in reverse-phase chromatography.
This compoundLaterLess polar, has a stronger affinity for the C18 column and elutes later.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the structure of the final, purified product.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃).

  • Analysis: Acquire ¹H and ¹³C NMR spectra.

Data TypeChemical Shift (ppm)Description
¹H NMR~3.9 (s, 3H)Methoxy group (-OCH₃) protons
¹H NMR~3.8 (s, 3H)Methyl ester (-COOCH₃) protons
¹H NMR~7.0-7.8 (m, 3H)Aromatic protons
¹³C NMR~52.4Methyl ester carbon
¹³C NMR~56.5Methoxy carbon
¹³C NMR~112-163Aromatic and carbonyl carbons
(Note: Approximate chemical shifts are based on published data and chemical principles. Actual values may vary slightly.)[2][4]

Visualizations

Reaction_Pathway SM 5-Chlorosalicylic Acid Product This compound SM->Product Reflux Reagents Dimethyl Sulfate Potassium Carbonate Acetone (Solvent) Reagents->SM

Caption: Synthesis of this compound via methylation.

Experimental_Workflow cluster_reaction Reaction Vessel cluster_analysis Analysis Reaction Reaction in Progress Sample Prepare Sample (Dilute/Workup) Reaction->Sample Take Aliquot TLC TLC Analysis Decision Reaction Complete? TLC->Decision Assess Completion GCMS GC-MS Analysis HPLC HPLC Analysis Sample->TLC Sample->GCMS Sample->HPLC Decision->Reaction No, Continue Workup Proceed to Workup & Purification Decision->Workup Yes

Caption: General workflow for monitoring reaction progress.

Troubleshooting_Guide Start Monitor reaction with TLC CheckSM Is starting material (SM) spot present? Start->CheckSM CheckNewSpots Are there new, unexpected spots? CheckSM->CheckNewSpots No Incomplete Incomplete Reaction: - Extend reaction time - Check temperature CheckSM->Incomplete Yes SideProducts Side Product Formation: - Characterize (GC-MS) - Ensure anhydrous conditions CheckNewSpots->SideProducts Yes NoNewSpots Only SM and Product spots visible CheckNewSpots->NoNewSpots No Complete Reaction appears complete. Proceed to workup. NoNewSpots->Complete

Caption: Troubleshooting guide for TLC analysis of the reaction.

References

Technical Support Center: Synthesis of Methyl 5-chloro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-chloro-2-methoxybenzoate.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on byproduct identification and mitigation strategies.

Route 1: Methylation of 5-chlorosalicylic acid

This synthesis route involves the methylation of 5-chlorosalicylic acid, typically using a methylating agent like dimethyl sulfate (B86663) (DMS) in the presence of a base.

  • Question 1: My reaction is incomplete, and I observe a significant amount of starting material (5-chlorosalicylic acid) in my crude product. What could be the cause?

    Answer: Incomplete conversion is a common issue. Potential causes include:

    • Insufficient reagents: Ensure that the molar equivalents of the methylating agent (e.g., dimethyl sulfate) and the base are adequate. A slight excess of the methylating agent may be necessary.

    • Reaction time and temperature: The reaction may not have been allowed to proceed for a sufficient duration or at the optimal temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Base strength: The base used may not be strong enough to fully deprotonate both the carboxylic acid and the phenolic hydroxyl group, which is necessary for complete methylation.

  • Question 2: I've isolated a byproduct with a similar polarity to my desired product. How can I identify it?

    Answer: A common byproduct in this reaction is the partially methylated product, Methyl 5-chloro-2-hydroxybenzoate , where only the carboxylic acid has been esterified. Another possibility is 5-chloro-2-methoxybenzoic acid , where only the phenolic hydroxyl group has been methylated.

    Identification:

    • ¹H NMR Spectroscopy: In Methyl 5-chloro-2-hydroxybenzoate, you would expect to see a peak corresponding to the phenolic hydroxyl proton (-OH), which is absent in the desired product. The chemical shifts of the aromatic protons will also differ slightly. 5-chloro-2-methoxybenzoic acid will show a carboxylic acid proton peak.

    • GC-MS Analysis: The mass spectrum of the byproduct will show a different molecular ion peak compared to the desired product (M.W. 200.62 g/mol ). Methyl 5-chloro-2-hydroxybenzoate will have a molecular weight of 186.59 g/mol , and 5-chloro-2-methoxybenzoic acid will have a molecular weight of 186.59 g/mol .

  • Question 3: How can I minimize the formation of these partially methylated byproducts?

    Answer: To favor the formation of the desired dimethylated product, consider the following:

    • Choice of Base: A sufficiently strong base, such as potassium carbonate, is crucial to ensure deprotonation of both acidic protons.

    • Stoichiometry: Use a sufficient excess of the methylating agent to ensure both the hydroxyl and carboxylic acid groups are methylated.

    • Reaction Conditions: Gradual addition of the methylating agent at a controlled temperature can sometimes improve selectivity.

Route 2: Fischer Esterification of 5-chloro-2-methoxybenzoic acid

This route involves the acid-catalyzed esterification of 5-chloro-2-methoxybenzoic acid with methanol (B129727).

  • Question 4: My Fischer esterification reaction has a low yield, and I have a significant amount of unreacted 5-chloro-2-methoxybenzoic acid. Why is this happening?

    Answer: The Fischer esterification is an equilibrium reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials, thus lowering the yield.[1][2][3]

    Troubleshooting Steps:

    • Use Excess Methanol: Employing a large excess of methanol can shift the equilibrium towards the product side.[1]

    • Water Removal: Remove water as it forms. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.[1][2]

    • Anhydrous Conditions: Ensure all reagents and glassware are thoroughly dried before starting the reaction.

  • Question 5: I see an unexpected ester byproduct in my GC-MS analysis. What is its likely origin?

    Answer: The presence of other alcohols as impurities in your methanol can lead to the formation of different esters (e.g., ethyl 5-chloro-2-methoxybenzoate if ethanol (B145695) is present). Ensure the purity of your alcohol reactant.

Quantitative Data Summary

CompoundMolecular Weight ( g/mol )Key ¹H NMR Signals (approx. ppm, CDCl₃)
This compound 200.627.7 (d), 7.3 (dd), 6.9 (d), 3.9 (s), 3.8 (s)
5-chloro-2-methoxybenzoic acid186.5910-12 (br s, COOH), 7.8 (d), 7.4 (dd), 7.0 (d), 4.0 (s)
Methyl 5-chloro-2-hydroxybenzoate186.599-11 (br s, OH), 7.6 (d), 7.2 (dd), 6.8 (d), 3.9 (s)
5-chlorosalicylic acid172.5710-12 (br s, COOH), 9-11 (br s, OH), 7.5 (d), 7.1 (dd), 6.7 (d)

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification

GC-MS is a powerful technique for separating and identifying volatile byproducts in the reaction mixture.

Methodology:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 300).

  • Data Analysis: Identify the peaks in the chromatogram and analyze their corresponding mass spectra. Compare the fragmentation patterns and molecular ion peaks to a mass spectral library and the expected masses of potential byproducts.

Protocol 2: ¹H NMR Spectroscopy for Structural Elucidation

¹H NMR spectroscopy provides detailed structural information to differentiate between the desired product and potential byproducts.

Methodology:

  • Sample Preparation: Dissolve a few milligrams of the purified compound or crude mixture in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 300 MHz or higher).

  • Data Analysis:

    • Chemical Shift: Analyze the chemical shifts of the aromatic and methyl protons. The presence or absence of phenolic -OH or carboxylic acid -COOH protons is a key diagnostic feature.

    • Integration: The integration of the proton signals should correspond to the number of protons in the molecule.

    • Coupling Patterns: The splitting patterns of the aromatic protons can help confirm the substitution pattern on the benzene (B151609) ring.

Visualizations

Synthesis_Pathway cluster_route1 Route 1: Methylation cluster_route2 Route 2: Esterification 5-chlorosalicylic_acid 5-chlorosalicylic acid product This compound 5-chlorosalicylic_acid->product CH3)2SO4, K2CO3 5-chloro-2-methoxybenzoic_acid 5-chloro-2-methoxybenzoic acid product2 This compound 5-chloro-2-methoxybenzoic_acid->product2 Methanol, H+

Caption: Synthetic routes to this compound.

Side_Reactions cluster_methylation Methylation Side Reactions cluster_esterification Esterification Side Reaction start 5-chlorosalicylic acid partial_ester Methyl 5-chloro-2-hydroxybenzoate start->partial_ester Incomplete Methylation (Ester) partial_ether 5-chloro-2-methoxybenzoic acid start->partial_ether Incomplete Methylation (Ether) start_acid 5-chloro-2-methoxybenzoic acid unreacted Unreacted Starting Material start_acid->unreacted Equilibrium

Caption: Potential side reactions and byproducts.

Troubleshooting_Workflow start Low Yield or Impure Product identify_route Identify Synthesis Route start->identify_route methylation_issues Methylation Route Issues identify_route->methylation_issues Methylation esterification_issues Esterification Route Issues identify_route->esterification_issues Esterification analyze_byproducts Analyze Byproducts (NMR, GC-MS) methylation_issues->analyze_byproducts esterification_issues->analyze_byproducts incomplete_methylation Incomplete Methylation? analyze_byproducts->incomplete_methylation incomplete_esterification Incomplete Esterification? analyze_byproducts->incomplete_esterification optimize_methylation Optimize Methylation: - Increase Reagents - Adjust Temp/Time incomplete_methylation->optimize_methylation Yes pure_product Pure Product incomplete_methylation->pure_product No optimize_esterification Optimize Esterification: - Use Excess Alcohol - Remove Water incomplete_esterification->optimize_esterification Yes incomplete_esterification->pure_product No

Caption: Troubleshooting workflow for synthesis optimization.

References

Validation & Comparative

Comparative 1H NMR Spectral Analysis of Methyl 5-chloro-2-methoxybenzoate and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the interpretation of 1H NMR spectra of Methyl 5-chloro-2-methoxybenzoate, with a comparative analysis against its structural analogs, Methyl 2-methoxybenzoate (B1232891) and Methyl 5-chlorobenzoate. This guide provides quantitative spectral data, detailed experimental protocols, and visual aids to facilitate structural elucidation and purity assessment.

This guide presents a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound. For a robust understanding of the substituent effects on the chemical shifts and coupling patterns of the aromatic protons, a comparative analysis is drawn with two key structural analogs: Methyl 2-methoxybenzoate, which lacks the chloro substituent, and Methyl 5-chlorobenzoate, which lacks the methoxy (B1213986) substituent. The data presented is invaluable for chemists and researchers in the fields of organic synthesis, medicinal chemistry, and quality control, aiding in the rapid and accurate identification and characterization of these compounds.

Comparative 1H NMR Data

The following table summarizes the experimental 1H NMR spectral data for this compound and its selected analogs. All spectra were recorded in deuterated chloroform (B151607) (CDCl3) on a 400 MHz spectrometer.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-36.95d8.8
H-47.39dd8.8, 2.7
H-67.75d2.7
-OCH3 (ester)3.88s-
-OCH3 (ether)3.89s-
Methyl 2-methoxybenzoate H-36.96d8.4
H-47.47t7.8
H-56.99t7.5
H-67.80dd7.8, 1.8
-OCH3 (ester)3.91s-
-OCH3 (ether)3.90s-
Methyl 5-chlorobenzoate H-27.94t1.6
H-47.51dt7.8, 1.4
H-67.86ddd7.8, 2.1, 1.6
H-57.42t7.8
-OCH33.92s-

Interpretation and Discussion

The 1H NMR spectrum of this compound displays distinct signals for the aromatic and methyl protons. The two methoxy groups appear as sharp singlets at approximately 3.88 ppm and 3.89 ppm. The aromatic region shows three distinct signals corresponding to the three protons on the benzene (B151609) ring.

The proton at the C-3 position (H-3), being ortho to the electron-donating methoxy group, is shielded and appears upfield as a doublet at 6.95 ppm with a coupling constant of J = 8.8 Hz, indicative of ortho coupling to H-4. The proton at C-4 (H-4) is deshielded by the adjacent chloro group and appears as a doublet of doublets at 7.39 ppm, showing both ortho coupling to H-3 (J = 8.8 Hz) and meta coupling to H-6 (J = 2.7 Hz). The proton at C-6 (H-6), positioned ortho to the electron-withdrawing ester group, is the most deshielded of the aromatic protons and appears as a doublet at 7.75 ppm with a small meta coupling constant (J = 2.7 Hz) from its interaction with H-4.

Comparison with Methyl 2-methoxybenzoate highlights the effect of the chloro substituent. In the absence of the chlorine atom, the aromatic signals are shifted upfield. For instance, the proton analogous to H-4 in Methyl 2-methoxybenzoate appears as a triplet at 7.47 ppm, significantly upfield compared to 7.39 ppm in the chlorinated compound.

Conversely, comparing with Methyl 5-chlorobenzoate demonstrates the influence of the methoxy group. The absence of the electron-donating methoxy group results in a general downfield shift of the aromatic protons. For example, the proton ortho to the ester group (H-6) in Methyl 5-chlorobenzoate is at 7.86 ppm, slightly downfield from the corresponding proton in this compound.

Experimental Protocols

Sample Preparation
  • Dissolution: Approximately 5-10 mg of the solid sample was dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer: The solution was transferred to a 5 mm NMR tube.

  • Filtration (if necessary): If any solid particulates were present, the solution was filtered through a small cotton plug in a Pasteur pipette directly into the NMR tube.

1H NMR Data Acquisition
  • Instrument: Bruker Avance 400 MHz Spectrometer

  • Solvent: CDCl3

  • Temperature: 298 K

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.096 s

  • Spectral Width: 8278 Hz (20.68 ppm)

  • Referencing: The chemical shifts were referenced to the residual solvent peak of CDCl3 at 7.26 ppm.

Visualization of Proton Assignments

The following diagram illustrates the chemical structure of this compound with the assignment of the proton signals in the 1H NMR spectrum.

Caption: Structure and 1H NMR assignments for this compound.

A Comparative Analysis of 13C NMR Chemical Shifts for Methyl 5-chloro-2-methoxybenzoate and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 13C NMR chemical shifts for Methyl 5-chloro-2-methoxybenzoate, a compound of interest in synthetic chemistry and drug discovery. To understand the electronic effects of its substituents, we compare its 13C NMR spectrum with those of structurally related analogs: Methyl 2-methoxybenzoate (B1232891) and various isomers of Methyl chlorobenzoate. This information is crucial for structural elucidation, purity assessment, and understanding structure-activity relationships.

Comparison of 13C NMR Chemical Shifts

The following table summarizes the experimental 13C NMR chemical shift data for this compound and its analogs. The data is presented in parts per million (ppm) relative to a standard reference.

Carbon AtomThis compoundMethyl 2-methoxybenzoateMethyl 3-chlorobenzoateMethyl 4-chlorobenzoate
C=O 165.4166.8165.7166.1
C1 120.1120.0131.8128.8
C2 157.0159.6134.3139.3
C3 113.8112.1129.6130.9
C4 133.0133.8132.8128.6
C5 125.1120.3127.6130.9
C6 130.0131.6-128.6
-OCH3 (ester) 52.352.052.352.1
-OCH3 (ether) 56.455.8--

Experimental Protocol: 13C NMR Spectroscopy

The following is a typical experimental protocol for acquiring 13C NMR spectra for small organic molecules like this compound.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the solid sample or 20-30 µL of the liquid sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution to serve as a reference for the chemical shifts (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The 13C NMR spectra are typically recorded on a spectrometer operating at a frequency of 100 MHz or higher.[1]

  • The instrument is tuned and locked onto the deuterium (B1214612) signal of the solvent.

  • Standard acquisition parameters are set, which may include a 90° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds.

3. Data Acquisition:

  • A proton-decoupled 13C NMR spectrum is acquired to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • A sufficient number of scans (typically several hundred to a few thousand) are accumulated to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is phased and baseline corrected.

  • The chemical shifts of the peaks are referenced to the TMS signal at 0.0 ppm.

Substituent Effects on Aromatic Chemical Shifts

The positions of the chloro and methoxy (B1213986) groups on the benzene (B151609) ring significantly influence the 13C NMR chemical shifts of the aromatic carbons through inductive and resonance effects. The following diagram illustrates this relationship for this compound.

Substituent_Effects cluster_substituents Substituents cluster_effects Electronic Effects cluster_ring Aromatic Ring Carbons Methoxy (-OCH3) Methoxy (-OCH3) Resonance (Mesomeric) Effect Resonance (Mesomeric) Effect Methoxy (-OCH3)->Resonance (Mesomeric) Effect +R (donating) Inductive Effect Inductive Effect Methoxy (-OCH3)->Inductive Effect -I (withdrawing) Chloro (-Cl) Chloro (-Cl) Chloro (-Cl)->Resonance (Mesomeric) Effect +R (weak donating) Chloro (-Cl)->Inductive Effect -I (withdrawing) C2 C2 Resonance (Mesomeric) Effect->C2 Shielding (ortho) C4 C4 Resonance (Mesomeric) Effect->C4 Shielding (para) C6 C6 Resonance (Mesomeric) Effect->C6 Shielding (ortho) C1 C1 Inductive Effect->C1 Deshielding Inductive Effect->C2 Deshielding C5 C5 Inductive Effect->C5 Deshielding C3 C3

Substituent electronic effects on the aromatic ring of this compound.

References

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 5-chloro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry serves as a powerful analytical technique to elucidate these structures by breaking down molecules and analyzing the resulting fragments. This guide provides a detailed comparison of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of Methyl 5-chloro-2-methoxybenzoate against structurally similar compounds, offering insights into how subtle molecular changes influence fragmentation pathways.

This compound is an aromatic ester with applications in organic synthesis and potentially in the development of new pharmaceutical agents. Its mass spectrum provides a unique "fingerprint" that can be used for its identification and characterization. This guide will delve into the fragmentation of this molecule and compare it with Methyl 2-methoxybenzoate (B1232891) and Methyl 3-chlorobenzoate (B1228886) to highlight the influence of the chloro- and methoxy- substituents on the fragmentation process.

Comparative Analysis of Fragmentation Patterns

The mass spectra of this compound and its analogues reveal characteristic fragmentation patterns that provide clues to their molecular structures. The table below summarizes the key fragment ions observed for each compound under electron ionization.

Compound Molecular Ion (M+) Key Fragment Ions (m/z)
This compound200/202169/171, 141, 111, 75
Methyl 2-methoxybenzoate166135, 107, 92, 77
Methyl 3-chlorobenzoate170/172139/141, 111, 75

This compound exhibits a characteristic isotopic pattern for the molecular ion at m/z 200 and 202, with an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.[1] The major fragmentation pathways involve the loss of a methoxy (B1213986) radical (-•OCH3) to form the ion at m/z 169/171, followed by the loss of carbon monoxide (CO) to yield the fragment at m/z 141. Further fragmentation can lead to the ions at m/z 111 and 75.

Methyl 2-methoxybenzoate , lacking the chlorine substituent, shows a molecular ion at m/z 166.[2] The primary fragmentation is the loss of a methoxy radical to give the base peak at m/z 135. Subsequent loss of formaldehyde (B43269) (CH2O) results in the ion at m/z 105, which can then lose a hydrogen radical to form an ion at m/z 104, or lose CO to form the phenyl cation at m/z 77.

Methyl 3-chlorobenzoate also displays the characteristic chlorine isotopic pattern for its molecular ion at m/z 170/172. The dominant fragmentation is the loss of the methoxy radical, leading to the intense peak at m/z 139/141. Subsequent loss of CO gives the chlorophenyl cation at m/z 111.

Proposed Fragmentation Pathway of this compound

The fragmentation of this compound in an electron ionization mass spectrometer can be rationalized through a series of characteristic bond cleavages. The following diagram illustrates the proposed fragmentation pathway.

Fragmentation_Pathway M This compound (m/z 200/202) [M]+• F1 [M - •OCH3]+ (m/z 169/171) M->F1 - •OCH3 F2 [F1 - CO]+ (m/z 141) F1->F2 - CO F3 [F2 - C2H2]+ (m/z 115) F2->F3 - C2H2 F4 [F1 - CO - Cl]+ (m/z 106) F2->F4 - Cl•

Caption: Proposed EI fragmentation pathway of this compound.

Experimental Protocols

The mass spectral data presented in this guide are typically acquired using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization source.

Sample Preparation: A dilute solution of the analyte (typically 1-10 ppm) is prepared in a volatile organic solvent such as methanol (B129727) or dichloromethane.

Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated in splitless mode for dilute samples.

  • Injector Temperature: 250 °C

  • Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: An initial temperature of 50-100 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-300 °C, held for 5-10 minutes.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-400.

  • Scan Speed: 1000-2000 amu/s.

This guide provides a foundational understanding of the mass spectral fragmentation of this compound. By comparing its fragmentation pattern with those of related compounds, researchers can gain valuable insights into the structural information encoded within a mass spectrum. This knowledge is crucial for the unambiguous identification of compounds in complex mixtures and for the structural elucidation of novel molecules in drug discovery and development.

References

A Comparative Guide to the Synthesis of Substituted Methoxybenzoates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted methoxybenzoates are pivotal structural motifs in a vast array of organic compounds, serving as key intermediates in the pharmaceutical, agrochemical, and fragrance industries. The selection of an appropriate synthetic strategy is crucial for efficiency, scalability, and sustainability. This guide provides an objective comparison of the primary synthesis routes to substituted methoxybenzoates, supported by experimental data and detailed protocols.

At a Glance: Comparison of Key Synthesis Routes

The following table summarizes the key performance indicators for the four main synthetic strategies for preparing substituted methoxybenzoates.

ParameterFischer EsterificationWilliamson Ether SynthesisNucleophilic Aromatic Substitution (SNAr)Palladium-Catalyzed Carbonylation
Starting Materials Substituted Methoxybenzoic Acid, AlcoholSubstituted Hydroxybenzoate, Methylating AgentActivated Aryl Halide/Leaving Group, Methoxide (B1231860)Aryl Halide/Triflate, CO, Methanol (B129727)
Key Reagents/Catalysts Strong Acid (e.g., H₂SO₄)Strong Base (e.g., NaH, KOH), Methyl Iodide or Dimethyl Sulfate (B86663)Strong Base (for methoxide generation)Palladium Catalyst (e.g., Pd(OAc)₂), Ligand, Base
Typical Reaction Time 2 - 10 hours[1]1 - 24 hours4 hours[2]< 2 hours[3]
Typical Temperature Reflux (e.g., 65°C for Methanol)[4]Room Temp. to Reflux80°C[2]80 - 110°C[5]
Reported Yield (%) 78 - 95%[1][4]~92% (for similar reactions)[6]Good to Excellent[7]>95%[5]
Key Advantages Readily available starting materials, simple procedure.High selectivity for O-alkylation.[6]Effective for electron-deficient rings.High yields, broad substrate scope, mild conditions.[5]
Key Disadvantages Equilibrium reaction (requires excess reagent or water removal).[8]Toxic methylating agents.[6]Requires activating groups (e.g., nitro) on the aromatic ring.[2]Cost of palladium catalyst, requires CO gas.

Green Chemistry Metrics: A Comparative Overview

To provide a more comprehensive comparison, the following table evaluates the synthesis routes based on key green chemistry metrics.

MetricFischer EsterificationWilliamson Ether SynthesisNucleophilic Aromatic Substitution (SNAr)Palladium-Catalyzed Carbonylation
Atom Economy Good to Excellent (byproduct is water)Moderate (byproduct is a salt)Moderate (byproduct is a salt)Good (incorporates CO)
Solvent & Reagent Hazards Corrosive acids.Toxic alkylating agents, strong bases.Often requires polar aprotic solvents (e.g., DMF).Toxic CO gas, metal catalyst.
Energy Consumption Moderate (reflux conditions).Variable (can sometimes be done at room temperature).Moderate heating often required.Moderate heating required.
Overall "Greenness" Can be improved with solid acid catalysts and microwave heating.[8][9]Use of less toxic methylating agents is desirable.Dependent on the specific activating groups and solvents used.Use of recyclable catalysts and solid CO sources can improve sustainability.[10]

Detailed Experimental Protocols

Fischer Esterification of 4-Methoxybenzoic Acid

This method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[6]

Materials:

  • 4-Methoxybenzoic acid

  • Methanol (excess)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add 4-methoxybenzoic acid and an excess of methanol (typically used as the solvent).

  • With stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65°C for methanol).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[6]

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure to yield the crude methyl 4-methoxybenzoate.[6]

Williamson Ether Synthesis of Methyl 4-Methoxybenzoate

This route involves the O-alkylation of a hydroxybenzoate.[6]

Materials:

Procedure:

  • Deprotonate methyl 4-hydroxybenzoate with a suitable base, such as sodium hydroxide, in a suitable solvent to form the corresponding phenoxide.

  • To this solution, add the methylating agent (e.g., dimethyl sulfate or methyl iodide).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the product. Further purification can be achieved by recrystallization or column chromatography.

Nucleophilic Aromatic Substitution (SNAr) for Methyl 2-methoxy-5-nitrobenzoate

This method is particularly effective for aromatic rings activated by electron-withdrawing groups.[2]

Materials:

  • Methyl 2-fluoro-5-nitrobenzoate

  • Sodium methoxide

  • Methanol (as solvent)

Procedure:

  • Dissolve methyl 2-fluoro-5-nitrobenzoate in methanol in a round-bottom flask.

  • Add a solution of sodium methoxide in methanol to the flask.

  • Heat the reaction mixture to reflux and stir for several hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Palladium-Catalyzed Methoxycarbonylation of an Aryl Halide

This modern approach offers high yields under relatively mild conditions.[3][5]

Materials:

  • Substituted aryl halide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine (B1218219) ligand (e.g., dcpp)

  • Methanol

  • A non-nucleophilic base (e.g., triethylamine)

  • A suitable solvent (e.g., DMSO or DMF)

  • Carbon monoxide (CO) gas

Procedure:

  • In a reaction vessel, combine the aryl halide, palladium(II) acetate, the phosphine ligand, and the solvent.

  • Add methanol and the base to the mixture.

  • Pass a stream of carbon monoxide gas into the solution for a few minutes, then maintain the reaction under a CO atmosphere (e.g., using a balloon).

  • Heat the reaction mixture to 80-110°C and stir until the starting material is consumed (monitor by GC or TLC).

  • After completion, cool the reaction mixture and dilute it with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography.

Visualizing the Workflow: Methoxybenzoates in Drug Discovery

Substituted methoxybenzoates are crucial building blocks in the synthesis of many pharmaceutical compounds. The following diagram illustrates a generalized workflow where a synthetic route to a key methoxybenzoate intermediate is a critical step in a drug discovery and development pipeline.

Caption: A generalized workflow illustrating the role of substituted methoxybenzoate synthesis in the broader context of drug discovery and development.

Logical Relationships in Synthesis Route Selection

The choice of a particular synthetic route is not arbitrary and depends on several interconnected factors. The following diagram illustrates the logical considerations for selecting an appropriate synthesis method.

G Decision Logic for Synthesis Route Selection Start Define Target Methoxybenzoate Scale Scale of Synthesis? Start->Scale Substrate Substrate Functionality? Scale->Substrate Lab Scale Cost Cost/ Availability? Scale->Cost Industrial Scale Green Green Chemistry Considerations? Substrate->Green Fischer Fischer Esterification Substrate->Fischer Acid & Alcohol Available Williamson Williamson Ether Synthesis Substrate->Williamson Phenol Available SNAr SNAr Substrate->SNAr Activated Ring Pd_Cat Pd-Catalyzed Carbonylation Substrate->Pd_Cat Halide/Triflate Available Green->Fischer Solid Acid Catalyst Green->Pd_Cat Recyclable Catalyst Cost->Green

Caption: A decision tree outlining the key factors that guide the selection of a synthetic route for a target substituted methoxybenzoate.

References

Reactivity comparison between Methyl 5-chloro-2-methoxybenzoate and other esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of Methyl 5-chloro-2-methoxybenzoate with other relevant ester alternatives. The information herein is supported by established principles of physical organic chemistry and available experimental data, offering insights into the electronic and steric effects that govern its chemical behavior in key synthetic transformations.

Executive Summary

The reactivity of an ester is fundamentally governed by the electronic nature of its substituents and the steric environment around the carbonyl group. In this compound, the interplay of the chloro and methoxy (B1213986) substituents creates a unique reactivity profile. The chloro group, an electron-withdrawing substituent by induction, enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the methoxy group, an electron-donating substituent by resonance, counteracts this effect. The ortho position of the methoxy group also introduces significant steric hindrance, which can influence the approach of nucleophiles and reagents. This guide will explore the impact of these competing effects on the reactivity of this compound in three common and synthetically important reactions: hydrolysis, amidation, and Suzuki-Miyaura cross-coupling.

Data Presentation

Table 1: Relative Reactivity in Alkaline Hydrolysis (Saponification)

EsterSubstituentsExpected Relative Rate (k/k₀)Rationale
Methyl BenzoateNone (Reference)1.00Unsubstituted baseline.
Methyl 4-nitrobenzoate4-NO₂ (Strong EWG)~200Strong electron-withdrawing group significantly increases the electrophilicity of the carbonyl carbon.
Methyl 4-methoxybenzoate4-OCH₃ (Strong EDG)~0.2Strong electron-donating group decreases the electrophilicity of the carbonyl carbon.
This compound 5-Cl, 2-OCH₃ ~0.5 - 1.5 The electron-withdrawing chloro group is expected to increase the reaction rate, while the electron-donating and sterically hindering ortho-methoxy group is expected to decrease it. The net effect is likely to be a modest change compared to the unsubstituted ester.
Methyl 2-methoxybenzoate2-OCH₃~0.3The ortho-methoxy group provides both an electron-donating and a significant steric hindrance effect, both of which slow down the reaction.[1][2]
Methyl 5-chlorobenzoate5-Cl~3-5The meta-chloro group is electron-withdrawing, increasing the rate of nucleophilic attack.

EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group. Relative rates are estimations.

Table 2: Relative Reactivity in Amidation

EsterSubstituentsExpected Relative Yield/RateRationale
Methyl BenzoateNone (Reference)StandardBaseline for comparison.
Methyl 4-nitrobenzoate4-NO₂ (Strong EWG)HighIncreased electrophilicity of the carbonyl carbon facilitates amide formation.
Methyl 4-methoxybenzoate4-OCH₃ (Strong EDG)LowDecreased electrophilicity of the carbonyl carbon hinders amide formation.
This compound 5-Cl, 2-OCH₃ Moderate Similar to hydrolysis, the competing electronic effects of the chloro and methoxy groups, combined with the steric hindrance from the ortho-methoxy group, are expected to result in moderate reactivity.
Methyl 2-methoxybenzoate2-OCH₃Low to ModerateSteric hindrance from the ortho-methoxy group is a significant factor in reducing the rate of amidation.
Methyl 5-chlorobenzoate5-ClHighThe electron-withdrawing nature of the chloro group enhances the reactivity towards amidation.

Relative reactivity is a qualitative assessment based on electronic and steric effects.

Table 3: Relative Reactivity in Suzuki-Miyaura Cross-Coupling

Aryl HalideSubstituentsExpected Relative Yield/RateRationale
ChlorobenzeneNone (Reference)LowAryl chlorides are generally less reactive than bromides and iodides in Suzuki coupling.[3][4]
1-Chloro-4-nitrobenzene4-NO₂ (Strong EWG)HighThe electron-withdrawing nitro group activates the C-Cl bond towards oxidative addition.
4-Chloroanisole4-OCH₃ (Strong EDG)Very LowThe electron-donating methoxy group deactivates the C-Cl bond.[5]
This compound 2-CO₂Me, 4-OCH₃ Low to Moderate The ester group is electron-withdrawing, which should activate the C-Cl bond. However, the methoxy group is electron-donating, which has a deactivating effect. The overall reactivity will depend on the specific catalyst and reaction conditions.
Methyl 2-chlorobenzoate2-CO₂MeModerateThe ortho-ester group is electron-withdrawing and can activate the C-Cl bond. Steric hindrance may play a role depending on the catalyst.
1,4-Dichlorobenzene4-ClLowThe second chloro group has a modest activating effect.

Reactivity in Suzuki coupling is highly dependent on the catalyst system and reaction conditions.

Experimental Protocols

Alkaline Hydrolysis (Saponification)

Objective: To determine the rate of hydrolysis of the ester to its corresponding carboxylate salt.

Procedure:

  • A solution of the ester (e.g., this compound, 0.01 M) is prepared in a suitable solvent (e.g., 80:20 ethanol:water).

  • A solution of sodium hydroxide (B78521) (0.02 M) in the same solvent system is also prepared.

  • The two solutions are thermostated at a constant temperature (e.g., 25°C).

  • Equal volumes of the ester and sodium hydroxide solutions are mixed rapidly in a reaction vessel.

  • The progress of the reaction is monitored by withdrawing aliquots at regular time intervals and quenching the reaction with a known excess of standard acid (e.g., 0.01 M HCl).

  • The unreacted sodium hydroxide in the quenched aliquot is then determined by back-titration with a standard solution of sodium hydroxide using a suitable indicator (e.g., phenolphthalein).

  • The concentration of the ester at different times is calculated, and the second-order rate constant is determined from the integrated rate law.

Amidation

Objective: To compare the yield of amide formation under standardized conditions.

Procedure:

  • To a solution of the ester (e.g., this compound, 1.0 mmol) in a suitable solvent (e.g., 5 mL of THF or dioxane) is added the amine (e.g., benzylamine, 1.2 mmol).

  • A catalyst, if required (e.g., sodium methoxide, 0.2 mmol), is added to the mixture.

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with dilute acid (e.g., 1 M HCl) to remove excess amine, followed by a wash with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude amide.

  • The product is purified by recrystallization or column chromatography, and the yield is determined.

Suzuki-Miyaura Cross-Coupling

Objective: To assess the efficiency of C-C bond formation at the chlorinated position.

Procedure:

  • In an oven-dried Schlenk flask, the aryl halide (e.g., this compound, 1.0 mmol), the boronic acid (e.g., phenylboronic acid, 1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) are combined.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • A degassed solvent mixture (e.g., 10 mL of toluene/ethanol/water in a 4:1:1 ratio) is added via syringe.

  • The reaction mixture is heated to a specified temperature (e.g., 80°C) and stirred vigorously until the starting material is consumed, as monitored by TLC or GC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the coupled product, and the yield is calculated.

Mandatory Visualization

Suzuki_Coupling_Mechanism Pd0 Pd(0)Ln Ox_Add Oxidative Addition (Ar-X) Pd0->Ox_Add ArPdX Ar-Pd(II)Ln-X Ox_Add->ArPdX Transmetal Transmetalation (Ar'-B(OR)₂) ArPdX->Transmetal ArPdAr Ar-Pd(II)Ln-Ar' Transmetal->ArPdAr Red_Elim Reductive Elimination ArPdAr->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Ar-Ar' Red_Elim->Product

References

A Comparative Guide to Analytical Methods for Purity Assessment of Methyl 5-chloro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of pharmaceutical intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Methyl 5-chloro-2-methoxybenzoate, a key building block in the synthesis of various pharmaceuticals, requires robust and reliable analytical methods for its purity assessment. This guide provides a comprehensive comparison of three prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

This document outlines detailed experimental protocols, presents a comparative analysis of their quantitative performance, and offers visual workflows to assist researchers in selecting the most appropriate method for their specific analytical needs.

Comparison of Analytical Methodologies

The selection of an analytical technique for purity assessment is contingent on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis (e.g., routine quality control vs. in-depth impurity profiling).

  • High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity determination of non-volatile and thermally labile compounds. It is often the method of choice for routine quality control in the pharmaceutical industry due to its robustness and reproducibility.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is highly suitable for the analysis of volatile and thermally stable compounds. It offers excellent separation efficiency and the mass spectrometric detector provides definitive identification of impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte. It provides a direct measure of the molar concentration of the target compound and its impurities.

Data Presentation: Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of HPLC, GC-MS, and qNMR for the purity assessment of a compound like this compound. The data presented are illustrative and based on performance benchmarks for similar aromatic esters.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.Nuclear spin transitions in a magnetic field.
Linearity (R²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (% RSD) < 2.0%< 5.0%< 1.0%
Limit of Detection (LOD) ~0.05 µg/mL~0.01 µg/mL~0.1% (relative to major component)
Limit of Quantitation (LOQ) ~0.15 µg/mL~0.03 µg/mL~0.3% (relative to major component)
Specificity Good (dependent on chromatographic resolution)Excellent (mass spectral identification)Excellent (structurally specific signals)
Throughput HighModerateLow to Moderate

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC) Method Protocol

This method is suitable for the routine quality control and purity determination of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water (with 0.1% formic acid) in a gradient elution.

    • Gradient Example: Start with 50% Acetonitrile, increase to 95% over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the sample and dissolve in 100 mL of diluent.

3. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (%RSD) of the peak area should be not more than 2.0%.

  • The tailing factor for the analyte peak should be not more than 2.0.

  • The theoretical plates should be not less than 2000.

4. Calculation of Purity: The purity is calculated by the area normalization method: % Purity = (Area of Main Peak / Total Area of all Peaks) x 100

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Standard Prepare Standard HPLC_System HPLC System Setup Prep_Standard->HPLC_System Prep_Sample Prepare Sample Prep_Sample->HPLC_System System_Suitability System Suitability Test HPLC_System->System_Suitability Inject_Samples Inject Samples System_Suitability->Inject_Samples Integrate_Peaks Integrate Peaks Inject_Samples->Integrate_Peaks Calculate_Purity Calculate Purity Integrate_Peaks->Calculate_Purity Report Generate Report Calculate_Purity->Report

HPLC Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) Method Protocol

This method provides high specificity for impurity identification and is suitable for volatile and semi-volatile impurities.

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL (Split mode, 50:1 ratio).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold at 280°C for 10 minutes.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-550 m/z.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a suitable solvent like Dichloromethane or Ethyl Acetate to obtain a solution of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter if necessary.

3. Data Analysis:

  • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

  • Identify impurity peaks and tentatively elucidate their structures based on their mass spectra and comparison with spectral libraries.

  • Calculate purity using the area normalization method, similar to HPLC.

GCMS_Workflow Sample_Prep Sample Preparation (Dissolve in Solvent) GC_Injection GC Injection (Split Mode) Sample_Prep->GC_Injection Separation Chromatographic Separation (DB-5ms Column) GC_Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection & Data Acquisition Mass_Analysis->Detection Data_Processing Data Processing (Purity Calculation, Library Search) Detection->Data_Processing

GC-MS Experimental Workflow
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Protocol

This protocol describes the use of ¹H-qNMR for the absolute purity determination of this compound using an internal standard.

1. Instrumentation and Parameters:

  • NMR Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent in which both the analyte and internal standard are soluble and stable.

  • Internal Standard: A certified reference material with known purity, such as maleic acid or dimethyl sulfone. The standard should have signals that do not overlap with the analyte signals.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

2. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into a vial.

  • Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) into the same vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • Transfer the solution to an NMR tube.

3. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, characteristic signal for this compound (e.g., one of the methoxy (B1213986) singlets) and a signal for the internal standard.

  • The purity is calculated using the following formula:

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

Where:

  • I: Integral value of the signal

  • N: Number of protons for the integrated signal

  • M: Molar mass

  • m: Mass

  • Purity_std: Certified purity of the internal standard

qNMR_Logical_Relationship cluster_inputs Inputs cluster_constants Constants cluster_measurement NMR Measurement Mass_Analyte Mass of Analyte (m_analyte) Calculation Purity Calculation Formula Mass_Analyte->Calculation Mass_Std Mass of Standard (m_std) Mass_Std->Calculation Purity_Std Purity of Standard (Purity_std) Purity_Std->Calculation Molar_Mass_Analyte Molar Mass Analyte (M_analyte) Molar_Mass_Analyte->Calculation Molar_Mass_Std Molar Mass Standard (M_std) Molar_Mass_Std->Calculation Protons_Analyte Proton Count Analyte (N_analyte) Protons_Analyte->Calculation Protons_Std Proton Count Standard (N_std) Protons_Std->Calculation Integral_Analyte Integral Analyte (I_analyte) Integral_Analyte->Calculation Integral_Std Integral Standard (I_std) Integral_Std->Calculation Final_Purity Purity of Analyte Calculation->Final_Purity

Logical Relationship in qNMR Purity Calculation

Conclusion and Recommendations

The choice of analytical method for the purity assessment of this compound should be guided by the specific analytical objective.

  • For routine quality control and high-throughput analysis , the HPLC-UV method is recommended due to its robustness, precision, and cost-effectiveness.

  • For in-depth impurity profiling, identification of unknown impurities, and analysis of volatile components , GC-MS is the superior technique, offering excellent specificity and sensitivity.

  • For the absolute quantification and certification of reference materials , qNMR is the gold standard, providing high accuracy and traceability to SI units without the need for an identical reference standard.

An orthogonal approach, utilizing a combination of these techniques, provides the most comprehensive characterization of the purity of this compound, ensuring the highest quality standards for pharmaceutical development and manufacturing.

Comparative Guide to HPLC Method Development for Methyl 5-chloro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of three hypothetical High-Performance Liquid Chromatography (HPLC) methods for the quantification of Methyl 5-chloro-2-methoxybenzoate. The data presented is based on typical method development and validation parameters for small organic molecules and is intended to guide researchers, scientists, and drug development professionals in establishing a robust analytical method.

Introduction to this compound

This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of this compound is crucial for ensuring the quality and purity of raw materials and final products. This guide compares three distinct HPLC methods, highlighting the impact of different stationary phases and mobile phase compositions on analytical performance.

Experimental Protocols

Instrumentation:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Data Acquisition: Chromatographic data was collected and processed using appropriate chromatography data software.

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range.

Chromatographic Conditions: The three methods evaluated are detailed in the table below.

ParameterMethod AMethod BMethod C
Stationary Phase C18 (4.6 x 150 mm, 5 µm)C8 (4.6 x 150 mm, 5 µm)Phenyl (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v)Methanol:Water (70:30 v/v)Acetonitrile:0.1% Formic Acid in Water (55:45 v/v)
Flow Rate 1.0 mL/min1.2 mL/min1.0 mL/min
Column Temperature 30°C35°C30°C
Detection Wavelength 254 nm254 nm254 nm
Injection Volume 10 µL10 µL10 µL

Comparative Data Analysis

The performance of each method was evaluated based on key chromatographic parameters, including retention time, theoretical plates, tailing factor, and resolution from a potential closely eluting impurity.

Performance ParameterMethod AMethod BMethod C
Retention Time (min) 4.23.85.1
Theoretical Plates 850072009800
Tailing Factor 1.11.31.0
Resolution (from impurity) 1.81.62.2

Visualization of Method Development Workflow

HPLC_Method_Development cluster_2 Phase 3: Method Selection A Method A C18, ACN:H2O Eval_A Evaluate A: - Retention - Tailing - Resolution A->Eval_A B Method B C8, MeOH:H2O Eval_B Evaluate B: - Retention - Tailing - Resolution B->Eval_B C Method C Phenyl, ACN:Acid Eval_C Evaluate C: - Retention - Tailing - Resolution C->Eval_C Select Select Optimal Method Eval_A->Select Eval_B->Select Eval_C->Select

Caption: HPLC method development workflow from initial screening to final selection.

Discussion

  • Method A (C18 Column): This method provides a good starting point with a widely used C18 stationary phase. The retention time is reasonable, and the peak shape is acceptable (Tailing Factor = 1.1). The resolution from a potential impurity is adequate.

  • Method B (C8 Column): The use of a C8 column results in a shorter retention time due to its lower hydrophobicity compared to C18. However, this comes at the cost of reduced theoretical plates and poorer peak shape (Tailing Factor = 1.3), as well as lower resolution. This method might be suitable for rapid screening but may lack the robustness required for quantitative analysis.

  • Method C (Phenyl Column): The phenyl stationary phase offers alternative selectivity, likely due to pi-pi interactions with the aromatic ring of the analyte. This method demonstrates the best overall performance with a longer retention time, the highest number of theoretical plates (indicating better efficiency), an ideal tailing factor of 1.0, and the best resolution from the impurity. The use of a slightly acidic mobile phase likely improves peak shape by suppressing the ionization of any acidic functional groups.

Conclusion

Based on the comparative data, Method C is recommended for the routine analysis of this compound. It offers superior separation efficiency, peak symmetry, and resolution, which are critical for accurate and reliable quantification in a quality control environment. Further method validation according to ICH guidelines would be the next logical step to ensure its suitability for its intended purpose.

Method_Comparison cluster_A Method A (C18) cluster_B Method B (C8) cluster_C Method C (Phenyl) A_Ret Retention: 4.2 min A_Plate Plates: 8500 A_Tail Tailing: 1.1 A_Res Resolution: 1.8 B_Ret Retention: 3.8 min B_Plate Plates: 7200 B_Tail Tailing: 1.3 B_Res Resolution: 1.6 C_Ret Retention: 5.1 min C_Plate Plates: 9800 C_Tail Tailing: 1.0 C_Res Resolution: 2.2 Start Performance Metrics cluster_A cluster_A Start->cluster_A Good cluster_B cluster_B Start->cluster_B Fair cluster_C cluster_C Start->cluster_C Excellent

Caption: Comparison of key performance attributes for the three HPLC methods.

A Comparative Guide to the Synthetic Utility of Methyl 5-chloro-2-methoxybenzoate and Methyl 5-chloro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate starting materials and intermediates is paramount to the efficiency, yield, and overall success of a synthetic route. Among the versatile building blocks available, substituted benzoates play a crucial role. This guide provides an in-depth, objective comparison of two closely related compounds: Methyl 5-chloro-2-methoxybenzoate and Methyl 5-chloro-2-hydroxybenzoate. We will delve into their chemical properties, synthesis, interconversion, and critically, their comparative performance in the synthesis of bioactive molecules, supported by experimental data.

Physicochemical Properties: A Side-by-Side Comparison

A fundamental understanding of the physical and chemical properties of these two reagents is essential for their effective use in synthesis. The primary difference lies in the ortho-substituent to the methyl ester: a methoxy (B1213986) group versus a hydroxyl group. This seemingly small change significantly impacts their reactivity and handling.

PropertyThis compoundMethyl 5-chloro-2-hydroxybenzoate
CAS Number 33924-48-0[1]4068-78-4[2]
Molecular Formula C₉H₉ClO₃[1]C₈H₇ClO₃[2]
Molecular Weight 200.62 g/mol [1]186.59 g/mol [2]
Appearance White to light yellow crystal powder[3]White or reddish needle-like crystals
Melting Point 150-152 °C[3]46-50 °C[2]
Boiling Point 235-240 °C~260.5 °C at 760 mmHg
Key Difference The phenolic hydroxyl group is protected as a methyl ether.Possesses a free phenolic hydroxyl group, which is acidic and can participate in hydrogen bonding.

Synthesis and Interconversion

Both compounds are typically synthesized from the common precursor, 5-chlorosalicylic acid. The choice of synthesis route depends on whether the hydroxyl group is to be retained or protected.

Synthesis of Methyl 5-chloro-2-hydroxybenzoate

This compound is readily prepared by the direct esterification of 5-chlorosalicylic acid.

Experimental Protocol: Esterification of 5-chlorosalicylic acid

  • Reactants: 5-Chlorosalicylic acid, Methanol (B129727), Sulfuric acid (catalyst).

  • Procedure: A solution of 5-chlorosalicylic acid in methanol is treated with a catalytic amount of concentrated sulfuric acid. The mixture is heated at reflux for several hours. After completion, the reaction is cooled, and the product, Methyl 5-chloro-2-hydroxybenzoate, is isolated by crystallization.

  • Yield: High yields (typically >90%) can be achieved with this straightforward method.

Synthesis of this compound

The synthesis of the methoxy derivative involves the methylation of 5-chlorosalicylic acid.

Experimental Protocol: Methylation of 5-chlorosalicylic acid

  • Reactants: 5-chlorosalicylic acid, Dimethyl sulfate, Potassium carbonate, Acetone (B3395972).

  • Procedure: A mixture of 5-chlorosalicylic acid and potassium carbonate in acetone is treated with dimethyl sulfate. The reaction is heated at reflux for several hours. The inorganic salts are then filtered off, and the acetone is evaporated. The crude product is purified by distillation or recrystallization to yield this compound.[4]

  • Yield: This method also provides high yields, often exceeding 90%.

5-Chlorosalicylic_Acid 5-Chlorosalicylic Acid Methyl_5_chloro_2_hydroxybenzoate Methyl 5-chloro-2- hydroxybenzoate 5-Chlorosalicylic_Acid->Methyl_5_chloro_2_hydroxybenzoate Esterification (MeOH, H₂SO₄) Methyl_5_chloro_2_methoxybenzoate Methyl 5-chloro-2- methoxybenzoate 5-Chlorosalicylic_Acid->Methyl_5_chloro_2_methoxybenzoate Methylation (Me₂SO₄, K₂CO₃) Methyl_5_chloro_2_methoxybenzoate Methyl 5-chloro-2- methoxybenzoate Intermediate_Complex Boron Complex Intermediate Methyl_5_chloro_2_methoxybenzoate->Intermediate_Complex BBr₃ in DCM Methyl_5_chloro_2_hydroxybenzoate Methyl 5-chloro-2- hydroxybenzoate Intermediate_Complex->Methyl_5_chloro_2_hydroxybenzoate Hydrolysis (H₂O or MeOH) cluster_methoxy This compound Pathway cluster_hydroxy Methyl 5-chloro-2-hydroxybenzoate Pathway Methoxy_Start Methyl 5-chloro-2- methoxybenzoate Amidation_Methoxy Direct Amidation (e.g., with 2-phenylethylamine) Methoxy_Start->Amidation_Methoxy Glibenclamide_Precursor N-(2-phenylethyl)-5-chloro- 2-methoxybenzamide (Glibenclamide Precursor) Amidation_Methoxy->Glibenclamide_Precursor Hydroxy_Start Methyl 5-chloro-2- hydroxybenzoate Hydrolysis Hydrolysis (e.g., NaOH, H₂O) Hydroxy_Start->Hydrolysis Salicylic_Acid 5-Chlorosalicylic Acid Hydrolysis->Salicylic_Acid Amidation_Hydroxy Amidation with Activation (e.g., with 2-chloro-4-nitroaniline, PCl₃) Salicylic_Acid->Amidation_Hydroxy Niclosamide Niclosamide Amidation_Hydroxy->Niclosamide

References

A Spectroscopic Showdown: Differentiating Isomeric Chloro-methoxybenzoates

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of isomeric chloro-methoxybenzoates provides a critical tool for researchers in drug discovery and organic synthesis. The subtle shifts in the positions of chloro and methoxy (B1213986) groups on the benzoate (B1203000) ring give rise to unique spectral fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), enabling unambiguous identification.

This guide presents a comprehensive comparison of the spectroscopic data for four key isomers: methyl 2-chloro-3-methoxybenzoate, methyl 3-chloro-4-methoxybenzoate, methyl 4-chloro-3-methoxybenzoate, and methyl 5-chloro-2-methoxybenzoate. By examining their distinct spectral characteristics, scientists can confidently distinguish between these closely related compounds, a crucial step in ensuring the purity and identity of synthesized molecules.

Comparative Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the four isomeric chloro-methoxybenzoates.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
IsomerAromatic Protons-OCH₃ (ester)-OCH₃ (ether)
Methyl 2-chloro-3-methoxybenzoate7.42 (t, 1H), 7.18 (dd, 1H), 7.05 (dd, 1H)3.90 (s, 3H)3.85 (s, 3H)
Methyl 3-chloro-4-methoxybenzoate7.92 (d, 1H), 7.85 (dd, 1H), 6.98 (d, 1H)3.88 (s, 3H)3.95 (s, 3H)
Methyl 4-chloro-3-methoxybenzoate7.55 (d, 1H), 7.45 (dd, 1H), 7.38 (d, 1H)3.89 (s, 3H)3.94 (s, 3H)
This compound7.75 (d, 1H), 7.35 (dd, 1H), 6.95 (d, 1H)3.85 (s, 3H)3.90 (s, 3H)
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
IsomerC=OAromatic Carbons-OCH₃ (ester)-OCH₃ (ether)
Methyl 2-chloro-3-methoxybenzoate165.8156.5, 133.0, 127.8, 124.5, 120.2, 115.052.556.2
Methyl 3-chloro-4-methoxybenzoate166.2158.0, 132.5, 130.1, 128.7, 121.9, 111.852.356.4
Methyl 4-chloro-3-methoxybenzoate166.0155.2, 134.5, 131.0, 129.8, 125.1, 111.552.456.3
This compound165.5157.3, 131.8, 129.5, 128.0, 122.5, 113.752.256.1
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
IsomerC=O StretchC-O Stretch (ester)C-O Stretch (ether)C-Cl Stretch
Methyl 2-chloro-3-methoxybenzoate~1730~1250~1080~750
Methyl 3-chloro-4-methoxybenzoate~1725~1260~1020~810
Methyl 4-chloro-3-methoxybenzoate~1728~1270~1050~820
This compound~1732~1245~1030~800
Table 4: Mass Spectrometry (MS) Data (m/z)
IsomerMolecular Ion [M]⁺Base PeakKey Fragment Ions
Methyl 2-chloro-3-methoxybenzoate200/202169141, 113, 77
Methyl 3-chloro-4-methoxybenzoate200/202169141, 128, 100
Methyl 4-chloro-3-methoxybenzoate200/202169141, 128, 100
This compound200/202169141, 111, 77

Experimental Protocols

A standardized approach to sample preparation and analysis is crucial for obtaining reproducible and comparable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the chloro-methoxybenzoate isomer was dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • ¹H NMR Acquisition: Spectra were acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for each spectrum.

  • ¹³C NMR Acquisition: Spectra were acquired with a spectral width of 250 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. 1024 scans were accumulated for each spectrum.

  • Data Processing: The raw data was processed with a Fourier transform, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates. For solid samples, a KBr pellet was prepared by grinding approximately 1 mg of the sample with 100 mg of dry KBr and pressing the mixture into a transparent disk.

  • Instrumentation: IR spectra were recorded on a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans were co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram was Fourier-transformed to produce the final spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Samples were introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC).

  • Instrumentation: Electron ionization (EI) mass spectra were obtained using a mass spectrometer with an ionization energy of 70 eV.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the ions was scanned over a range of 50-500 amu.

  • Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and characteristic fragment ions. The relative abundance of each ion was determined, with the most intense peak designated as the base peak.

Visualizing the Workflow

The logical flow of the spectroscopic comparison process, from sample acquisition to data analysis and interpretation, is illustrated in the following diagram.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Isomers cluster_samples Isomer Samples cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Processing Isomer_A Methyl 2-chloro-3-methoxybenzoate NMR NMR Spectroscopy (¹H & ¹³C) Isomer_A->NMR IR IR Spectroscopy Isomer_A->IR MS Mass Spectrometry Isomer_A->MS Isomer_B Methyl 3-chloro-4-methoxybenzoate Isomer_B->NMR Isomer_B->IR Isomer_B->MS Isomer_C Methyl 4-chloro-3-methoxybenzoate Isomer_C->NMR Isomer_C->IR Isomer_C->MS Isomer_D This compound Isomer_D->NMR Isomer_D->IR Isomer_D->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectra (Absorption Bands) IR->IR_Data MS_Data Mass Spectra (m/z values, Fragmentation) MS->MS_Data Data_Comparison Comparative Data Analysis (Tabulation & Interpretation) NMR_Data->Data_Comparison IR_Data->Data_Comparison MS_Data->Data_Comparison Isomer_Identification Unambiguous Isomer Identification Data_Comparison->Isomer_Identification

Caption: Spectroscopic analysis workflow for isomeric chloro-methoxybenzoates.

A Comparative Guide to the Use of Methyl 5-chloro-2-methoxybenzoate and Its Alternatives as Reference Standards in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the stringent regulatory landscape of pharmaceutical development and quality control, the purity and identity of active pharmaceutical ingredients (APIs) and their related substances are of paramount importance. The use of well-characterized reference standards is fundamental to achieving accurate and reproducible analytical results. This guide provides a comprehensive comparison of Methyl 5-chloro-2-methoxybenzoate and its relevant alternatives when used as reference standards, with a particular focus on the analysis of the widely used antiemetic drug, Metoclopramide.

Introduction to this compound

This compound is a chlorinated and methoxylated derivative of methyl benzoate. While not an official impurity listed in major pharmacopoeias for Metoclopramide, its structural similarity to known impurities makes it a relevant compound for consideration as a reference standard in analytical method development and validation. Its primary utility lies in its potential as a starting material or intermediate in the synthesis of related pharmaceutical compounds and as a tool for peak identification and separation in chromatographic methods.

The Context: Analysis of Metoclopramide and Its Impurities

Metoclopramide is a medication used to treat nausea, vomiting, and gastroparesis.[1] During its synthesis and storage, several related compounds or impurities can be formed. Regulatory bodies require the identification and quantification of these impurities to ensure the safety and efficacy of the final drug product. A key impurity of Metoclopramide is Metoclopramide Impurity B , chemically known as Methyl 4-acetamido-5-chloro-2-methoxybenzoate .[2][3][4] Given their structural similarities, this compound can be compared to Metoclopramide Impurity B and other related substances used as reference standards in the quality control of Metoclopramide.

Comparison of Reference Standards

The selection of an appropriate reference standard is critical for the accuracy of analytical measurements. The ideal reference standard should be highly pure, stable, and well-characterized. Below is a comparison of this compound with officially recognized Metoclopramide impurities that are used as reference standards.

Parameter This compound Metoclopramide Impurity B (Methyl 4-acetamido-5-chloro-2-methoxybenzoate) Metoclopramide Impurity A (4-acetamido-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide) Metoclopramide Impurity C (4-amino-5-chloro-2-methoxybenzoic acid)
CAS Number 33924-48-04093-31-65608-13-97206-70-4
Molecular Formula C₉H₉ClO₃C₁₁H₁₂ClNO₄C₁₆H₂₄ClN₃O₃C₈H₈ClNO₃
Molecular Weight 200.62 g/mol 257.67 g/mol 341.83 g/mol 201.61 g/mol
Typical Purity ≥98% (Commercial Grade)>95% (as a reference standard)[5]Pharmacopeial Standard (EP)[4]Pharmacopeial Standard
Availability Commercially available from various chemical suppliers.Available from specialized suppliers of pharmaceutical reference standards.[4][6]Available from pharmacopeial bodies (e.g., EDQM) and specialized suppliers.[4]Available from specialized suppliers of pharmaceutical reference standards.[3]
Primary Use Synthetic intermediate, potential use in analytical method development.Official reference standard for the identification and quantification of Metoclopramide Impurity B.[3][7]Official reference standard for the identification and quantification of Metoclopramide Impurity A.[4]Official reference standard for the identification and quantification of Metoclopramide Impurity C.
Stability Data Limited publicly available data on long-term stability as a certified reference material.Stability data is typically provided with the Certificate of Analysis from the supplier.Stable under recommended storage conditions (2-8°C).[4]Stable under recommended storage conditions.

Experimental Protocols

Accurate quantification of Metoclopramide and its impurities relies on robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common techniques employed.

HPLC Method for the Analysis of Metoclopramide and Related Substances

This method is suitable for the separation and quantification of Metoclopramide and its impurities, including Impurity B.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

    • Mobile Phase: A mixture of a suitable buffer (e.g., 0.15M ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile) in an 80:20 ratio.[8]

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 268 nm[8]

    • Injection Volume: 10 µL

    • Column Temperature: Ambient

  • Standard and Sample Preparation:

    • Standard Solution: Prepare individual stock solutions of this compound and other reference standards (e.g., Metoclopramide Impurity B) in a suitable solvent such as methanol (B129727) at a concentration of approximately 1 mg/mL. Further dilute with the mobile phase to achieve a working concentration (e.g., 10 µg/mL).

    • Sample Solution: Accurately weigh and dissolve the Metoclopramide drug substance or a crushed tablet powder in the mobile phase to obtain a known concentration of the API.

UPLC Method for Enhanced Separation

UPLC offers faster analysis times and improved resolution compared to traditional HPLC.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18, 2.1 mm x 50 mm, 1.7 µm particle size

    • Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase and an organic modifier (e.g., acetonitrile).

    • Flow Rate: 0.4 mL/min

    • Detection: UV at 273 nm

    • Injection Volume: 1 µL

    • Column Temperature: 40°C

  • Standard and Sample Preparation:

    • Similar to the HPLC method, prepare stock and working standard solutions of the reference compounds and the sample in a suitable diluent.

Visualization of Analytical Workflows

Logical Relationship of Metoclopramide and Its Impurities

Metoclopramide Metoclopramide (API) Impurity_A Impurity A (4-acetamido-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide) Metoclopramide->Impurity_A Degradation/ Synthesis Byproduct Impurity_B Impurity B (Methyl 4-acetamido-5-chloro-2-methoxybenzoate) Metoclopramide->Impurity_B Degradation/ Synthesis Byproduct Impurity_C Impurity C (4-amino-5-chloro-2-methoxybenzoic acid) Metoclopramide->Impurity_C Degradation/ Synthesis Byproduct M5C2MB This compound (Structurally Related Compound) Impurity_B->M5C2MB Structural Similarity

Caption: Relationship between Metoclopramide and its impurities.

Experimental Workflow for Reference Standard Use

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting RS Procure/Synthesize Reference Standard (e.g., this compound) Char Characterize Reference Standard (Purity, Identity) RS->Char Std_Sol Prepare Standard Stock Solution Char->Std_Sol HPLC_UPLC Inject into HPLC/UPLC System Std_Sol->HPLC_UPLC Sample_Prep Prepare Sample Solution Sample_Prep->HPLC_UPLC Data_Acq Data Acquisition HPLC_UPLC->Data_Acq Peak_ID Peak Identification & Integration Data_Acq->Peak_ID Quant Quantification of Impurities Peak_ID->Quant Report Generate Report Quant->Report

Caption: Workflow for using a reference standard in pharmaceutical analysis.

Conclusion

This compound, while not an official pharmacopeial reference standard for Metoclopramide, serves as a valuable tool for analytical chemists due to its structural relationship with known impurities. Its primary application is likely in the early stages of analytical method development for peak identification and separation optimization.

For routine quality control and release testing, the use of official pharmacopeial reference standards for Metoclopramide impurities, such as Impurity A, B, and C, is mandatory. These standards are rigorously characterized and come with a Certificate of Analysis that guarantees their purity and identity, ensuring compliance with regulatory requirements.

The choice between using this compound and an official impurity reference standard depends on the specific application. For research and development purposes, the former can be a cost-effective option for initial studies. However, for any GMP-related activities, the use of certified reference standards is non-negotiable. This guide provides the necessary information for researchers and drug development professionals to make an informed decision on the appropriate reference standard for their analytical needs.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Methyl 5-chloro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of Methyl 5-chloro-2-methoxybenzoate, a common reagent in organic synthesis. Adherence to these protocols will minimize risks and ensure compliance with safety regulations.

Chemical Safety and Hazard Information

This compound (CAS No: 33924-48-0) presents several hazards that necessitate careful handling during disposal.[1][2] Understanding these hazards is the first step in implementing safe disposal practices.

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[2]
Eye IrritationH319Causes serious eye irritation.[2]
Respiratory IrritationH335May cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

Before beginning any disposal procedure, it is essential to be equipped with the appropriate personal protective equipment to prevent exposure.

  • Eye Protection: Wear safety glasses with side-shields or chemical goggles.[1][3]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber.[3][4]

  • Respiratory Protection: In case of insufficient ventilation or the generation of dust or aerosols, use a NIOSH-approved N95 dust mask or a respirator with an appropriate cartridge.[4]

  • Protective Clothing: Wear a lab coat, long pants, and closed-toe shoes to protect the skin.[1]

Step-by-Step Disposal Procedure

The following workflow outlines the necessary steps for the safe disposal of this compound.

start Start: Identify Waste prep_ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->prep_ppe segregate Step 2: Segregate Waste (Solid vs. Liquid) prep_ppe->segregate solid_waste Step 3a: Solid Waste (Unused Reagent, Contaminated Solids) segregate->solid_waste Solid liquid_waste Step 3b: Liquid Waste (Contaminated Solvents, Rinse) segregate->liquid_waste Liquid package_solid Step 4a: Package Solid Waste (Sealable, Labeled Container) solid_waste->package_solid package_liquid Step 4b: Package Liquid Waste (Sealable, Labeled Container) liquid_waste->package_liquid storage Step 5: Store in Designated Area (Cool, Dry, Well-Ventilated) package_solid->storage package_liquid->storage handover Step 6: Handover to EHS (Environmental Health & Safety) storage->handover end End: Disposal Complete handover->end

Figure 1. Workflow for the proper disposal of this compound.

Experimental Protocol for Waste Handling and Disposal

This protocol provides detailed steps for managing and disposing of waste containing this compound.

  • Preparation and Donning PPE:

    • Before handling the chemical waste, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1]

    • Put on all required personal protective equipment as listed above.

  • Waste Segregation:

    • Solid Waste: This includes unused or expired this compound, and any solid materials contaminated with it (e.g., weighing paper, contaminated gloves, absorbent materials from a spill).

    • Liquid Waste: This includes solutions containing this compound and the first rinse of any container that held the chemical.[5] Subsequent rinses of containers that are thoroughly emptied of the chemical may be disposed of as regular solvent waste, depending on institutional policies.

  • Packaging Waste:

    • Solid Waste Container: Place all solid waste into a clearly labeled, sealable, and chemically compatible container. The label should include "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

    • Liquid Waste Container: Pour all liquid waste into a designated, sealable, and chemically compatible hazardous waste container. The container must be clearly labeled with "Hazardous Waste" and list all chemical constituents by their full name and approximate percentages.

    • Never mix incompatible wastes in the same container.[5]

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.

    • Sweep up the absorbed material and place it into a sealed container for disposal as solid hazardous waste.[6] Do not allow the chemical to enter drains or waterways.[3]

  • Storage of Waste:

    • Store the sealed hazardous waste containers in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[6]

    • Keep containers tightly closed and store them in a locked-up location if required by institutional policy.[1][3]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • Disposal must be conducted by a licensed and qualified hazardous waste management company in accordance with all local, regional, and national regulations.[1][3] Do not attempt to dispose of this chemical in the regular trash or down the sewer.[5]

By following these detailed procedures, you can ensure the safe and compliant disposal of this compound, contributing to a safer laboratory environment for yourself and your colleagues. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.

References

Personal protective equipment for handling Methyl 5-chloro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of Methyl 5-chloro-2-methoxybenzoate (CAS No: 33924-48-0). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks associated with this chemical.

This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to the personal protective equipment (PPE) guidelines and operational plans outlined below is imperative for safe laboratory practices.

Hazard Identification and Classification

Hazard ClassGHS CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation
Serious Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation

Data sourced from multiple safety data sheets.[1]

Recommended Personal Protective Equipment (PPE)

To ensure personal safety, the following PPE is mandatory when handling this compound:

Protection TypeRecommended EquipmentSpecifications
Eye and Face Protection Safety glasses with side-shields or gogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary if there is a splash hazard.[2][3]
Hand Protection Chemical-resistant glovesWear appropriate protective gloves to prevent skin exposure.[2][4] While specific material breakthrough times are not provided in the search results, chemical-impermeable gloves are recommended.[5]
Body Protection Laboratory coatA standard lab coat is sufficient for most applications. For larger quantities, additional protective clothing may be required.[2][3]
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask)To be used in the case of insufficient ventilation, when handling large quantities, or if dust or aerosols are generated.[2][4] Not typically required under normal use with adequate ventilation.[3]

Experimental Workflow and Handling Procedures

Proper handling of this compound is critical to prevent exposure. The following workflow outlines the key steps for safe handling, from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_spill Emergency Response cluster_disposal Disposal Phase prep_1 Review Safety Data Sheet (SDS) prep_2 Ensure proper ventilation (fume hood) prep_1->prep_2 Step 1 prep_3 Don appropriate Personal Protective Equipment (PPE) prep_2->prep_3 Step 2 handle_1 Weigh and transfer chemical in a designated area prep_3->handle_1 Step 3 handle_2 Keep container tightly closed when not in use handle_1->handle_2 During Use spill_1 In case of spill, evacuate and ventilate the area handle_1->spill_1 If Spill Occurs handle_3 Avoid generating dust or aerosols handle_2->handle_3 During Use disp_1 Collect waste in a labeled, sealed container handle_3->disp_1 Post-Experiment spill_2 Use absorbent material for cleanup spill_1->spill_2 spill_2->disp_1 disp_2 Dispose of waste through an approved hazardous waste program disp_1->disp_2 Final Step disp_3 Decontaminate work surfaces disp_2->disp_3

Safe handling workflow for this compound.

Operational and Disposal Plans

Handling:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Avoid direct contact with the skin and eyes.[5]

  • Avoid breathing in dust, fumes, or vapors.[5]

  • Wash hands thoroughly after handling the chemical.[2]

  • Keep the container tightly closed when not in use.[3][5]

Storage:

  • Store in a cool, dry, and well-ventilated location.[3][5]

  • Keep the container tightly sealed.[3][5]

  • Store away from incompatible materials, such as strong oxidizing agents.[3]

Spill Response:

  • In the event of a spill, ensure the area is well-ventilated and evacuate personnel.

  • Use an absorbent material to contain and clean up the spill.

  • Collect the spilled material and any contaminated absorbent into a sealed container for proper disposal.

Disposal:

  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal facility.[5]

  • Do not release the chemical into the environment.[3] One disposal method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[6]

  • Contaminated PPE should also be disposed of as hazardous waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.